molecular formula C15H33N3O7 B15541468 H2N-PEG6-Hydrazide

H2N-PEG6-Hydrazide

货号: B15541468
分子量: 367.44 g/mol
InChI 键: MPSCBEOIHAXWSQ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

H2N-PEG6-Hydrazide is a useful research compound. Its molecular formula is C15H33N3O7 and its molecular weight is 367.44 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式

C15H33N3O7

分子量

367.44 g/mol

IUPAC 名称

3-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanehydrazide

InChI

InChI=1S/C15H33N3O7/c16-2-4-21-6-8-23-10-12-25-14-13-24-11-9-22-7-5-20-3-1-15(19)18-17/h1-14,16-17H2,(H,18,19)

InChI 键

MPSCBEOIHAXWSQ-UHFFFAOYSA-N

产品来源

United States

Foundational & Exploratory

The Architecture and Utility of H2N-PEG6-Hydrazide: A Technical Guide for Advanced Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Shanghai, China – December 2, 2025 – In the rapidly evolving landscape of targeted therapeutics and bioconjugation, the strategic selection of linker molecules is paramount to the efficacy and success of novel drug modalities. This technical guide provides an in-depth analysis of H2N-PEG6-Hydrazide, a heterobifunctional linker increasingly employed by researchers, scientists, and drug development professionals. This document outlines its core structure, physicochemical properties, and provides detailed experimental protocols for its synthesis and application in advanced therapeutic design, such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

Core Structure and Physicochemical Properties of this compound

This compound is a chemical entity featuring a primary amine (H2N) at one terminus and a hydrazide (-NHNH2) group at the other, separated by a six-unit polyethylene (B3416737) glycol (PEG) chain. This distinct architecture provides a versatile platform for bioconjugation, offering a hydrophilic spacer that can enhance the solubility and pharmacokinetic profile of the conjugated molecule.[1]

The primary amine serves as a reactive handle for conjugation to molecules bearing carboxylic acids or activated esters. Conversely, the hydrazide group offers a chemoselective ligation point for molecules containing aldehyde or ketone functionalities, forming a stable hydrazone bond.[2] This orthogonality of reactive ends makes this compound a valuable tool in the stepwise assembly of complex biomolecules.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
IUPAC Name 1-amino-3,6,9,12,15,18-hexaoxahenicosane-21-hydrazide[3]
Molecular Formula C15H33N3O7[3][4]
Molecular Weight 367.44 g/mol
SMILES O=C(CCOCCOCCOCCOCCOCCOCCN)NN
Appearance To be determined
Purity >98% (typical)
Solubility Soluble in polar solvents like DMSO or water
Storage Short term (days to weeks) at 0 - 4 °C; Long term (months to years) at -20 °C

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process starting from a commercially available PEG derivative. The following protocol is a representative example based on established chemical transformations for synthesizing heterobifunctional PEG linkers.

Materials:

Procedure:

  • Mesylation of the hydroxyl group: Dissolve α-phthalimido-ω-hydroxy-PEG6 (1 equivalent) in anhydrous DCM. Cool the solution to 0 °C in an ice bath. Add triethylamine (1.5 equivalents) followed by the dropwise addition of methanesulfonyl chloride (1.2 equivalents). Stir the reaction mixture at 0 °C for 2 hours and then at room temperature overnight. Wash the reaction mixture with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain α-phthalimido-ω-mesyl-PEG6.

  • Azidation: Dissolve the α-phthalimido-ω-mesyl-PEG6 in anhydrous DMF and add sodium azide (3 equivalents). Heat the reaction mixture to 80 °C and stir for 24 hours. After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield α-phthalimido-ω-azido-PEG6.

  • Reduction of the azide to a primary amine (Staudinger Reduction): Dissolve the α-phthalimido-ω-azido-PEG6 in THF and add triphenylphosphine (1.5 equivalents). Stir the mixture at room temperature for 12 hours. Add water to the reaction mixture and stir for another 4 hours to hydrolyze the intermediate phosphazene. Concentrate the reaction mixture and purify by column chromatography to yield α-phthalimido-ω-amino-PEG6.

  • Hydrazinolysis to deprotect the phthalimide (B116566) and form the hydrazide: While the above step yields a terminal amine, a more direct route to the final product involves the hydrazinolysis of a suitable precursor. A more direct synthesis would involve starting with a PEG derivative with a terminal ester group. For the final step to yield the desired product, one would typically start with a precursor such as H2N-PEG6-COOtBu. The tert-butyl ester can be cleaved and the resulting carboxylic acid can be reacted with hydrazine. A more direct synthesis from a protected amino-PEG-ester would be as follows: Dissolve a Boc-protected amino-PEG6-ester (e.g., Boc-NH-PEG6-COOEt) in ethanol. Add hydrazine monohydrate (10 equivalents) and reflux the mixture for 12 hours. After cooling, the solvent is evaporated under reduced pressure. The residue is then treated with an acid (e.g., TFA in DCM) to remove the Boc protecting group, yielding this compound after purification.

Bioconjugation via Hydrazone Ligation: Antibody-Drug Conjugate (ADC) Formation

This protocol describes the conjugation of a cytotoxic drug containing a ketone functional group to an antibody via the this compound linker.

Materials:

  • Monoclonal antibody (mAb)

  • Sodium periodate (B1199274) (NaIO4)

  • This compound

  • Ketone-modified cytotoxic drug

  • Aniline (B41778) (catalyst, optional)

  • Conjugation buffer (e.g., 100 mM sodium acetate, pH 5.5)

  • Quenching solution (e.g., glycerol)

  • Purification system (e.g., size-exclusion chromatography)

Procedure:

  • Antibody Oxidation: Prepare the mAb at a concentration of 5-10 mg/mL in a suitable buffer (e.g., PBS, pH 7.4). Add a freshly prepared solution of sodium periodate to a final concentration of 1-2 mM. Incubate the reaction in the dark at room temperature for 30 minutes. Quench the reaction by adding glycerol (B35011) to a final concentration of 15 mM. Purify the oxidized antibody using a desalting column equilibrated with the conjugation buffer.

  • Linker Conjugation: Add a 50-fold molar excess of this compound to the purified oxidized antibody solution. If using a catalyst, add aniline to a final concentration of 10-20 mM. Incubate the reaction mixture at room temperature for 2-4 hours with gentle agitation.

  • Drug Conjugation: To the solution containing the antibody-PEG-hydrazide conjugate, add the ketone-modified cytotoxic drug (typically 5-10 fold molar excess over the antibody). The reaction proceeds to form a stable hydrazone bond. The reaction can be monitored by techniques such as HPLC or mass spectrometry.

  • Purification: Purify the resulting ADC using size-exclusion chromatography to remove excess drug and linker. Characterize the final ADC for drug-to-antibody ratio (DAR), purity, and aggregation.

Mandatory Visualizations

The following diagrams, created using the DOT language for Graphviz, illustrate key workflows and pathways relevant to the application of this compound.

G cluster_synthesis Synthesis of this compound start HO-PEG6-NH-Boc mesylate MsO-PEG6-NH-Boc start->mesylate MsCl, TEA azide N3-PEG6-NH-Boc mesylate->azide NaN3 amine H2N-PEG6-NH-Boc azide->amine PPh3, H2O ester H2N-PEG6-COOEt hydrazide This compound ester->hydrazide N2H4*H2O

Caption: Synthetic pathway for this compound.

G cluster_adc ADC Synthesis Workflow mAb Monoclonal Antibody (mAb) oxidized_mAb Oxidized mAb (Aldehyde) mAb->oxidized_mAb NaIO4 adc Antibody-Drug Conjugate (ADC) oxidized_mAb->adc Hydrazone Ligation linker This compound linker->adc drug Ketone-modified Drug drug->adc

Caption: Experimental workflow for ADC synthesis.

G cluster_protac PROTAC Assembly Workflow poi_ligand POI Ligand (-COOH) intermediate POI-PEG6-NH-Boc poi_ligand->intermediate Amide Coupling linker H2N-PEG6-NH-Boc linker->intermediate deprotection Deprotection intermediate->deprotection TFA poi_peg_amine POI-PEG6-NH2 deprotection->poi_peg_amine protac PROTAC poi_peg_amine->protac Amide Coupling e3_ligand E3 Ligase Ligand (-COOH) e3_ligand->protac

Caption: Logical workflow for PROTAC synthesis.

G cluster_vegfr VEGFR-1 Signaling Pathway VEGFA VEGF-A VEGFR1 VEGFR-1 VEGFA->VEGFR1 PI3K PI3K VEGFR1->PI3K Tyr1213 Phosphorylation Akt Akt PI3K->Akt p38 p38 MAPK PI3K->p38 ERK ERK1/2 PI3K->ERK Migration Monocyte Chemotaxis Akt->Migration p38->Migration ERK->Migration

Caption: Simplified VEGFR-1 signaling cascade.

Conclusion

This compound represents a critical tool in the arsenal (B13267) of the modern drug developer. Its well-defined structure, coupled with the hydrophilic properties of the PEG spacer, provides a robust and versatile platform for the construction of sophisticated therapeutic agents. The experimental protocols and conceptual workflows presented herein offer a foundational guide for the practical application of this linker in the pursuit of next-generation targeted therapies. As the fields of bioconjugation and targeted protein degradation continue to advance, the rational application of linkers such as this compound will undoubtedly play a central role in translating innovative concepts into clinical realities.

References

H2N-PEG6-Hydrazide: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

H2N-PEG6-Hydrazide is a heterobifunctional linker molecule widely employed in the fields of bioconjugation, drug delivery, and proteomics. This guide provides an in-depth overview of its chemical properties, solubility, and its application in advanced biochemical techniques, including the development of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). The inclusion of a polyethylene (B3416737) glycol (PEG) spacer enhances the solubility and pharmacokinetic properties of the resulting conjugates, making it a valuable tool for researchers and drug development professionals.[1]

Core Chemical Properties

This compound, systematically named 1-amino-3,6,9,12,15,18-hexaoxahenicosane-21-hydrazide, is a derivative of polyethylene glycol containing a terminal primary amine and a hydrazide group.[2] These functional groups provide orthogonal reactivity, allowing for sequential conjugation to different molecules. The key chemical properties are summarized in the table below.

PropertyValueReference(s)
Molecular Formula C15H33N3O7[2]
Molecular Weight 367.44 g/mol [2]
IUPAC Name 1-amino-3,6,9,12,15,18-hexaoxahenicosane-21-hydrazide[2]
Synonyms Amino-PEG6-hydrazide, Hydrazido-PEG6-amine
CAS Number Not consistently available
Physical State Viscous Liquid or To be determined
Purity Typically >95%

Solubility

SolventSolubilityReference(s)
Water Soluble
Dimethyl Sulfoxide (DMSO) Soluble (estimated high)
Dimethylformamide (DMF) Soluble
Dichloromethane (DCM) Soluble
Chloroform Soluble
Ethanol Less soluble
Toluene Less soluble
Ether Less soluble

Experimental Protocols

The primary application of this compound is in bioconjugation, where the hydrazide moiety reacts with aldehydes or ketones to form a stable hydrazone bond. The amine group can be subsequently or previously conjugated to another molecule of interest, often through amide bond formation with an activated carboxylic acid (e.g., an NHS ester).

General Protocol for Bioconjugation to an Aldehyde- or Ketone-Containing Biomolecule

This protocol outlines a general procedure for the conjugation of this compound to a biomolecule (e.g., a glycoprotein (B1211001) or a modified antibody) containing an aldehyde or ketone group.

Materials:

  • This compound

  • Aldehyde- or ketone-containing biomolecule

  • Conjugation Buffer: 0.1 M Sodium Acetate, pH 5.5

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Desalting column or dialysis equipment for purification

  • Optional: Aniline (B41778) (as a catalyst)

Procedure:

  • Preparation of this compound Stock Solution:

    • Dissolve this compound in anhydrous DMSO or DMF to a final concentration of 10-50 mM. This stock solution should be prepared fresh before use.

  • Preparation of the Biomolecule:

    • If the biomolecule does not naturally contain aldehyde or ketone groups, they can be introduced. For glycoproteins, this is often achieved by mild oxidation of vicinal diols in sugar residues using sodium periodate.

    • Dissolve the aldehyde/ketone-containing biomolecule in the conjugation buffer to a suitable concentration (e.g., 1-10 mg/mL).

  • Conjugation Reaction:

    • Add the this compound stock solution to the biomolecule solution. The molar excess of the linker will depend on the biomolecule and the desired degree of labeling and should be optimized empirically, typically ranging from 10 to 50-fold molar excess.

    • For improved reaction efficiency, aniline can be added as a catalyst to a final concentration of 1-10 mM.

    • Incubate the reaction mixture at room temperature for 2-4 hours or overnight at 4°C with gentle shaking.

  • Purification of the Conjugate:

    • Remove the excess, unreacted this compound and other small molecules by size exclusion chromatography (e.g., a desalting column) or dialysis against an appropriate buffer (e.g., PBS).

  • Characterization:

    • The resulting conjugate can be characterized by various analytical techniques such as SDS-PAGE, mass spectrometry (to confirm the mass shift due to conjugation), and functional assays to ensure the biological activity of the biomolecule is retained.

Applications and Workflows

This compound is a versatile linker used in various advanced applications in drug development and research.

Bioconjugation Workflow

The fundamental application of this compound is to link two different molecules. The following diagram illustrates a general workflow where a payload (e.g., a small molecule drug or a fluorescent dye) is first attached to the amine group of the linker, and the resulting conjugate is then reacted with a biomolecule (e.g., an antibody) that has been engineered or modified to contain an aldehyde group.

Bioconjugation_Workflow linker This compound intermediate Payload-PEG6-Hydrazide linker->intermediate payload Payload (e.g., Drug, Dye) with NHS ester payload->intermediate Amide bond formation conjugate Biomolecule-Payload Conjugate intermediate->conjugate Hydrazone bond formation biomolecule Biomolecule (e.g., Antibody) with Aldehyde biomolecule->conjugate

Caption: General workflow for bioconjugation using this compound.

PROTAC Development Workflow

In the context of PROTACs, this compound can serve as a flexible linker connecting a ligand for a target protein (Protein of Interest, POI) and a ligand for an E3 ubiquitin ligase. This trimolecular complex formation leads to the ubiquitination and subsequent degradation of the POI. The diagram below illustrates this concept.

PROTAC_Formation_Workflow cluster_synthesis PROTAC Synthesis cluster_action Mechanism of Action poi_ligand POI Ligand (with reactive group for amine) protac PROTAC Molecule poi_ligand->protac Amide bond linker This compound linker->protac e3_ligand E3 Ligase Ligand (with aldehyde/ketone) e3_ligand->protac Hydrazone bond ternary_complex Ternary Complex (POI-PROTAC-E3 Ligase) protac->ternary_complex poi Protein of Interest (POI) poi->ternary_complex e3_ligase E3 Ubiquitin Ligase e3_ligase->ternary_complex ubiquitination Ubiquitination of POI ternary_complex->ubiquitination proteasome Proteasomal Degradation ubiquitination->proteasome

Caption: Workflow for the synthesis and mechanism of action of a PROTAC using an this compound linker.

References

An In-depth Technical Guide to Bioconjugation Using PEG Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of bioconjugation utilizing polyethylene (B3416737) glycol (PEG) linkers, a cornerstone technique in modern biotechnology and pharmaceutical development. From enhancing the therapeutic properties of proteins to enabling targeted drug delivery, PEG linkers offer a versatile solution for modifying biomolecules. This document delves into the fundamental properties of PEG linkers, detailed experimental protocols for their use, and the biological pathways influenced by the resulting bioconjugates.

Introduction to PEGylation and Its Advantages

PEGylation is the process of covalently attaching PEG chains to molecules such as proteins, peptides, antibodies, or small molecule drugs.[][2] This modification has become an indispensable tool in drug development for its ability to improve the pharmacokinetic and pharmacodynamic properties of therapeutic agents.[][2]

The primary benefits of PEGylation include:

  • Improved Solubility: The hydrophilic nature of PEG enhances the solubility of hydrophobic drugs and proteins in aqueous environments.[3]

  • Reduced Immunogenicity: The PEG chain can mask epitopes on the surface of proteins, reducing their recognition by the immune system and subsequent immune responses.

  • Enhanced Stability: PEG linkers protect biomolecules from enzymatic degradation and improve their stability against physical and chemical stressors.

  • Prolonged Circulation Half-Life: By increasing the hydrodynamic size of the molecule, PEGylation reduces renal clearance, leading to a longer circulation time in the bloodstream.

  • Tunable Properties: The length and structure of the PEG linker can be precisely controlled, allowing for the fine-tuning of the bioconjugate's properties for specific applications.

Types of PEG Linkers

PEG linkers are broadly categorized based on their structure and the reactive functional groups they possess. The choice of linker is critical and depends on the target molecule and the desired outcome of the conjugation.

Structural Classification
  • Linear PEGs: These are the simplest form, consisting of a straight chain of ethylene (B1197577) glycol units with functional groups at one or both ends. They are widely used for their predictability and ease of synthesis.

  • Branched PEGs: These linkers have multiple PEG arms extending from a central core. This structure provides a greater shielding effect and can increase the payload capacity in applications like antibody-drug conjugates (ADCs).

  • Multi-Arm PEGs: These are highly branched structures with several functional groups, enabling the creation of complex bioconjugates and hydrogels.

Functional Group Classification

The reactivity of a PEG linker is determined by its terminal functional groups. These groups are chosen based on the available reactive sites on the target biomolecule.

  • Amine-Reactive PEGs: These linkers target primary amines, such as the side chain of lysine (B10760008) residues and the N-terminus of proteins.

    • NHS Esters (N-hydroxysuccinimide): Highly reactive with amines at a pH of 7-9, forming stable amide bonds.

  • Thiol-Reactive PEGs: These linkers target free sulfhydryl groups, typically found in cysteine residues.

    • Maleimides: React specifically with thiols at a pH of 6.5-7.5 to form stable thioether bonds.

  • Click Chemistry-Compatible PEGs: These linkers utilize bioorthogonal reactions that are highly specific and efficient.

    • Azide and Alkyne PEGs: Participate in copper-catalyzed (CuAAC) or strain-promoted (SPAAC) azide-alkyne cycloaddition reactions.

  • Other Functional Groups: A variety of other functional groups are available, including aldehydes, carboxyl groups, and hydroxyl groups, each with specific reactivity profiles.

Quantitative Data on PEG Linkers

The selection of an appropriate PEG linker requires careful consideration of its physicochemical properties. The following tables provide a summary of key quantitative data for common heterobifunctional PEG linkers.

Functional Group 1Functional Group 2Molecular Weight (Da)Number of PEG UnitsLinker Length (Å)
NHS EsterMaleimide (B117702)567.6429.1
NHS EsterMaleimide923.01257.5
NHS EsterMaleimide1379.524101.9
NHS EsterAlkyne464.5425.6
NHS EsterAlkyne820.91254.0
NHS EsterAzide465.5425.9
NHS EsterAzide821.91254.3
MaleimideAlkyne421.5424.1
MaleimideAlkyne777.91252.5
MaleimideAzide422.5424.4
MaleimideAzide778.91252.8

Note: Linker length is an approximation and can vary based on the conformation of the PEG chain.

Functional GroupTarget ResidueOptimal pHReaction TimeBond Stability
NHS Ester Amine (Lysine, N-terminus)7.0 - 9.030 min - 2 hrStable Amide Bond
Maleimide Thiol (Cysteine)6.5 - 7.51 - 4 hrStable Thioether Bond
Azide/Alkyne (Click Chemistry) Bioorthogonal handleNeutral1 - 4 hrStable Triazole Ring
Aldehyde Amine (N-terminus)6.0 - 7.02 - 12 hrStable Secondary Amine (after reduction)

Experimental Protocols

Successful bioconjugation relies on well-defined and reproducible experimental protocols. Below are detailed methodologies for key PEGylation reactions.

Protocol for Antibody PEGylation using an NHS-Ester PEG Linker

This protocol describes the conjugation of an amine-reactive PEG linker to an antibody, targeting lysine residues and the N-terminus.

Materials:

  • Antibody solution (1-10 mg/mL in amine-free buffer, e.g., PBS pH 7.4)

  • NHS-Ester PEG linker

  • Anhydrous DMSO or DMF

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification system (e.g., size-exclusion chromatography or dialysis)

Procedure:

  • Antibody Preparation: Ensure the antibody is in an amine-free buffer. If necessary, perform a buffer exchange.

  • PEG-NHS Ester Solution Preparation: Immediately before use, dissolve the PEG-NHS ester in anhydrous DMSO or DMF to a stock concentration of 10-20 mM.

  • Conjugation Reaction:

    • Calculate the required volume of the PEG-NHS ester solution to achieve a 10-50 fold molar excess over the antibody.

    • Slowly add the PEG-NHS ester solution to the antibody solution while gently vortexing.

    • Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.

  • Quenching: Add the quenching solution to a final concentration of 50 mM to stop the reaction by consuming any unreacted PEG-NHS ester. Incubate for 30 minutes at room temperature.

  • Purification: Remove unreacted PEG linker and other small molecules by size-exclusion chromatography (SEC) or dialysis against an appropriate storage buffer.

  • Characterization: Analyze the PEGylated antibody using SDS-PAGE to confirm the increase in molecular weight and use techniques like HPLC or mass spectrometry to determine the degree of PEGylation.

Protocol for Protein Conjugation with a Maleimide-PEG Linker

This protocol details the site-specific conjugation of a thiol-reactive PEG linker to a protein containing free cysteine residues.

Materials:

  • Protein solution with free thiols (in a thiol-free buffer, e.g., PBS pH 7.2)

  • Maleimide-PEG linker

  • Anhydrous DMSO or DMF

  • Reducing agent (optional, e.g., TCEP)

  • Quenching solution (e.g., free cysteine or beta-mercaptoethanol)

  • Purification system (e.g., SEC or dialysis)

Procedure:

  • Protein Preparation: If the protein's cysteine residues are in disulfide bonds, they may need to be reduced. Incubate the protein with a 2-10 fold molar excess of a reducing agent like TCEP for 30-60 minutes at room temperature. Remove the reducing agent immediately before conjugation using a desalting column.

  • PEG-Maleimide Solution Preparation: Dissolve the Maleimide-PEG linker in anhydrous DMSO or DMF to a stock concentration of 10-20 mM.

  • Conjugation Reaction:

    • Calculate the volume of the PEG-Maleimide solution needed for a 5-20 fold molar excess over the protein's free thiol groups.

    • Add the PEG-Maleimide solution to the protein solution and mix gently.

    • Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C.

  • Quenching: Add a quenching solution containing a free thiol (e.g., cysteine) in excess to react with any unreacted maleimide groups.

  • Purification: Purify the PEGylated protein from unreacted linker and quenching agent using SEC or dialysis.

  • Characterization: Confirm successful conjugation and purity using SDS-PAGE, HPLC, and mass spectrometry.

Visualizing Workflows and Pathways

Understanding the logical flow of experiments and the biological context of bioconjugates is crucial. The following diagrams, generated using Graphviz, illustrate key workflows and signaling pathways.

Logical Workflow for Selecting a PEG Linker

G start Start: Define Bioconjugation Goal target_molecule Identify Target Biomolecule (Protein, Antibody, etc.) start->target_molecule functional_groups Available Functional Groups? (Amine, Thiol, etc.) target_molecule->functional_groups amine Primary Amines (Lysine, N-terminus) functional_groups->amine Yes thiol Thiols (Cysteine) functional_groups->thiol Yes other_fg Other Functional Groups (Carbonyl, Hydroxyl, etc.) functional_groups->other_fg Yes nhs_peg Use NHS-Ester PEG amine->nhs_peg maleimide_peg Use Maleimide-PEG thiol->maleimide_peg other_peg Select Specific PEG Chemistry other_fg->other_peg linker_properties Consider Linker Properties: - Length (MW) - Structure (Linear/Branched) - Cleavability nhs_peg->linker_properties maleimide_peg->linker_properties other_peg->linker_properties application Application Requirements: - In vivo vs. In vitro - Drug Delivery vs. Imaging linker_properties->application selection Select Optimal PEG Linker application->selection end End: Proceed with Conjugation selection->end

Caption: Decision tree for selecting an appropriate PEG linker.

General Experimental Workflow for Bioconjugation

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Purification & Analysis prep_biomolecule Prepare Biomolecule (Buffer Exchange, Concentration) conjugation Conjugation Reaction (Mix Biomolecule and Linker, Incubate) prep_biomolecule->conjugation prep_linker Prepare PEG Linker (Dissolve in Organic Solvent) prep_linker->conjugation quenching Quench Reaction conjugation->quenching purification Purification (SEC, Dialysis) quenching->purification characterization Characterization (SDS-PAGE, HPLC, Mass Spec) purification->characterization storage Storage of Final Conjugate characterization->storage

Caption: A typical experimental workflow for bioconjugation.

Certolizumab Pegol (Anti-TNF-α) Signaling Pathway

G cluster_inhibition Inhibition by Certolizumab Pegol TNFa TNF-α TNFR TNF Receptor (TNFR) TNFa->TNFR Binds Certolizumab Certolizumab Pegol Certolizumab->TNFa Binds and Neutralizes IKK IKK Complex TNFR->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Inflammation Pro-inflammatory Gene Expression Nucleus->Inflammation Induces

Caption: Mechanism of action of Certolizumab Pegol.

HER2-Targeted Antibody-Drug Conjugate (ADC) Mechanism

G cluster_cell Inside Cancer Cell ADC HER2-Targeted ADC (Antibody-PEG-Drug) HER2 HER2 Receptor ADC->HER2 Binds to Endosome Endosome HER2->Endosome Internalization Cell Cancer Cell Membrane Lysosome Lysosome Endosome->Lysosome Fusion Drug Cytotoxic Drug Lysosome->Drug Linker Cleavage & Drug Release Apoptosis Cell Death (Apoptosis) Drug->Apoptosis Induces

Caption: Intracellular mechanism of a HER2-targeted ADC.

VEGF Signaling Inhibition by a PEGylated Aptamer

G cluster_inhibition Inhibition by PEGylated Aptamer VEGF VEGF VEGFR VEGF Receptor (VEGFR) VEGF->VEGFR Binds Aptamer PEGylated Aptamer Aptamer->VEGF Binds and Sequesters PLCg PLCγ VEGFR->PLCg Activates PKC PKC PLCg->PKC Activates MAPK MAPK Pathway PKC->MAPK Activates Angiogenesis Angiogenesis MAPK->Angiogenesis Promotes

Caption: Inhibition of VEGF signaling by a PEGylated aptamer.

Conclusion

Bioconjugation with PEG linkers is a powerful and versatile technology that has revolutionized the development of therapeutics and diagnostics. By carefully selecting the appropriate PEG linker and optimizing the conjugation protocol, researchers can significantly enhance the properties of biomolecules to achieve desired clinical and experimental outcomes. This guide provides a foundational understanding and practical protocols to aid scientists and drug development professionals in successfully implementing PEGylation strategies in their work.

References

H2N-PEG6-Hydrazide: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For beginners in the field of bioconjugation, H2N-PEG6-Hydrazide is a versatile heterobifunctional linker that plays a crucial role in the development of advanced therapeutics and diagnostics. This in-depth guide provides a comprehensive overview of its properties, applications, and the fundamental protocols for its use in scientific research.

This compound is a polyethylene (B3416737) glycol (PEG) derivative containing both a primary amine (-NH2) and a hydrazide (-NHNH2) functional group. The six repeating units of ethylene (B1197577) glycol in its structure impart hydrophilicity, which can enhance the solubility and reduce the immunogenicity of the resulting conjugate.[1][2][3][4] The terminal hydrazide group is particularly reactive towards carbonyl groups (aldehydes and ketones), forming a stable hydrazone bond.[1] This specific reactivity makes it an ideal tool for the site-specific modification of biomolecules, particularly glycoproteins.

Core Properties and Specifications

A clear understanding of the physicochemical properties of this compound is essential for its effective application. The following table summarizes its key quantitative data.

PropertyValueSource
Molecular Formula C15H33N3O7
Molecular Weight 367.44 g/mol
Purity >98%
Appearance White to off-white solidGeneric product information
Solubility Soluble in water, DMSO, DMF
Optimal Reaction pH for Hydrazone Ligation 5.0 - 7.0
Storage Conditions Store at -20°C, protected from moisture

Reaction Mechanism: Hydrazone Bond Formation

The primary application of this compound revolves around the reaction of its hydrazide moiety with an aldehyde or ketone to form a stable hydrazone linkage. This reaction is a cornerstone of bioconjugation chemistry due to its high specificity and efficiency under mild conditions.

The reaction proceeds via nucleophilic attack of the hydrazide on the carbonyl carbon, followed by dehydration to form the hydrazone. The efficiency of this reaction is pH-dependent, with optimal rates observed between pH 5.0 and 7.0. To further enhance the reaction kinetics, a catalyst such as aniline (B41778) can be employed. Aniline transiently forms a more reactive Schiff base with the aldehyde, which is then readily displaced by the hydrazide.

G cluster_reactants Reactants cluster_catalyst Catalyst (Optional) cluster_intermediate Intermediate cluster_product Product H2N_PEG6_Hydrazide H2N-PEG6-NHNH2 Hydrazone H2N-PEG6-NH-N=CH-R' (Hydrazone) H2N_PEG6_Hydrazide->Hydrazone Aldehyde R'-CHO Schiff_Base R'-CH=N-Ph (Schiff Base) Aldehyde->Schiff_Base Aniline Aniline Aniline->Schiff_Base Aniline->Hydrazone (regenerated) Schiff_Base->Hydrazone

Caption: Reaction scheme of this compound with an aldehyde, with optional aniline catalysis.

Experimental Protocol: Conjugation of this compound to a Glycoprotein (B1211001)

This protocol details the site-specific conjugation of this compound to a glycoprotein by first oxidizing the carbohydrate moieties to generate aldehyde groups, followed by hydrazone ligation.

Materials and Reagents
  • Glycoprotein (e.g., antibody)

  • This compound

  • Sodium meta-periodate (NaIO4)

  • Aniline (optional, as a catalyst)

  • Propylene (B89431) glycol or glycerol (B35011) (quenching agent)

  • Conjugation Buffer: 0.1 M Sodium Acetate (B1210297), pH 5.5

  • DMSO (for dissolving the hydrazide linker)

  • Desalting columns

Experimental Workflow

G Start Start Buffer_Exchange 1. Buffer Exchange Glycoprotein into Oxidation Buffer Start->Buffer_Exchange Oxidation 2. Oxidize Glycoprotein with NaIO4 to Generate Aldehydes Buffer_Exchange->Oxidation Quenching 3. Quench Oxidation Reaction Oxidation->Quenching Purification_1 4. Purify Oxidized Glycoprotein (Desalting Column) Quenching->Purification_1 Ligation 5. Add this compound (and optional Aniline catalyst) Purification_1->Ligation Incubation 6. Incubate for 2-4 hours at RT Ligation->Incubation Purification_2 7. Purify Final Conjugate (Desalting Column) Incubation->Purification_2 End End Purification_2->End

Caption: Workflow for the conjugation of this compound to a glycoprotein.

Detailed Procedure

Step 1: Oxidation of the Glycoprotein

  • Prepare the glycoprotein at a concentration of 5 mg/mL in 0.1 M sodium acetate buffer, pH 5.5.

  • Freshly prepare a 20 mM solution of sodium meta-periodate in the same buffer.

  • Add the periodate (B1199274) solution to the glycoprotein solution to a final concentration of 1-2 mM.

  • Incubate the reaction mixture for 30 minutes at 4°C in the dark.

  • Quench the reaction by adding propylene glycol or glycerol to a final concentration of 10 mM and incubate for 10 minutes at 4°C in the dark.

  • Immediately purify the oxidized glycoprotein using a desalting column equilibrated with 0.1 M sodium acetate, pH 5.5.

Step 2: Hydrazone Ligation

  • Prepare a 50 mM stock solution of this compound in DMSO.

  • To the purified oxidized glycoprotein solution, add the this compound stock solution to achieve a desired molar excess (e.g., 50-fold molar excess over the glycoprotein).

  • (Optional) For catalyzed ligation, add aniline to a final concentration of 10-100 mM. Aniline catalysis can significantly increase the reaction rate.

  • Incubate the reaction mixture for 2-4 hours at room temperature. The reaction time can be optimized based on the specific glycoprotein and desired degree of labeling.

  • Purify the final this compound-glycoprotein conjugate using a desalting column to remove excess linker and other reagents.

Applications in Research and Drug Development

The unique properties of this compound make it a valuable tool in various applications:

  • Antibody-Drug Conjugates (ADCs): By conjugating cytotoxic drugs to the carbohydrate moieties of antibodies, this compound enables the development of targeted cancer therapies. The PEG spacer can improve the pharmacokinetic profile of the ADC.

  • PROTACs: As a linker in Proteolysis Targeting Chimeras (PROTACs), it connects a target protein-binding ligand to an E3 ligase-recruiting ligand, facilitating the degradation of the target protein.

  • Biomolecule Labeling: The hydrazide group allows for the specific attachment of labels such as biotin (B1667282) or fluorescent dyes to glycoproteins for detection and imaging purposes.

  • Surface Modification: Immobilization of glycoproteins on surfaces for applications in biosensors and immunoassays.

References

H2N-PEG6-Hydrazide: A Comprehensive Technical Guide to Safety and Handling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical guide on the safe handling, storage, and disposal of H2N-PEG6-Hydrazide, a bifunctional linker commonly employed in bioconjugation, drug delivery systems, and the synthesis of Proteolysis Targeting Chimeras (PROTACs). Due to the absence of a specific Safety Data Sheet (SDS) for this compound, this guide synthesizes safety information from data on its constituent functional groups: the primary amine, the polyethylene (B3416737) glycol (PEG) spacer, and the hydrazide moiety. The information presented is intended to supplement, not replace, institutional safety protocols and professional judgment.

Chemical Profile and Hazard Overview

This compound is a heterobifunctional molecule featuring a primary amine (-NH2) at one terminus and a hydrazide (-CONHNH2) group at the other, connected by a six-unit polyethylene glycol chain. This structure allows for the sequential conjugation of two different molecules.

The primary hazard associated with this compound stems from the hydrazide functional group. Hydrazide and its parent compound, hydrazine (B178648), are recognized as toxic and potentially carcinogenic. They can be corrosive and cause severe irritation to the skin and eyes. The polyethylene glycol component is generally considered to have low toxicity and is biocompatible.

Physicochemical Properties of this compound

PropertyValueSource
Chemical Formula C15H33N3O7MedKoo Biosciences
Molecular Weight 367.44 g/mol MedKoo Biosciences
Appearance To be determinedMedKoo Biosciences
Solubility To be determined; PEG linkers generally confer water solubility.BroadPharm
Purity >98% (typical)MedKoo Biosciences

Hazard Identification and Precautionary Measures

The hydrazide group is the primary concern for acute and chronic health effects. It is crucial to handle this compound with the same precautions as other hydrazine derivatives.

GHS Hazard Statements (Inferred from Hydrazine)

Hazard ClassHazard Statement
Acute Toxicity, OralH301: Toxic if swallowed
Acute Toxicity, DermalH311: Toxic in contact with skin
Acute Toxicity, InhalationH330: Fatal if inhaled
Skin Corrosion/IrritationH314: Causes severe skin burns and eye damage
Skin SensitizationH317: May cause an allergic skin reaction
CarcinogenicityH350: May cause cancer
Germ Cell MutagenicityH341: Suspected of causing genetic defects
Reproductive ToxicityH361: Suspected of damaging fertility or the unborn child
Aquatic Toxicity (Acute)H400: Very toxic to aquatic life
Aquatic Toxicity (Chronic)H410: Very toxic to aquatic life with long lasting effects

Precautionary Statements

CategoryPrecautionary Statement
Prevention P201: Obtain special instructions before use. P202: Do not handle until all safety precautions have been read and understood. P260: Do not breathe dust/fume/gas/mist/vapors/spray. P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P280: Wear protective gloves/protective clothing/eye protection/face protection.
Response P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician. P302 + P352: IF ON SKIN: Wash with plenty of soap and water. P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Storage P403 + P233: Store in a well-ventilated place. Keep container tightly closed. P405: Store locked up.
Disposal P501: Dispose of contents/container to an approved waste disposal plant.

Handling and Storage

Proper handling and storage procedures are critical to ensure the safety of laboratory personnel and maintain the integrity of the compound.

Handling and Storage Guidelines

AspectGuidelineRationale
Engineering Controls All work with this compound should be conducted in a certified chemical fume hood.To minimize inhalation exposure to potentially harmful vapors or aerosols.
Personal Protective Equipment (PPE) Wear a flame-resistant lab coat, chemical safety goggles, a face shield, and appropriate chemical-resistant gloves (e.g., nitrile or neoprene).To protect skin and eyes from contact with the corrosive and toxic compound.
Long-Term Storage Store at -20°C in a dry, dark environment.To maintain chemical stability and prevent degradation over extended periods.[1]
Short-Term Storage Store at 0 - 4°C for short periods (days to weeks).For temporary storage between uses.[1]
Incompatible Materials Store away from strong oxidizing agents, acids, and bases.To prevent potentially vigorous or explosive reactions.
Shipping Shipped under ambient temperature as a non-hazardous chemical, stable for several weeks.The compound is sufficiently stable for standard shipping durations.[1]

Accidental Release and First Aid Measures

In the event of an accidental release or exposure, immediate and appropriate action is crucial.

Emergency Procedures

SituationAction
Skin Contact Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
Inhalation Move the exposed individual to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Small Spill Absorb the spill with an inert, non-combustible material (e.g., vermiculite, sand). Place the contaminated material in a sealed, labeled container for hazardous waste disposal. Clean the spill area with a suitable solvent.
Large Spill Evacuate the area. Contact your institution's environmental health and safety (EHS) department immediately.

Experimental Protocols

This compound is primarily used in bioconjugation reactions to form stable hydrazone bonds with aldehydes or ketones. This is a common strategy for labeling biomolecules, such as glycoproteins, or for constructing more complex architectures like PROTACs.

General Protocol for Hydrazone Ligation

This protocol outlines the general steps for conjugating this compound to a biomolecule containing an aldehyde or ketone group.

Materials:

  • Biomolecule with an aldehyde or ketone group

  • This compound

  • Conjugation Buffer (e.g., 0.1 M sodium acetate, pH 4.5-5.5)

  • Aniline (B41778) (optional, as a catalyst)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification system (e.g., size-exclusion chromatography (SEC) or dialysis)

Procedure:

  • Dissolve the biomolecule in the conjugation buffer to a desired concentration.

  • Dissolve this compound in the conjugation buffer to create a stock solution.

  • Add a molar excess (typically 10-50 fold) of the this compound stock solution to the biomolecule solution.

  • If using a catalyst, add aniline to a final concentration of 10-100 mM.[2]

  • Incubate the reaction mixture at room temperature for 2-16 hours with gentle mixing.

  • Monitor the reaction progress using an appropriate analytical technique (e.g., LC-MS, SDS-PAGE).

  • Once the reaction is complete, quench any unreacted aldehydes or ketones by adding a quenching solution.

  • Purify the conjugate using SEC or dialysis to remove excess reagents.

experimental_workflow cluster_preparation Preparation cluster_reaction Reaction cluster_analysis_purification Analysis & Purification prep_biomolecule Dissolve Biomolecule in Conjugation Buffer mix Mix Biomolecule and This compound prep_biomolecule->mix prep_peg Dissolve this compound in Conjugation Buffer prep_peg->mix add_catalyst Add Aniline (optional) mix->add_catalyst incubate Incubate at Room Temperature add_catalyst->incubate monitor Monitor Reaction (LC-MS, SDS-PAGE) incubate->monitor quench Quench Reaction monitor->quench purify Purify Conjugate (SEC, Dialysis) quench->purify

Caption: General workflow for hydrazone ligation using this compound.

Signaling Pathway Context: PROTAC-Mediated Protein Degradation

This compound can be used as a linker in the synthesis of PROTACs. The resulting PROTAC facilitates the formation of a ternary complex between a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.

protac_pathway PROTAC PROTAC (with this compound linker) TernaryComplex Ternary Complex (Target-PROTAC-E3) PROTAC->TernaryComplex TargetProtein Target Protein TargetProtein->TernaryComplex E3Ligase E3 Ubiquitin Ligase E3Ligase->TernaryComplex UbiquitinatedTarget Ubiquitinated Target Protein TernaryComplex->UbiquitinatedTarget Ubiquitination Ubiquitin Ubiquitin Ubiquitin->UbiquitinatedTarget Proteasome Proteasome UbiquitinatedTarget->Proteasome DegradedPeptides Degraded Peptides Proteasome->DegradedPeptides Degradation

Caption: PROTAC-mediated protein degradation pathway.

Disposal Considerations

All waste containing this compound, including empty containers, contaminated personal protective equipment, and reaction byproducts, must be treated as hazardous waste. Collect all waste in a designated, sealed, and clearly labeled hazardous waste container. Dispose of the waste in accordance with local, state, and federal regulations. Contact your institution's EHS department for specific disposal guidelines.

Conclusion

This compound is a valuable tool in bioconjugation and drug development, but its safe use requires a thorough understanding of the hazards associated with its hydrazide functional group. By adhering to the guidelines outlined in this technical guide and maintaining a strong safety culture in the laboratory, researchers can minimize risks and ensure the well-being of all personnel. Always consult your institution's safety protocols and the latest safety information before working with this or any other hazardous chemical.

References

A Technical Guide to the Principles of Hydrazide-Based Glycoprotein Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the core principles and methodologies for the selective labeling of glycoproteins using hydrazide chemistry. This powerful bioconjugation technique is pivotal for the study of glycoprotein (B1211001) structure and function, and holds significant value in the development of targeted therapeutics and diagnostics.

Fundamental Principles

The labeling of glycoproteins with hydrazide-functionalized molecules is a robust and highly specific process that targets the carbohydrate moieties of the protein. This site-selective strategy is particularly advantageous as it often preserves the biological activity of the protein by avoiding modification of critical amino acid residues within active or binding sites.[1][2] The core of this methodology is a two-step chemoenzymatic process.

First, the cis-diol groups present in the sugar residues of the glycoprotein, particularly terminal sialic acids, are gently oxidized to generate reactive aldehyde groups.[1][2] This is typically achieved using sodium meta-periodate (NaIO₄). By controlling the concentration of the periodate (B1199274), the oxidation can be selectively directed towards specific sugar residues. For instance, a lower concentration (e.g., 1 mM) of sodium meta-periodate preferentially oxidizes the terminal sialic acid residues, while higher concentrations (>10 mM) will lead to the oxidation of other sugar residues like galactose and mannose.[2]

Second, the newly formed aldehyde groups are then specifically targeted by a hydrazide-functionalized molecule (e.g., a fluorescent dye, biotin, or a drug molecule). This reaction forms a stable hydrazone bond, covalently linking the molecule to the glycoprotein. The reaction is most efficient in a slightly acidic environment (pH 5-7). The stability of this hydrazone linkage is generally sufficient for most applications, but it can be further stabilized by reduction with sodium cyanoborohydride to form a secondary amine bond.

Experimental Protocols

The successful labeling of glycoproteins with hydrazide chemistry relies on careful execution of the oxidation and coupling steps. Below are detailed protocols for the key experiments.

Periodate Oxidation of Glycoproteins

This protocol outlines the generation of aldehyde groups on the carbohydrate chains of a glycoprotein.

Materials:

  • Glycoprotein of interest

  • Oxidation Buffer: 0.1 M Sodium Acetate, pH 5.5

  • Sodium meta-periodate (NaIO₄)

  • Quenching Solution: Ethylene (B1197577) Glycol

  • Purification column (e.g., Sephadex G-25)

Procedure:

  • Glycoprotein Preparation: Dissolve the glycoprotein to be labeled in the Oxidation Buffer at a concentration of approximately 5 mg/mL.

  • Periodate Solution Preparation: Immediately before use, prepare a 20 mM stock solution of NaIO₄ in the Oxidation Buffer.

  • Oxidation Reaction:

    • For general labeling: Add the 20 mM NaIO₄ stock solution to the glycoprotein solution to achieve a final concentration of 10 mM. For example, add an equal volume of the 20 mM NaIO₄ solution to the glycoprotein solution.

    • For selective sialic acid labeling: Add the 20 mM NaIO₄ stock solution to the glycoprotein solution to achieve a final concentration of 1 mM. For example, add 50 µL of 20 mM NaIO₄ to 1 mL of the glycoprotein solution.

    • Incubate the reaction for 30 minutes at room temperature or on ice, protected from light.

  • Quenching the Reaction: Add ethylene glycol to the reaction to a final concentration of 10-20 mM to quench any unreacted periodate. Incubate for 5-10 minutes.

  • Purification: Separate the oxidized glycoprotein from the excess periodate and byproducts using a desalting column (e.g., Sephadex G-25) equilibrated with 0.1 M Sodium Acetate, pH 5.5.

Coupling with Hydrazide-Functionalized Probes

This protocol describes the covalent attachment of a hydrazide probe to the oxidized glycoprotein.

Materials:

  • Oxidized glycoprotein solution (from Protocol 2.1)

  • Hydrazide-functionalized probe (e.g., Fluorescein Hydrazide, Biotin Hydrazide)

  • Anhydrous DMSO (for dissolving the probe, if necessary)

  • Coupling Buffer: 0.1 M Sodium Acetate, pH 5.5

  • Purification column (e.g., Sephadex G-25)

Procedure:

  • Prepare Hydrazide Probe Stock Solution: Dissolve the hydrazide probe in an appropriate solvent, such as anhydrous DMSO, to create a stock solution (e.g., 50 mM).

  • Initiate Coupling Reaction: Add the hydrazide probe stock solution to the oxidized glycoprotein solution. A 10- to 50-fold molar excess of the probe to the protein is a common starting point.

  • Incubation: Incubate the reaction for 2 hours to overnight at room temperature. The optimal incubation time may need to be determined empirically.

  • Purification of Labeled Glycoprotein: Remove the unreacted hydrazide probe by gel filtration using a desalting column (e.g., Sephadex G-25) equilibrated with a suitable buffer like PBS, pH 7.4.

  • Characterization: The degree of labeling and the integrity of the labeled glycoprotein can be assessed using methods such as SDS-PAGE, mass spectrometry, or functional assays.

Quantitative Data Presentation

The efficiency of the labeling reaction is influenced by several parameters. The following tables summarize key quantitative data for optimizing the labeling process.

ParameterRecommended Range/ValueRationale
Periodate Oxidation
NaIO₄ Concentration (General)10 mMEnsures oxidation of various sugar residues.
NaIO₄ Concentration (Sialic Acid)1 mMProvides selectivity for terminal sialic acids.
pH5.5Optimal for periodate stability and activity.
Temperature4°C to Room TemperatureSlower reaction on ice may offer more control.
Incubation Time30 minutesSufficient for oxidation without significant protein degradation.
Hydrazide Coupling
Hydrazide Probe Molar Excess10-50 foldDrives the reaction towards completion.
pH5.0 - 7.0Facilitates the formation of the hydrazone bond.
TemperatureRoom TemperatureGenerally sufficient for the coupling reaction.
Incubation Time2 hours - OvernightLonger times can increase labeling efficiency.

Visualizing the Process and Pathways

Diagrams illustrating the chemical reactions and experimental workflows can aid in understanding the fundamental principles of hydrazide labeling.

G cluster_oxidation Step 1: Oxidation cluster_coupling Step 2: Coupling Glycoprotein Glycoprotein (with cis-diols) Aldehyde Glycoprotein (with aldehydes) Glycoprotein->Aldehyde NaIO₄ Labeled_Glycoprotein Labeled Glycoprotein (Hydrazone bond) Aldehyde->Labeled_Glycoprotein Hydrazide Hydrazide Probe (e.g., Dye-NH-NH₂) Hydrazide->Labeled_Glycoprotein

Caption: Chemical reaction of periodate oxidation and hydrazide ligation.

G Start Start: Glycoprotein Solution Oxidation Periodate Oxidation (NaIO₄, pH 5.5) Start->Oxidation Quench Quench Reaction (Ethylene Glycol) Oxidation->Quench Purify1 Purification (Desalting Column) Quench->Purify1 Coupling Hydrazide Coupling (Molar Excess of Probe) Purify1->Coupling Purify2 Purification (Remove Excess Probe) Coupling->Purify2 End End: Labeled Glycoprotein Purify2->End

Caption: Experimental workflow for glycoprotein labeling.

G cluster_cell Cellular Processes Labeled_Ligand Labeled Glycoprotein (e.g., Ligand) Receptor Cell Surface Receptor Labeled_Ligand->Receptor Binding Endocytosis Receptor-Mediated Endocytosis Receptor->Endocytosis Internalization Internalized Vesicle Endocytosis->Internalization Fluorescence Tracking

References

H2N-PEG6-Hydrazide molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides core information on the physicochemical properties of H2N-PEG6-Hydrazide, a heterobifunctional PEG linker. This molecule contains an amine group and a hydrazide group, enabling conjugation with various functional groups. The polyethylene (B3416737) glycol (PEG) spacer is monodisperse, ensuring a precise molecular weight and length, which is critical for applications in bioconjugation, drug delivery, and PROTAC development.

Physicochemical Properties

The fundamental molecular characteristics of this compound are summarized below. This data is essential for stoichiometric calculations in experimental protocols and for the characterization of resulting conjugates.

ParameterValue
Molecular Formula C15H33N3O7[1][2]
Molecular Weight 367.44 g/mol [1][2]
Exact Mass 367.2300 u[2]
Elemental Analysis C: 49.03%, H: 9.05%, N: 11.44%, O: 30.48%

Chemical Structure and Connectivity

The structure of this compound is defined by a terminal primary amine (H2N), followed by a hexaethylene glycol (PEG6) chain, and terminating in a hydrazide (-CONHNH2) functional group. This linear structure provides a flexible spacer arm used to link molecules.

H2N_PEG6_Hydrazide cluster_amine Amine Group cluster_peg PEG6 Spacer cluster_linker cluster_hydrazide Hydrazide Group Amine H₂N PEG1 CH₂CH₂O Amine->PEG1 PEG2 CH₂CH₂O PEG1->PEG2 PEG3 CH₂CH₂O PEG2->PEG3 PEG4 CH₂CH₂O PEG3->PEG4 PEG5 CH₂CH₂O PEG4->PEG5 PEG6 CH₂CH₂O PEG5->PEG6 Linker CH₂CH₂C(O) PEG6->Linker Hydrazide NHNH₂ Linker->Hydrazide

Caption: Chemical structure of this compound.

Experimental Protocols

As this document focuses on the core properties of this compound, detailed experimental protocols are not included. However, the hydrazide functional group is typically used for conjugation to aldehydes or ketones, often found on glycoproteins after periodate (B1199274) oxidation, to form a hydrazone bond. The primary amine can be used for reactions with activated esters (like NHS esters) or other carbonyl compounds to form stable amide bonds. These standard bioconjugation techniques are well-documented in scientific literature.

References

Methodological & Application

Application Notes and Protocols: Labeling Glycoproteins with H2N-PEG6-Hydrazide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the selective labeling of glycoproteins using H2N-PEG6-Hydrazide. This method is a robust tool for researchers and professionals involved in drug development, proteomics, and glycobiology, enabling the attachment of a polyethylene (B3416737) glycol (PEG) chain to glycoproteins for various applications, including improving therapeutic protein stability, solubility, and circulation half-life, as well as for detection and purification.

The core principle of this two-step method involves the mild oxidation of cis-diol groups within the sugar moieties of glycoproteins, primarily sialic acids, to generate reactive aldehyde groups. These aldehydes then specifically react with the hydrazide group of this compound to form a stable hydrazone bond.[1][2]

Experimental Protocols

Protocol 1: Labeling of Purified Glycoproteins in Solution

This protocol is suitable for labeling isolated and purified glycoproteins.

Materials:

  • Glycoprotein (B1211001) of interest

  • This compound

  • Sodium meta-periodate (NaIO₄)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sodium Acetate (B1210297) Buffer (0.1 M, pH 5.5)

  • Quenching Solution (e.g., 20 mM Sodium Thiosulfate (B1220275) or 1 M Glycerol)

  • Purification resin (e.g., Gel filtration/size-exclusion chromatography column)

  • Phosphate-Buffered Saline (PBS), pH 7.4

Procedure:

  • Glycoprotein Preparation:

    • Dissolve the glycoprotein in 0.1 M Sodium Acetate Buffer (pH 5.5) to a final concentration of 1-5 mg/mL.[2][3]

  • Oxidation of Glycans:

    • Prepare a fresh 20-100 mM solution of sodium meta-periodate in the same acetate buffer.[2] Protect the solution from light.

    • Add the sodium periodate (B1199274) solution to the glycoprotein solution to achieve a final concentration of 1-10 mM.

    • Incubate the reaction mixture in the dark on ice or at 4°C for 15-30 minutes. The optimal time may need to be determined empirically for each specific glycoprotein.

  • Quenching the Oxidation Reaction:

    • Stop the oxidation reaction by adding a quenching solution. For example, add sodium thiosulfate to a final concentration of 20 mM and incubate for 5 minutes on ice. Alternatively, glycerol (B35011) can be added.

  • Removal of Excess Periodate:

    • Immediately desalt the oxidized glycoprotein solution using a gel filtration column (e.g., Sephadex G-25) equilibrated with 0.1 M Sodium Acetate Buffer (pH 5.5) to remove excess sodium periodate and quenching reagents.

  • Labeling with this compound:

    • Prepare a stock solution of this compound in anhydrous DMSO (e.g., 50 mM).

    • Add the this compound solution to the purified oxidized glycoprotein solution. The final concentration of the hydrazide probe can range from 1 to 5 mM. A 20- to 50-fold molar excess of the hydrazide probe over the glycoprotein is a common starting point.

    • Incubate the reaction for 2 hours to overnight at room temperature. The optimal incubation time should be determined for each specific application.

  • Purification of the Labeled Glycoprotein:

    • Remove unreacted this compound and other small molecules by dialysis against PBS (pH 7.4) or by using a gel filtration column.

Protocol 2: Labeling of Cell Surface Glycoproteins on Living Cells

This protocol is designed for the in-situ labeling of glycoproteins on the surface of living cells.

Materials:

  • Cultured cells (adherent or suspension)

  • This compound

  • Sodium meta-periodate (NaIO₄)

  • Phosphate-Buffered Saline (PBS), pH 6.5 and pH 7.4, ice-cold

  • Quenching Solution (e.g., 1 M Glycerol)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

Procedure:

  • Cell Preparation:

    • For adherent cells, grow them to 80-90% confluency. For suspension cells, harvest and wash them.

    • Wash the cells twice with ice-cold PBS (pH 6.5). For adherent cells, perform washes directly in the culture plate. For suspension cells, pellet the cells by gentle centrifugation between washes.

  • Oxidation of Cell Surface Glycans:

    • Prepare a fresh 1-2 mM solution of sodium meta-periodate in ice-cold PBS (pH 6.5). Protect the solution from light.

    • Add the periodate solution to the cells and incubate on ice for 15-20 minutes in the dark.

  • Quenching the Oxidation Reaction:

    • Remove the periodate solution and quench the reaction by adding an excess of quenching solution (e.g., 1 M glycerol in PBS) and incubating for 5 minutes on ice.

    • Wash the cells three times with ice-cold PBS (pH 7.4) to remove any residual periodate and quenching reagent.

  • Labeling with this compound:

    • Prepare a solution of this compound in PBS (pH 7.4). If a DMSO stock is used, ensure the final DMSO concentration does not exceed 1-2% to maintain cell viability. A typical final concentration of the hydrazide probe is 1-2 mM.

    • Add the this compound solution to the cells and incubate for 30-120 minutes at 4°C or room temperature. The optimal conditions should be determined empirically.

  • Final Washes:

    • Remove the labeling solution and wash the cells three to five times with ice-cold PBS (pH 7.4) to remove unreacted this compound.

  • Downstream Processing:

    • The labeled cells are now ready for downstream applications such as cell lysis for proteomic analysis, fluorescence microscopy imaging (if a fluorescent PEG-hydrazide was used), or flow cytometry.

Quantitative Data Summary

The efficiency of glycoprotein labeling can be influenced by several factors. The following tables summarize typical reaction conditions and reported quantitative outcomes. It is recommended to optimize these conditions for each specific glycoprotein or cell line.

Table 1: Recommended Reaction Conditions for Glycoprotein Labeling

ParameterIn Solution LabelingOn-Cell Labeling
Glycoprotein Concentration 1-5 mg/mLN/A
Sodium Periodate (NaIO₄) 1-10 mM1-2 mM
Oxidation Time 15-30 min at 4°C15-20 min on ice
This compound Conc. 1-5 mM1-2 mM
Labeling Time 2-16 hours at RT30-120 min at 4°C or RT
pH (Oxidation) 5.56.5
pH (Labeling) 5.5 - 7.47.4

Table 2: Quantitative Glycoproteomics Performance using Hydrazide Chemistry

MetricPerformanceReference
Enrichment Recovery Improvement 10-330% (compared to solution-based labeling)
Detection Sensitivity Quantification of 42% of annotated glycosites from 10 µg of a standard glycoprotein mixture
Linearity Range for Quantification 2 orders of magnitude

Visualizing the Workflow and Principles

Diagram 1: Workflow for Labeling Purified Glycoproteins

G cluster_oxidation Step 1: Oxidation cluster_purification1 Step 2: Purification cluster_labeling Step 3: Labeling cluster_purification2 Step 4: Final Purification glycoprotein Purified Glycoprotein periodate Add Sodium Periodate (NaIO4) glycoprotein->periodate oxidized_gp Oxidized Glycoprotein (with Aldehydes) periodate->oxidized_gp desalting Desalting / Buffer Exchange oxidized_gp->desalting hydrazide Add this compound desalting->hydrazide labeled_gp PEGylated Glycoprotein hydrazide->labeled_gp final_purification Gel Filtration or Dialysis labeled_gp->final_purification final_product Purified Labeled Glycoprotein final_purification->final_product

Caption: Workflow for the chemical labeling of purified glycoproteins.

Diagram 2: Chemical Principle of Hydrazide Labeling

G cluster_glycan Glycan on Glycoprotein cluster_reagents Reagents cluster_reaction Reaction Steps glycan Sialic Acid with cis-diols periodate NaIO4 glycan->periodate Oxidation aldehyde Aldehyde Formation periodate->aldehyde hydrazide This compound hydrazone Hydrazone Bond Formation hydrazide->hydrazone aldehyde->hydrazide Condensation

Caption: The two-step chemical reaction for glycoprotein labeling.

Applications in Drug Development

The PEGylation of therapeutic glycoproteins using this compound offers significant advantages in pharmaceutical development. These benefits include:

  • Extended Half-Life: The increased hydrodynamic volume of PEGylated glycoproteins reduces renal clearance, prolonging their circulation time in the bloodstream. This can lead to a reduced dosing frequency for patients.

  • Reduced Immunogenicity: The PEG chain can mask epitopes on the glycoprotein, reducing its recognition by the immune system and minimizing the risk of an immune response.

  • Improved Stability: PEGylation can protect glycoproteins from proteolytic degradation, enhancing their stability in vivo.

  • Enhanced Solubility: The hydrophilic nature of the PEG chain can improve the solubility of glycoproteins, which is particularly beneficial for hydrophobic proteins.

  • Enhanced Permeability and Retention (EPR) Effect: In oncology, the larger size of PEGylated drugs can lead to their preferential accumulation in tumor tissues due to the leaky vasculature and poor lymphatic drainage characteristic of tumors.

By following these detailed protocols and understanding the underlying principles and applications, researchers and drug development professionals can effectively utilize this compound for the targeted modification of glycoproteins to advance their research and therapeutic development goals.

References

Step-by-Step Guide to Using H2N-PEG6-Hydrazide in Crosslinking: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to utilizing H2N-PEG6-Hydrazide as a crosslinking reagent in various bioconjugation applications. This compound is a heterobifunctional linker containing a hydrazide group and a primary amine, connected by a 6-unit polyethylene (B3416737) glycol (PEG) spacer. The hydrazide moiety reacts specifically with carbonyl groups (aldehydes and ketones) to form a stable hydrazone bond, while the terminal amine can be used for further modifications. The PEG spacer enhances the solubility and biocompatibility of the resulting conjugate, making it a valuable tool in drug delivery, protein modification, and diagnostics.[1][2][3]

Core Principles of this compound Crosslinking

The primary application of this compound in crosslinking revolves around the formation of a hydrazone bond between its hydrazide group and a carbonyl group on a target molecule. This reaction is highly chemoselective, as aldehydes and ketones are relatively rare in native biological systems.[4]

The general reaction scheme involves two main steps:

  • Generation of a Carbonyl Group: If the target molecule does not possess a native aldehyde or ketone, one must be introduced. A common method for glycoproteins, such as antibodies, is the mild oxidation of cis-diols in their carbohydrate moieties using sodium periodate (B1199274) (NaIO₄) to generate aldehyde groups.[5]

  • Hydrazone Bond Formation: The aldehyde-containing molecule is then reacted with this compound. The hydrazide nucleophilically attacks the aldehyde to form a hydrazone bond. This reaction is most efficient at a slightly acidic pH (typically 4.5-7.0). The reaction can be significantly accelerated by the addition of a catalyst, such as aniline (B41778).

The resulting hydrazone bond is relatively stable, particularly at neutral pH. However, its stability is pH-sensitive, and it can be hydrolyzed under more acidic conditions, a property that can be exploited for drug release in the acidic environment of endosomes or lysosomes.

Applications of this compound

The unique properties of this compound make it suitable for a range of applications in bioconjugation, including:

  • Antibody-Drug Conjugates (ADCs): The linker can be used to attach cytotoxic drugs to antibodies, targeting the drug to cancer cells. The pH-sensitive nature of the hydrazone bond can facilitate drug release within the tumor microenvironment or inside the target cell.

  • Protein and Peptide Modification: Proteins and peptides can be labeled with various molecules, such as fluorophores, biotin, or other imaging agents, for research and diagnostic purposes.

  • Surface Modification: The linker can be used to immobilize biomolecules onto surfaces for applications in biosensors and immunoassays.

  • PROTACs: H2N-PEG-Hydrazide linkers are also utilized in the synthesis of Proteolysis-Targeting Chimeras (PROTACs).

Quantitative Data Summary

The following tables summarize key quantitative data related to hydrazone ligation for bioconjugation.

Table 1: Reaction Kinetics of Hydrazone Ligation

ReactantsCatalyst (Concentration)pHSecond-Order Rate Constant (k₁) (M⁻¹s⁻¹)Reference(s)
6-Hydrazinopyridyl-peptide + BenzaldehydeNone4.53.0 ± 0.3
6-Hydrazinopyridyl-peptide + BenzaldehydeAniline (10 mM)4.5>100
Aromatic Aldehyde + HydrazideAniline7.010¹ - 10³

Table 2: Stability of Hydrazone Bonds

Hydrazone TypeConditionHalf-life (t½)Reference(s)
Aromatic HydrazonePhosphate Buffered Saline (PBS), 37°CRelatively stable
Aromatic HydrazonePlasma, 37°CRapid degradation
Hydrazone LinkerpH 7.0~183 hours
Hydrazone LinkerpH 5.0~4.4 hours
OximepD 7.0~600-fold more stable than methylhydrazone

Note: The stability of the hydrazone bond is influenced by the specific chemical structures of the aldehyde and hydrazide components. Aromatic hydrazones are generally more stable than aliphatic ones.

Experimental Protocols

Protocol 1: Site-Specific Antibody-Drug Conjugation using this compound

This protocol describes the conjugation of a drug to an antibody via its carbohydrate moieties.

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

  • Sodium meta-periodate (NaIO₄)

  • This compound

  • Drug molecule with a compatible reactive group (e.g., NHS ester to react with the amine of the PEG linker)

  • Aniline (optional, as a catalyst)

  • Reaction Buffers:

    • Oxidation Buffer: 0.1 M Sodium Acetate, pH 5.5

    • Conjugation Buffer: 0.1 M Sodium Acetate, pH 5.5 or PBS, pH 6.0-7.4

  • Quenching solution (e.g., glycerol (B35011) or ethylene (B1197577) glycol)

  • Desalting columns or size-exclusion chromatography (SEC) system

  • Hydrophobic interaction chromatography (HIC) system for DAR analysis

Experimental Workflow:

ADC_Workflow cluster_prep Antibody Preparation cluster_conjugation Conjugation cluster_purification Purification & Analysis mAb Monoclonal Antibody Oxidation Periodate Oxidation mAb->Oxidation NaIO₄, pH 5.5 Quench Quenching Oxidation->Quench Glycerol Purify1 Purification (Desalting) Quench->Purify1 Conjugation Hydrazone Ligation with This compound Purify1->Conjugation This compound, Aniline (optional), pH 5.5-7.4 Drug_Addition Drug Conjugation to PEG-Amine Conjugation->Drug_Addition Drug-NHS ester Purify2 Purification (SEC/HIC) Drug_Addition->Purify2 Analysis Characterization (DAR, etc.) Purify2->Analysis

Caption: Workflow for Antibody-Drug Conjugation.

Procedure:

  • Antibody Oxidation:

    • Buffer exchange the antibody into ice-cold 0.1 M Sodium Acetate, pH 5.5.

    • Prepare a fresh solution of sodium meta-periodate in the same buffer.

    • Add the periodate solution to the antibody solution to a final concentration of 1-10 mM.

    • Incubate the reaction on ice for 15-30 minutes in the dark.

    • Quench the reaction by adding a quenching solution (e.g., glycerol to a final concentration of 10-20 mM) and incubate for 5-10 minutes on ice.

    • Immediately purify the oxidized antibody using a desalting column equilibrated with the conjugation buffer to remove excess periodate and quenching agent.

  • Hydrazone Ligation:

    • Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO or the conjugation buffer).

    • Add the this compound to the oxidized antibody solution. A 10- to 50-fold molar excess of the hydrazide linker over the antibody is typically recommended.

    • If using a catalyst, add aniline to a final concentration of 10-100 mM.

    • Incubate the reaction at room temperature for 2-4 hours or overnight at 4°C.

  • Drug Conjugation:

    • Prepare a stock solution of the NHS-ester activated drug in a suitable anhydrous solvent (e.g., DMSO).

    • Add the activated drug to the antibody-PEG-hydrazone conjugate. The molar excess of the drug will depend on the desired drug-to-antibody ratio (DAR).

    • Incubate the reaction for 1-2 hours at room temperature.

  • Purification and Characterization:

    • Purify the ADC from unreacted drug and linker using SEC or HIC.

    • Characterize the purified ADC. Determine the average DAR using UV/Vis spectroscopy or mass spectrometry. The integrity and purity of the ADC can be assessed by SDS-PAGE and SEC.

Protocol 2: Labeling a Protein with a Fluorescent Dye using this compound

This protocol outlines the labeling of a glycoprotein (B1211001) with a fluorescent dye.

Materials:

  • Glycoprotein of interest

  • Sodium meta-periodate (NaIO₄)

  • This compound

  • NHS-ester activated fluorescent dye

  • Reaction Buffers and other reagents as in Protocol 1.

Experimental Workflow:

Protein_Labeling_Workflow Start Start: Glycoprotein Oxidation 1. Periodate Oxidation Start->Oxidation Purify1 2. Desalting Oxidation->Purify1 Ligation 3. Hydrazone Ligation with This compound Purify1->Ligation Dye_Conjugation 4. Fluorescent Dye Conjugation Ligation->Dye_Conjugation Purify2 5. Purification (SEC) Dye_Conjugation->Purify2 End End: Labeled Glycoprotein Purify2->End

Caption: Protein Labeling Experimental Workflow.

Procedure:

  • Protein Oxidation: Follow step 1 from Protocol 1 to generate aldehyde groups on the glycoprotein.

  • Hydrazone Ligation: Follow step 2 from Protocol 1 to attach the this compound linker to the oxidized glycoprotein.

  • Fluorescent Dye Conjugation:

    • Dissolve the NHS-ester activated fluorescent dye in a minimal amount of anhydrous DMSO.

    • Add the dye solution to the glycoprotein-PEG-hydrazone conjugate. A 5- to 20-fold molar excess of the dye is a good starting point.

    • Incubate the reaction for 1-2 hours at room temperature, protected from light.

  • Purification:

    • Remove the unreacted dye and linker by size-exclusion chromatography (SEC) or dialysis.

    • The degree of labeling can be determined by measuring the absorbance of the protein and the dye.

Logical Relationships in Experimental Design

The successful application of this compound in crosslinking depends on a series of logical decisions and optimizations.

Logical_Relationships Target Target Biomolecule Carbonyl Presence of Carbonyl Group? Target->Carbonyl Oxidation Introduce Carbonyl (e.g., Periodate Oxidation) Carbonyl->Oxidation No Ligation Hydrazone Ligation with This compound Carbonyl->Ligation Yes Oxidation->Ligation pH_Opt Optimize pH (4.5 - 7.4) Ligation->pH_Opt Catalyst Use Aniline Catalyst? Ligation->Catalyst Purification Purification Method (SEC, HIC, Affinity) Ligation->Purification pH_Opt->Ligation Catalyst->Ligation Characterization Characterization (DAR, Purity, Activity) Purification->Characterization Application Downstream Application Characterization->Application

Caption: Decision-making in this compound crosslinking.

Conclusion

This compound is a versatile and effective crosslinking reagent for a variety of bioconjugation applications. By understanding the principles of hydrazone ligation and carefully optimizing the reaction conditions, researchers can successfully conjugate a wide range of molecules to proteins, antibodies, and other biomolecules. The protocols and data presented in this guide provide a solid foundation for the successful implementation of this compound in your research and development endeavors.

References

Application Notes and Protocols: H2N-PEG6-Hydrazide for Cell Surface Protein Modification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The study of cell surface proteins, collectively known as the surfaceome, is paramount in understanding fundamental biological processes such as cell signaling, adhesion, and transport. These proteins are also primary targets for therapeutic drugs and diagnostic markers. H2N-PEG6-Hydrazide is a valuable chemical tool for the site-specific modification of cell surface glycoproteins. This hydrophilic, six-unit polyethylene (B3416737) glycol (PEG) linker contains a terminal hydrazide group that can covalently react with aldehyde groups, enabling the attachment of various payloads like biotin, fluorophores, or drugs to the cell surface.

The methodology is based on a two-step process: the mild oxidation of cell surface glycans to generate aldehydes, followed by the specific reaction of these aldehydes with the hydrazide moiety of this compound to form a stable hydrazone bond.[1][2] This technique offers a robust and versatile approach for labeling, identifying, and quantifying cell surface glycoproteins without the need for genetic manipulation.[2]

Principle of the Reaction

The chemical modification of cell surface glycoproteins using this compound is a two-step process:

  • Oxidation: The process begins with the gentle oxidation of cis-diol groups present in sialic acid residues on the surface of glycoproteins. A mild oxidizing agent, such as sodium periodate (B1199274) (NaIO₄), is used to cleave the C-C bond in the cis-diols, resulting in the formation of reactive aldehyde groups.[1][2] This step is performed under controlled conditions to maintain cell viability.

  • Hydrazone Ligation: The newly formed aldehyde groups are then specifically targeted by the hydrazide group of the this compound molecule. The nucleophilic attack of the hydrazide on the aldehyde results in the formation of a stable covalent hydrazone bond. The reaction is often catalyzed by aniline (B41778) to improve efficiency.

G Glycoprotein Cell Surface Glycoprotein (with cis-diol) Aldehyde Glycoprotein with Aldehyde Groups Glycoprotein->Aldehyde Modified_Glycoprotein Modified Glycoprotein (Hydrazone bond) PEG_Hydrazide This compound-Payload PEG_Hydrazide->Modified_Glycoprotein Hydrazone Formation

Figure 1: Chemical principle of cell surface protein modification.

Applications

The versatility of the hydrazide-aldehyde ligation chemistry allows for a wide range of applications in research and drug development:

  • Proteomic Analysis: Biotinylating cell surface proteins for subsequent affinity purification using streptavidin beads, followed by mass spectrometry to identify and quantify the surface proteome.

  • Fluorescence Imaging: Conjugating fluorophores to visualize the distribution and dynamics of glycoproteins on the cell surface using fluorescence microscopy or flow cytometry.

  • Targeted Drug Delivery: Attaching therapeutic agents to the cell surface for targeted delivery to specific cell types.

  • Cell Adhesion Studies: Modifying the cell surface to study cell-cell and cell-matrix interactions.

  • Immunology Research: Engineering the surface of immune cells to study receptor function and signaling.

Data Presentation

The efficiency of cell surface labeling is dependent on several factors, including cell type, reagent concentrations, and incubation times. The following table provides recommended starting concentrations and incubation parameters for the key steps in the protocol. Optimization is recommended for each specific experimental system.

Parameter Reagent Concentration Range Incubation Time Incubation Temperature
Oxidation Sodium Periodate (NaIO₄)1 - 2 mM in PBS, pH 6.515 - 30 minutes4°C (on ice)
Quenching (Optional) Glycerol10 - 20 mM in PBS5 - 10 minutes4°C (on ice)
Labeling This compound-Payload1 - 5 mM in PBS, pH 7.41 - 2 hours4°C or Room Temperature
Catalyst (Optional) Aniline10 mM1 - 2 hours4°C or Room Temperature

Experimental Protocols

Protocol 1: General Workflow for Cell Surface Protein Labeling

This protocol outlines the fundamental steps for modifying cell surface glycoproteins using this compound.

G start Start: Cell Culture wash1 Wash cells with cold PBS start->wash1 oxidation Oxidize with NaIO₄ on ice wash1->oxidation wash2 Wash cells to remove oxidant oxidation->wash2 labeling Incubate with this compound-Payload wash2->labeling wash3 Wash cells to remove unreacted probe labeling->wash3 analysis Downstream Analysis (e.g., Lysis, Imaging) wash3->analysis

Figure 2: General experimental workflow for cell surface labeling.

Materials:

  • Cells of interest (adherent or suspension)

  • Phosphate-Buffered Saline (PBS), pH 6.5 and 7.4, ice-cold

  • Sodium periodate (NaIO₄)

  • This compound conjugated to the desired payload (e.g., biotin, fluorophore)

  • Quenching solution (optional): 100 mM Glycerol in PBS

  • Cell culture medium

  • Microcentrifuge tubes or culture plates

  • Ice bucket

Procedure:

  • Cell Preparation:

    • For adherent cells, grow to 80-90% confluency.

    • For suspension cells, harvest approximately 1-5 x 10⁶ cells.

  • Washing:

    • Adherent cells: Aspirate the culture medium and wash the cell monolayer twice with ice-cold PBS, pH 6.5.

    • Suspension cells: Pellet the cells by centrifugation (300 x g for 5 minutes at 4°C), discard the supernatant, and wash twice by resuspending in ice-cold PBS, pH 6.5 and re-pelleting.

  • Oxidation:

    • Prepare a fresh solution of 1-2 mM NaIO₄ in ice-cold PBS, pH 6.5. Protect the solution from light.

    • Add the NaIO₄ solution to the cells and incubate for 15-30 minutes on ice in the dark.

  • Washing:

    • Remove the NaIO₄ solution and wash the cells three times with ice-cold PBS, pH 7.4 to remove any unreacted periodate.

  • Labeling:

    • Prepare a 1-5 mM solution of the this compound-payload in PBS, pH 7.4. If a catalyst is used, add aniline to a final concentration of 10 mM.

    • Add the labeling solution to the cells and incubate for 1-2 hours at 4°C or room temperature with gentle agitation.

  • Final Washes:

    • Remove the labeling solution and wash the cells three times with ice-cold PBS, pH 7.4 to remove any unreacted probe.

  • Downstream Processing: The labeled cells are now ready for downstream applications such as cell lysis for western blotting or mass spectrometry, or direct analysis by flow cytometry or fluorescence microscopy.

Protocol 2: Biotinylation of Cell Surface Proteins for Affinity Purification and Mass Spectrometry

This protocol provides a specific application of the general workflow for proteomic studies.

Materials:

  • This compound-Biotin

  • Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • Streptavidin-agarose beads

  • Wash buffers (e.g., PBS with 0.1% Tween-20)

  • Elution buffer (e.g., 2% SDS in 50 mM Tris-HCl, pH 7.5)

  • Reagents for SDS-PAGE and mass spectrometry

Procedure:

  • Follow steps 1-6 of the General Workflow for Cell Surface Protein Labeling using this compound-Biotin as the labeling reagent.

  • Cell Lysis:

    • After the final wash, add ice-cold lysis buffer to the cell pellet or plate.

    • Incubate on ice for 30 minutes with occasional vortexing.

    • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.

  • Affinity Purification:

    • Equilibrate the streptavidin-agarose beads with lysis buffer.

    • Add the cell lysate to the equilibrated beads and incubate for 2-4 hours at 4°C with end-over-end rotation.

    • Pellet the beads by centrifugation and discard the supernatant.

    • Wash the beads extensively with wash buffer to remove non-specifically bound proteins.

  • Elution:

    • Elute the biotinylated proteins from the beads by boiling in elution buffer for 5-10 minutes.

  • Analysis:

    • The eluted proteins can be analyzed by SDS-PAGE and Western blotting or prepared for proteomic analysis by mass spectrometry.

Signaling Pathway Visualization

The modification of cell surface proteins with this compound can be used to study changes in the surface proteome in response to various stimuli, such as drug treatment or growth factor signaling. For example, one could investigate how a specific signaling pathway affects the surface expression of a receptor.

G cluster_pathway Hypothetical Signaling Pathway Ligand Ligand Receptor Surface Receptor Ligand->Receptor Kinase1 Kinase 1 Receptor->Kinase1 Kinase2 Kinase 2 Kinase1->Kinase2 TF Transcription Factor Kinase2->TF Gene Target Gene TF->Gene Transcription Protein Newly Synthesized Protein Gene->Protein Translation Vesicle Transport Vesicle Protein->Vesicle Surface_Protein Increased Surface Expression (Detectable with this compound) Vesicle->Surface_Protein Trafficking

Figure 3: A hypothetical signaling pathway leading to increased surface protein expression.

Conclusion

This compound provides a powerful and adaptable tool for the modification of cell surface glycoproteins. The protocols outlined in this document offer a solid foundation for researchers to label, identify, and quantify cell surface proteins. By understanding the underlying chemical principles and optimizing the experimental conditions, this methodology can be instrumental in advancing basic research and facilitating the development of novel therapeutics and diagnostics.

References

Biotinylation of Glycoproteins Using a PEG-Hydrazide Linker: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the biotinylation of glycoproteins utilizing a polyethylene (B3416737) glycol (PEG)-hydrazide linker. This method offers a robust and specific approach for labeling glycoproteins, enabling a wide range of downstream applications in research and drug development, including immunoassays, affinity purification, and cell surface studies.[1][2][3]

Introduction

Glycoproteins play crucial roles in a myriad of biological processes, including cell-cell recognition, signal transduction, and immune responses.[4] The ability to specifically label and detect these molecules is paramount for understanding their function and for the development of novel therapeutics. Biotinylation, the process of covalently attaching biotin (B1667282) to a molecule, is a widely used technique due to the extraordinarily high affinity of biotin for avidin (B1170675) and streptavidin.[2]

This application note focuses on a chemo-selective method for biotinylating glycoproteins through their carbohydrate moieties. The process involves the mild oxidation of sialic acid residues or other sugar groups on the glycoprotein (B1211001) to generate aldehyde functionalities. These aldehydes then react specifically with a hydrazide-functionalized biotin reagent containing a PEG spacer arm, forming a stable hydrazone bond. The PEG linker enhances the water solubility of the biotinylated glycoprotein and reduces steric hindrance, thereby improving its utility in subsequent assays.

Principle of the Reaction

The biotinylation of glycoproteins using a PEG-hydrazide linker is a two-step process:

  • Oxidation: The cis-diol groups of carbohydrate residues (e.g., sialic acids) on the glycoprotein are oxidized using a mild oxidizing agent, such as sodium meta-periodate (NaIO₄), to create reactive aldehyde groups.

  • Hydrazone Formation: The aldehyde-containing glycoprotein is then reacted with a biotin-PEG-hydrazide linker. The hydrazide moiety of the linker specifically couples with the aldehyde groups to form a stable covalent hydrazone bond.

This targeted approach ensures that the biotin label is attached to the glycan portions of the protein, minimizing potential disruption of the protein's native structure and function, which can be a concern with methods that target amino acid residues.

Experimental Workflow and Data

General Experimental Workflow

The overall workflow for the biotinylation of glycoproteins and subsequent analysis is depicted below.

experimental_workflow cluster_prep Glycoprotein Preparation cluster_reaction Biotinylation Reaction cluster_analysis Analysis of Biotinylated Glycoprotein Glycoprotein Glycoprotein Sample Oxidation Oxidation (e.g., NaIO₄) Glycoprotein->Oxidation Biotinylation Biotinylation (Biotin-PEG-Hydrazide) Oxidation->Biotinylation Purification1 Purification (e.g., Desalting Column) Biotinylation->Purification1 HPAEC_PAD HPAEC-PAD (Glycan Analysis) Purification1->HPAEC_PAD CE_LIF CE-LIF (Purity & Quantification) Purification1->CE_LIF MALDI_TOF MALDI-TOF MS (Mass Confirmation) Purification1->MALDI_TOF Downstream Downstream Applications (e.g., ELISA, Western Blot) Purification1->Downstream signaling_pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Receptor Glycoprotein Receptor (Biotinylated) Signaling Signaling Cascade Receptor->Signaling Activation Ligand Ligand Ligand->Receptor Binding Response Cellular Response Signaling->Response

References

H2N-PEG6-Hydrazide as a Linker for PROTACs: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality designed to hijack the cell's natural protein disposal system to eliminate disease-causing proteins.[1][2] These heterobifunctional molecules consist of two ligands connected by a chemical linker: one ligand binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[1][2] The linker plays a critical role in the efficacy of a PROTAC, influencing its solubility, cell permeability, and the stability of the ternary complex formed between the POI and the E3 ligase.[3] Among the various linker types, polyethylene (B3416737) glycol (PEG) linkers are frequently employed due to their ability to enhance solubility and provide flexibility. H2N-PEG6-Hydrazide is a specific PEG-based linker that offers a reactive hydrazide group for conjugation to a binding ligand, typically through the formation of a hydrazone bond with an aldehyde or ketone. This application note provides detailed protocols and data related to the use of this compound and similar PEG linkers in the development of PROTACs, with a focus on the degradation of Bruton's Tyrosine Kinase (BTK).

PROTAC Mechanism of Action

The fundamental mechanism of a PROTAC involves bringing a target protein into close proximity with an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.

PROTAC_Mechanism cluster_cell Cell Cytoplasm PROTAC PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Target Protein (e.g., BTK) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase (e.g., Cereblon) E3_Ligase->Ternary_Complex Ternary_Complex->PROTAC Recycling Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Ub Transfer Ub_POI Ubiquitinated POI Ubiquitination->Ub_POI Proteasome Proteasome Ub_POI->Proteasome Degradation Degradation Proteasome->Degradation Peptides Degraded Peptides Degradation->Peptides

PROTAC-mediated protein degradation pathway.

Data Presentation

The following tables summarize quantitative data for PROTACs, including those with PEG linkers, targeting BTK. This data is essential for comparing the efficacy and physicochemical properties of different PROTAC designs.

Table 1: Degradation Efficiency of a BTK PROTAC with a PEG6 Linker

PROTAC IDTarget ProteinE3 Ligase LigandLinkerCell LineDC50 (nM)Dmax (%)Reference
RC-1BTKPomalidomidePEG6MOLM-146.6>95

DC50: Half-maximal degradation concentration. Dmax: Maximum degradation.

Table 2: Physicochemical Properties of Representative PROTACs

PROTACMolecular Weight ( g/mol )HBAHBDTPSA (Ų)clogPReference
ARV-110794.9125204.14.2
ARV-471728.9104165.84.9
Representative PEG-linked PROTACs (Set 1)700-90010-153-6180-2502.5-4.5

HBA: Hydrogen Bond Acceptors, HBD: Hydrogen Bond Donors, TPSA: Topological Polar Surface Area, clogP: Calculated LogP.

Experimental Protocols

Protocol 1: Synthesis of a Hydrazide-Based PROTAC

This protocol describes a general method for the synthesis of a PROTAC using a hydrazide-containing linker, such as this compound, and an aldehyde-functionalized E3 ligase ligand.

Materials:

  • This compound

  • Aldehyde-functionalized E3 ligase ligand (e.g., formyl-pomalidomide)

  • POI-binding ligand with a suitable functional group for conjugation (e.g., a carboxylic acid for amide coupling)

  • Solvents: Dimethylformamide (DMF), Dichloromethane (DCM)

  • Coupling agents: HATU, DIPEA

  • Purification: HPLC

Procedure:

  • Conjugation of POI ligand to this compound:

    • Dissolve the POI-binding ligand (1 eq) in DMF.

    • Add HATU (1.2 eq) and DIPEA (2 eq) and stir for 15 minutes at room temperature.

    • Add this compound (1.1 eq) and stir the reaction mixture at room temperature for 4-12 hours.

    • Monitor the reaction by LC-MS.

    • Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

    • Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash chromatography to obtain the POI-PEG6-Hydrazide intermediate.

  • Hydrazone formation with Aldehyde-functionalized E3 ligase ligand:

    • Dissolve the POI-PEG6-Hydrazide intermediate (1 eq) and the aldehyde-functionalized E3 ligase ligand (1.1 eq) in a suitable solvent such as a mixture of methanol (B129727) and DCM.

    • Add a catalytic amount of acetic acid.

    • Stir the reaction at room temperature for 2-6 hours.

    • Monitor the reaction by LC-MS.

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • Purify the final PROTAC by preparative HPLC.

    • Characterize the purified PROTAC by NMR and high-resolution mass spectrometry.

Protocol 2: Western Blotting for BTK Degradation

This protocol details the procedure for quantifying the degradation of BTK in a cell line treated with a BTK-targeting PROTAC.

Materials:

  • MOLM-14 or other suitable cell line

  • BTK-targeting PROTAC (e.g., RC-1)

  • Cell culture medium and supplements

  • DMSO (vehicle control)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-BTK, anti-p-BTK (Tyr223), and anti-GAPDH (loading control).

  • HRP-conjugated secondary antibody

  • ECL chemiluminescence substrate

Procedure:

  • Cell Treatment:

    • Seed MOLM-14 cells at a density of 0.5 x 10^6 cells/mL in a 6-well plate.

    • Treat the cells with serial dilutions of the BTK PROTAC (e.g., 1, 10, 100, 1000 nM) or DMSO for the desired time (e.g., 24 hours).

  • Cell Lysis and Protein Quantification:

    • Harvest the cells by centrifugation and wash with ice-cold PBS.

    • Lyse the cells in RIPA buffer on ice for 30 minutes.

    • Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.

    • Determine the protein concentration of the supernatant using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein concentration of all samples and prepare them with Laemmli sample buffer.

    • Separate the proteins on an SDS-PAGE gel and transfer them to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-BTK antibody overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and detect the signal using an ECL substrate and an imaging system.

    • Strip the membrane and re-probe for p-BTK and GAPDH as a loading control.

  • Data Analysis:

    • Quantify the band intensities using image analysis software.

    • Normalize the BTK and p-BTK signals to the GAPDH signal.

    • Calculate the percentage of BTK degradation relative to the DMSO-treated control.

    • Determine the DC50 and Dmax values from a dose-response curve.

Protocol 3: Cell Viability Assay (CellTiter-Glo®)

This assay measures cell viability by quantifying ATP levels, which is indicative of metabolically active cells.

Materials:

  • Cells of interest cultured in opaque-walled 96-well plates

  • PROTAC compound

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Luminometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells at an appropriate density in a 96-well opaque-walled plate and allow them to attach overnight.

    • Treat the cells with a serial dilution of the PROTAC for a specified period (e.g., 72 hours).

  • Assay and Measurement:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

    • Add CellTiter-Glo® reagent to each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure the luminescence using a luminometer.

  • Data Analysis:

    • Normalize the data to vehicle-treated controls to determine the percentage of cell viability.

    • Calculate the IC50 value from the dose-response curve.

Protocol 4: Ternary Complex Formation Assay (NanoBRET™)

This cell-based assay measures the formation of the ternary complex between the target protein, the PROTAC, and the E3 ligase in live cells.

Materials:

  • HEK293T cells

  • Plasmids for expressing NanoLuc®-fused target protein (e.g., NanoLuc®-BTK) and HaloTag®-fused E3 ligase (e.g., HaloTag®-Cereblon)

  • Transfection reagent

  • HaloTag® NanoBRET™ 618 Ligand

  • NanoBRET™ Nano-Glo® Substrate

  • Luminometer with 460 nm and >610 nm filters

Procedure:

  • Cell Transfection and Labeling:

    • Co-transfect HEK293T cells with the NanoLuc®-target and HaloTag®-E3 ligase plasmids.

    • After 24 hours, add the HaloTag® NanoBRET™ 618 Ligand and incubate for 1-2 hours.

  • PROTAC Treatment and Signal Detection:

    • Add a dilution series of the PROTAC to the cells.

    • Add the NanoBRET™ Nano-Glo® Substrate and immediately measure the donor (460 nm) and acceptor (618 nm) emission signals.

  • Data Analysis:

    • Calculate the NanoBRET™ ratio (acceptor signal / donor signal).

    • A PROTAC-dependent increase in the NanoBRET™ ratio indicates the formation of the ternary complex.

Visualization of Experimental Workflow and Signaling Pathway

PROTAC_Workflow cluster_synthesis Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_cellbased Cell-Based Assays cluster_invivo In Vivo Studies Synthesis PROTAC Synthesis (e.g., Hydrazide Coupling) Purification Purification (HPLC) Synthesis->Purification Characterization Characterization (NMR, MS) Purification->Characterization Binding_Assay Target Binding Assay Characterization->Binding_Assay Ternary_Complex_Assay Ternary Complex Formation (e.g., NanoBRET™) Binding_Assay->Ternary_Complex_Assay Degradation_Assay Protein Degradation (Western Blot) Ternary_Complex_Assay->Degradation_Assay Viability_Assay Cell Viability (CellTiter-Glo®) Degradation_Assay->Viability_Assay PK_PD Pharmacokinetics & Pharmacodynamics Viability_Assay->PK_PD Efficacy In Vivo Efficacy PK_PD->Efficacy

A typical workflow for the design and evaluation of PROTACs.

BCR_Signaling BCR B-Cell Receptor (BCR) LYN LYN BCR->LYN SYK SYK LYN->SYK BTK BTK SYK->BTK Degradation Degradation BTK->Degradation PLCg2 PLCγ2 BTK->PLCg2 PROTAC BTK PROTAC PROTAC->BTK induces Downstream Downstream Signaling (NF-κB, MAPK) PLCg2->Downstream Proliferation B-Cell Proliferation & Survival Downstream->Proliferation

References

Application Notes and Protocols: H2N-PEG6-Hydrazide Conjugation to Carbohydrates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The covalent attachment of polyethylene (B3416737) glycol (PEG) to biomolecules, a process known as PEGylation, is a widely utilized strategy to improve the pharmacokinetic and pharmacodynamic properties of therapeutic proteins and peptides. One effective method for site-specific PEGylation targets the carbohydrate moieties of glycoproteins. This approach involves the oxidation of sugar residues to generate aldehyde groups, which then react with hydrazide-functionalized PEG to form a stable hydrazone linkage.[1]

This document provides detailed application notes and protocols for the conjugation of H2N-PEG6-Hydrazide to carbohydrates on glycoproteins. This compound is a heterobifunctional linker containing a reactive hydrazide group and a six-unit polyethylene glycol spacer. The PEG spacer enhances the water solubility of the conjugate and can reduce the immunogenicity of the modified protein.[2][3] The hydrazide group reacts specifically with aldehydes, enabling targeted conjugation to the glycan portion of a glycoprotein (B1211001), often preserving the protein's biological activity by avoiding modification of critical amino acid residues.[4]

Principle of the Reaction

The conjugation process is a two-step procedure:

  • Oxidation: The carbohydrate residues on the glycoprotein, particularly sialic acids which contain cis-diols, are oxidized using a mild oxidizing agent such as sodium periodate (B1199274) (NaIO₄). This reaction cleaves the C-C bond of the diol, creating two aldehyde groups.[4]

  • Hydrazone Formation: The generated aldehyde groups react with the hydrazide moiety of this compound in a slightly acidic environment (pH 5-7) to form a stable hydrazone bond. The reaction can be accelerated by the addition of a catalyst, such as aniline (B41778).

Data Presentation: Reaction Parameters and Efficiency

The efficiency of the conjugation reaction is dependent on several factors, including the concentration of reactants, pH, temperature, and reaction time. The following tables summarize key quantitative data for the periodate oxidation and hydrazide ligation steps.

Table 1: Periodate Oxidation Parameters

ParameterGeneral Oxidation of CarbohydratesSialic Acid-Specific Oxidation
Oxidizing Agent Sodium meta-periodate (NaIO₄)Sodium meta-periodate (NaIO₄)
Final NaIO₄ Concentration 10 mM - 20 mM1 mM
Reaction Buffer 0.1 M Sodium Acetate, pH 5.50.1 M Sodium Acetate, pH 5.5
Temperature 0-4°C (on ice) or Room Temperature0-4°C (on ice) or Room Temperature
Incubation Time 15 - 30 minutes30 minutes
Quenching Agent Ethylene (B1197577) Glycol or Sodium BisulfiteEthylene Glycol or Sodium Bisulfite

Table 2: Hydrazide Ligation Parameters

ParameterCondition
Reactant This compound
Molar Ratio (PEG-Hydrazide:Glycoprotein) 10:1 to 50:1 (optimization may be required)
Reaction Buffer 0.1 M Sodium Acetate, pH 5.0 - 7.0
Catalyst (optional but recommended) Aniline (final concentration ~10 mM)
Temperature Room Temperature
Incubation Time 2 hours to overnight
Conversion Efficiency >90% has been reported under optimized conditions

Experimental Protocols

Protocol 1: General Periodate Oxidation of Glycoproteins

This protocol is designed for the general oxidation of carbohydrate residues on a glycoprotein.

Materials:

  • Glycoprotein of interest

  • Sodium meta-periodate (NaIO₄)

  • Oxidation Buffer: 0.1 M Sodium Acetate, pH 5.5

  • Quenching Solution: Ethylene Glycol

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Glycoprotein Preparation: Dissolve the glycoprotein in the Oxidation Buffer to a final concentration of 1-10 mg/mL.

  • Periodate Solution Preparation: Immediately before use, prepare a 20 mM stock solution of NaIO₄ in the Oxidation Buffer.

  • Oxidation Reaction:

    • Protect the reaction from light by wrapping the reaction tube in aluminum foil.

    • Add the NaIO₄ stock solution to the glycoprotein solution to achieve a final concentration of 10 mM. For example, add an equal volume of 20 mM NaIO₄ solution to the glycoprotein solution.

    • Incubate the reaction for 15-30 minutes on ice or at room temperature.

  • Quenching: Stop the reaction by adding a quenching solution, such as ethylene glycol, to a final concentration of 10-20 mM. Incubate for 5-10 minutes.

  • Purification: Immediately purify the oxidized glycoprotein from excess periodate and quenching agent using a desalting column or size-exclusion chromatography equilibrated with the ligation buffer (e.g., 0.1 M Sodium Acetate, pH 5.5).

Protocol 2: Sialic Acid-Specific Periodate Oxidation

This protocol uses a lower concentration of sodium periodate to selectively oxidize sialic acid residues.

Materials:

  • Same as Protocol 1.

Procedure:

  • Glycoprotein Preparation: Prepare the glycoprotein solution as described in Protocol 1.

  • Periodate Solution Preparation: Prepare a 20 mM stock solution of NaIO₄ in the Oxidation Buffer.

  • Oxidation Reaction:

    • Protect the reaction from light.

    • Add the 20 mM NaIO₄ stock solution to the glycoprotein solution to achieve a final concentration of 1 mM. For example, add 50 µL of 20 mM NaIO₄ to 950 µL of the glycoprotein solution.

    • Incubate for 30 minutes on ice.

  • Quenching: Quench the reaction as described in Protocol 1.

  • Purification: Purify the oxidized glycoprotein as described in Protocol 1.

Protocol 3: this compound Ligation to Oxidized Glycoproteins

Materials:

  • Oxidized glycoprotein (from Protocol 1 or 2)

  • This compound

  • Ligation Buffer: 0.1 M Sodium Acetate, pH 5.0 - 7.0

  • Aniline (optional)

  • Purification system (e.g., SEC, IEX, or HIC)

Procedure:

  • Prepare this compound Solution: Dissolve this compound in the Ligation Buffer to a desired stock concentration.

  • Ligation Reaction:

    • Add the this compound solution to the purified, oxidized glycoprotein solution. A molar excess of the hydrazide reagent over the glycoprotein is typically used (e.g., 50-fold molar excess).

    • If using a catalyst, add aniline to a final concentration of approximately 10 mM.

    • Incubate the reaction for 2 hours to overnight at room temperature with gentle mixing.

  • Purification of PEGylated Glycoprotein:

    • The reaction mixture will contain the desired PEGylated glycoprotein, unreacted glycoprotein, excess PEG-hydrazide, and other byproducts.

    • Purify the PEGylated glycoprotein using a suitable chromatography technique:

      • Size-Exclusion Chromatography (SEC): Separates molecules based on their hydrodynamic radius. This is effective for removing unreacted, low molecular weight PEG-hydrazide.

      • Ion-Exchange Chromatography (IEX): Separates molecules based on their net charge. PEGylation can shield the protein's surface charges, altering its elution profile compared to the unreacted protein.

      • Hydrophobic Interaction Chromatography (HIC): Separates molecules based on their hydrophobicity.

Mandatory Visualizations

Chemical Reaction Pathway

G cluster_oxidation Step 1: Oxidation cluster_ligation Step 2: Hydrazone Formation Glycoprotein Glycoprotein (with cis-diols) OxidizedGlycoprotein Oxidized Glycoprotein (with aldehyde groups) Glycoprotein->OxidizedGlycoprotein NaIO₄ PEGylatedGlycoprotein PEGylated Glycoprotein (Hydrazone Bond) OxidizedGlycoprotein->PEGylatedGlycoprotein PEG_Hydrazide This compound PEG_Hydrazide->PEGylatedGlycoprotein

Caption: Chemical pathway of this compound conjugation to a glycoprotein.

Experimental Workflow

G Start Start: Glycoprotein Solution Oxidation Periodate Oxidation (NaIO₄) Start->Oxidation Quench Quench Reaction Oxidation->Quench PurifyOxidized Purification of Oxidized Glycoprotein (e.g., SEC) Quench->PurifyOxidized Ligation Hydrazide Ligation (this compound) PurifyOxidized->Ligation PurifyFinal Purification of PEGylated Glycoprotein (e.g., SEC, IEX, HIC) Ligation->PurifyFinal Analysis Characterization (SDS-PAGE, MS, etc.) PurifyFinal->Analysis End Final Product: PEGylated Glycoprotein Analysis->End

Caption: Experimental workflow for glycoprotein PEGylation with this compound.

Characterization of PEGylated Glycoproteins

After purification, it is essential to characterize the final product to determine the degree of PEGylation and confirm the identity and purity of the conjugate. Common analytical techniques include:

  • SDS-PAGE: To visualize the increase in molecular weight of the PEGylated glycoprotein compared to the native protein.

  • Mass Spectrometry (MS): To determine the precise molecular weight of the conjugate and identify the number of attached PEG chains.

  • High-Performance Liquid Chromatography (HPLC): Techniques such as SEC, IEX, and Reverse-Phase (RP)-HPLC can be used to assess purity and separate different PEGylated species.

Conclusion

The conjugation of this compound to the carbohydrate moieties of glycoproteins is a powerful and site-specific method for creating PEGylated biologics. The protocols and data provided in these application notes offer a comprehensive guide for researchers to successfully implement this technique. Optimization of the reaction conditions for each specific glycoprotein is recommended to achieve the desired degree of PEGylation while maintaining the biological activity of the molecule.

References

Application Notes and Protocols for H2N-PEG6-Hydrazide in Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing H2N-PEG6-Hydrazide as a versatile linker in the development of advanced drug delivery systems (DDS). The unique properties of this heterobifunctional linker, featuring a terminal primary amine and a hydrazide group connected by a six-unit polyethylene (B3416737) glycol (PEG) spacer, enable the pH-sensitive conjugation of therapeutic agents to various carriers such as antibodies and nanoparticles.

Principle of Hydrazone Ligation

The core of this compound's utility lies in the formation of a hydrazone bond. The hydrazide moiety (-CONHNH2) reacts with a carbonyl group (an aldehyde or ketone) on a drug molecule, antibody, or nanoparticle surface to form a pH-sensitive hydrazone linkage. This bond is relatively stable at physiological pH (~7.4) but is susceptible to hydrolysis under the mildly acidic conditions found in endosomes (pH 5.5-6.5) and lysosomes (pH 4.5-5.0) of target cells.[1][2][3] This characteristic allows for the stable circulation of the drug conjugate in the bloodstream and triggers the release of the payload upon internalization into the target cell, minimizing off-target toxicity.[1][4]

The primary amine (-NH2) on the other end of the PEG linker can be used for further functionalization, for instance, by reacting with an activated carboxylic acid on a targeting ligand or a nanoparticle surface, providing flexibility in the design of the drug delivery system. The PEG6 spacer enhances the solubility and biocompatibility of the conjugate, reduces non-specific protein binding, and can improve the pharmacokinetic profile of the therapeutic agent.

Applications in Drug Delivery

1. Antibody-Drug Conjugates (ADCs): this compound is a valuable tool for the construction of ADCs. In one common strategy, the carbohydrate domains on the Fc region of a monoclonal antibody can be oxidized with sodium periodate (B1199274) to generate aldehyde groups. These aldehydes then serve as reactive handles for conjugation with the hydrazide end of the linker. The drug can be attached to the amine end of the PEG linker prior to or after antibody conjugation. This site-specific conjugation method helps to produce more homogeneous ADCs with a defined drug-to-antibody ratio (DAR).

2. Nanoparticle-Based Drug Delivery: this compound can be used to functionalize the surface of various nanoparticles, including liposomes, polymeric nanoparticles, and magnetic nanoparticles, for targeted drug delivery. The linker can be attached to the nanoparticle surface through its amine group, leaving the hydrazide group available for the pH-sensitive conjugation of a drug containing an aldehyde or ketone. Alternatively, a drug can be first conjugated to the linker, and the resulting conjugate can then be attached to the nanoparticle.

Quantitative Data

The following tables summarize key quantitative parameters for drug delivery systems utilizing hydrazone linkages. It is important to note that specific values can vary depending on the specific drug, carrier, and experimental conditions. The data presented here is compiled from studies on various hydrazone linkers and should be considered as a guideline.

Table 1: Stability of Hydrazone Linkers at Different pH Values

Linker TypepHHalf-life (t½)Reference
Phenylketone-derived hydrazone in ADC7.4 (in plasma)~2 days
Aliphatic aldehyde-derived PEG-PE conjugate7.420 - 150 min
Aliphatic aldehyde-derived PEG-PE conjugate5.5< 2 min
Auristatin E-hydrazone conjugate7.2183 hours
Auristatin E-hydrazone conjugate5.04.4 hours
Doxorubicin-PMLA conjugate7.4> 40 hours (~10% release)
Doxorubicin-PMLA conjugate5.0~3 hours (50% release)

Table 2: Drug Loading and Conjugation Efficiency

Drug Delivery SystemDrugLinker TypeDrug Loading Capacity/EfficiencyDrug-to-Antibody Ratio (DAR)Reference
PEG-Doxorubicin micellesDoxorubicinHydrazone46 wt%N/A
Mesoporous Carbon NanoparticlesDoxorubicinHydrazone52.3 wt% (93.4% efficiency)N/A
ADCs with PEGylated linkersMMAEDipeptide-based with mPEG244 or 8
Lysine-conjugated ADCsDM1Linear or pendant PEGHigh DAR achievable

Experimental Protocols

Protocol 1: Generation of Aldehyde Groups on an Antibody

This protocol describes the oxidation of carbohydrate moieties in the Fc region of a monoclonal antibody to generate aldehyde groups for hydrazide conjugation.

Materials:

  • Monoclonal antibody (e.g., IgG) in a suitable buffer (e.g., PBS, pH 7.4)

  • Sodium periodate (NaIO4)

  • Reaction buffer (e.g., 0.1 M sodium acetate, pH 5.5)

  • Size-exclusion chromatography (SEC) column (e.g., Sephadex G-25)

Procedure:

  • Prepare a solution of the monoclonal antibody at a concentration of 5-10 mg/mL in reaction buffer.

  • Add a freshly prepared solution of sodium periodate to the antibody solution to a final concentration of 1-2 mM.

  • Incubate the reaction mixture in the dark for 30 minutes at room temperature.

  • Quench the reaction by adding glycerol (B35011) to a final concentration of 10 mM and incubating for 10 minutes.

  • Purify the oxidized antibody using a pre-equilibrated SEC column to remove excess sodium periodate and byproducts.

  • Collect the fractions containing the antibody and determine the protein concentration.

Protocol 2: Conjugation of this compound to an Aldehyde-Functionalized Antibody

This protocol details the formation of a hydrazone bond between the this compound linker and the oxidized antibody.

Materials:

  • Aldehyde-functionalized antibody (from Protocol 1)

  • This compound

  • Anhydrous DMSO

  • Reaction buffer (e.g., 0.1 M sodium acetate, pH 5.5)

  • SEC column

Procedure:

  • Dissolve this compound in a minimal amount of anhydrous DMSO to prepare a stock solution (e.g., 10 mg/mL).

  • Add the this compound stock solution to the aldehyde-functionalized antibody solution to achieve a 50-100 fold molar excess of the linker.

  • Incubate the reaction mixture for 2-4 hours at room temperature with gentle agitation.

  • Purify the antibody-linker conjugate by SEC to remove unreacted linker.

  • Characterize the conjugate to determine the linker-to-antibody ratio.

Protocol 3: Conjugation of a Drug to an Amine-Terminated Linker on an Antibody

This protocol describes the attachment of a drug with an activated carboxylic acid to the primary amine of the antibody-PEG6-Hydrazide conjugate.

Materials:

  • Antibody-PEG6-Hydrazide conjugate (from Protocol 2)

  • Drug with an activated carboxylic acid (e.g., NHS ester)

  • Reaction buffer (e.g., PBS, pH 7.4)

  • SEC column

Procedure:

  • Dissolve the activated drug in a suitable solvent (e.g., DMSO).

  • Add the drug solution to the antibody-PEG6-Hydrazide conjugate solution at a 5-10 fold molar excess.

  • Incubate the reaction for 1-2 hours at room temperature.

  • Purify the final ADC by SEC to remove unreacted drug.

  • Characterize the ADC for drug-to-antibody ratio (DAR), purity, and aggregation.

Protocol 4: Functionalization of Nanoparticles with this compound

This protocol provides a general method for attaching this compound to nanoparticles with surface carboxyl groups.

Materials:

  • Carboxylated nanoparticles (e.g., polymeric nanoparticles, magnetic nanoparticles)

  • This compound

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-hydroxysuccinimide)

  • Activation buffer (e.g., MES buffer, pH 6.0)

  • Coupling buffer (e.g., PBS, pH 7.4)

  • Centrifugation or dialysis equipment for purification

Procedure:

  • Disperse the carboxylated nanoparticles in activation buffer.

  • Add EDC and NHS to the nanoparticle suspension to activate the carboxyl groups. Incubate for 15-30 minutes at room temperature.

  • Pellet the activated nanoparticles by centrifugation and remove the supernatant.

  • Resuspend the activated nanoparticles in coupling buffer.

  • Immediately add a solution of this compound in coupling buffer (10-50 molar excess).

  • Incubate the reaction for 2-4 hours at room temperature with gentle shaking.

  • Purify the hydrazide-functionalized nanoparticles by repeated centrifugation and resuspension in fresh buffer or by dialysis to remove unreacted linker and coupling agents.

Visualizations

Hydrazone_Formation_and_Release cluster_conjugation Conjugation at Physiological pH (7.4) cluster_release Drug Release in Acidic Environment (pH 4.5-5.5) Carrier Drug Carrier (Antibody or Nanoparticle) with Aldehyde Group Conjugate Drug-Carrier Conjugate (Stable Hydrazone Bond) Carrier->Conjugate Hydrazone Ligation Linker This compound Linker->Conjugate Internalized_Conjugate Internalized Conjugate in Endosome/Lysosome Conjugate->Internalized_Conjugate Internalization into Target Cell Released_Drug Released Drug Internalized_Conjugate->Released_Drug Hydrolysis Carrier_Degradation Degraded Carrier Internalized_Conjugate->Carrier_Degradation ADC_Workflow start Monoclonal Antibody oxidation Glycan Oxidation (NaIO4) start->oxidation aldehyde_ab Aldehyde-functionalized Antibody oxidation->aldehyde_ab conjugation Conjugation with This compound aldehyde_ab->conjugation linker_ab Antibody-PEG6-Hydrazide Conjugate conjugation->linker_ab drug_attachment Attachment of Activated Drug linker_ab->drug_attachment adc Final Antibody-Drug Conjugate (ADC) drug_attachment->adc purification Purification (SEC) adc->purification characterization Characterization (DAR, Purity) purification->characterization end ADC Ready for Use characterization->end Nanoparticle_Functionalization start Carboxylated Nanoparticle activation Carboxyl Activation (EDC/NHS) start->activation activated_np Activated Nanoparticle activation->activated_np linker_conjugation Conjugation with This compound activated_np->linker_conjugation hydrazide_np Hydrazide-functionalized Nanoparticle linker_conjugation->hydrazide_np drug_ligation Hydrazone Ligation with Aldehyde/Ketone Drug hydrazide_np->drug_ligation drug_loaded_np Drug-loaded Nanoparticle drug_ligation->drug_loaded_np purification Purification drug_loaded_np->purification end Functionalized Nanoparticle purification->end

References

Troubleshooting & Optimization

Technical Support Center: H2N-PEG6-Hydrazide Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals optimize their H2N-PEG6-Hydrazide conjugation reactions and address issues of low yield.

Frequently Asked Questions (FAQs)

Q1: What is the underlying chemical principle of the this compound conjugation reaction?

A1: The conjugation reaction is based on the formation of a hydrazone bond between the hydrazide moiety (-CONHNH₂) of this compound and a carbonyl group (an aldehyde or a ketone) on the target molecule. This reaction, known as hydrazone ligation, involves the nucleophilic attack of the hydrazide on the carbonyl carbon, followed by an acid-catalyzed dehydration to form a stable C=N double bond.[1][2]

Q2: What is the optimal pH for achieving a high yield in a hydrazone ligation?

A2: The reaction is most efficient in a slightly acidic environment, typically with a pH between 4.5 and 6.0.[3] This acidic condition is crucial for catalyzing the rate-limiting dehydration step of the reaction.[3] While the reaction can proceed at neutral pH, the rate is significantly slower.[4]

Q3: Can I use a buffer containing primary amines, such as Tris, for this reaction?

A3: It is not recommended to use buffers that contain primary amines (e.g., Tris) or secondary amines. These amines can compete with the hydrazide for reaction with the aldehyde or ketone on your target molecule, which can lead to significantly lower yields of your desired conjugate. Recommended buffers include MES, acetate, or phosphate (B84403) buffers.

Q4: How can I improve the reaction kinetics, especially when working at a neutral pH?

A4: The use of a catalyst, such as aniline (B41778), can significantly accelerate the rate of hydrazone formation, particularly at neutral pH. Aniline acts as a nucleophilic catalyst, increasing the reaction rate and allowing for efficient conjugation even at lower reactant concentrations.

Q5: What are the best storage conditions for this compound to ensure its stability?

A5: To maintain its reactivity, this compound should be stored in a dry, dark environment. For short-term storage (days to weeks), refrigeration at 0-4°C is suitable. For long-term storage (months to years), it is recommended to store it at -20°C. Avoid repeated freeze-thaw cycles.

Troubleshooting Guide: Low Conjugation Yield

Low yield is a common challenge in bioconjugation. This guide provides a systematic approach to identifying and resolving the root causes of poor outcomes in your this compound conjugation experiments.

Diagram: Troubleshooting Workflow for Low Yield

TroubleshootingWorkflow start Low Conjugation Yield Observed suboptimal_ph Suboptimal pH start->suboptimal_ph inactive_reagents Inactive Reagents start->inactive_reagents buffer_issues Inappropriate Buffer start->buffer_issues reaction_conditions Suboptimal Reaction Conditions start->reaction_conditions side_reactions Competing Side Reactions start->side_reactions purification_loss Loss During Purification start->purification_loss solution_ph Verify buffer pH is between 4.5-6.0 suboptimal_ph->solution_ph solution_reagents Use fresh this compound and carbonyl-containing molecule inactive_reagents->solution_reagents solution_buffer Switch to a non-amine-containing buffer (e.g., MES, Acetate, Phosphate) buffer_issues->solution_buffer solution_conditions Optimize molar ratio, reaction time, and temperature. Consider using a catalyst like aniline. reaction_conditions->solution_conditions solution_side_reactions Minimize exposure to highly acidic conditions to prevent hydrazone hydrolysis side_reactions->solution_side_reactions solution_purification Optimize purification method (e.g., SEC, IEX, Dialysis) to minimize product loss purification_loss->solution_purification

Caption: A decision tree to diagnose and resolve common causes of low yield in this compound conjugation reactions.

Problem Potential Cause Recommended Solution
Low or No Conjugation Suboptimal pH: The reaction buffer is outside the optimal pH range of 4.5-6.0.Before starting the reaction, verify that the pH of your buffer is within the recommended range.
Inactive Reagents: The this compound or the carbonyl-containing molecule has degraded.Use fresh reagents. Ensure that the this compound has been stored correctly, protected from light and moisture.
Inappropriate Buffer: The buffer contains primary amines (e.g., Tris) that compete with the hydrazide.Use a buffer that does not contain primary or secondary amines, such as MES, acetate, or phosphate buffer.
Slow or Incomplete Reaction Suboptimal Molar Ratio: The ratio of this compound to the carbonyl-containing molecule is not optimal.Use a slight molar excess (e.g., 1.5 to 5-fold) of the this compound to drive the reaction to completion.
Insufficient Reaction Time or Temperature: The reaction has not been allowed to proceed for long enough, or the temperature is too low.Increase the reaction time (typically 2-24 hours at room temperature). If the biomolecules are stable, consider a modest increase in temperature (e.g., to 37°C).
Lack of Catalyst: The reaction is inherently slow, especially at neutral pH.Consider adding a catalyst like aniline (10-100 mM) to the reaction mixture to increase the rate of hydrazone formation.
Product Loss Hydrolysis of Hydrazone Bond: The newly formed hydrazone bond is susceptible to hydrolysis, particularly under acidic conditions.While the reaction is favored at acidic pH, prolonged exposure can lead to bond cleavage. Minimize the reaction time and consider raising the pH to neutral after the conjugation is complete.
Inefficient Purification: The purification method is not effectively separating the conjugate from unreacted starting materials, or is leading to product loss.Use appropriate purification techniques such as Size Exclusion Chromatography (SEC), Ion-Exchange Chromatography (IEX), or dialysis to separate the PEGylated product.

Experimental Protocols

General Protocol for this compound Conjugation to an Aldehyde-Containing Protein

This protocol provides a general procedure. Optimal conditions may vary depending on the specific properties of the protein and should be determined empirically.

Materials:

  • Aldehyde-containing protein

  • This compound

  • Reaction Buffer: 100 mM Sodium Acetate, pH 4.7

  • Aniline Stock Solution (Optional): 200 mM aniline in DMSO or DMF

  • Quenching solution (e.g., a buffer that can cap unreacted aldehydes if necessary)

  • Purification system (e.g., SEC column)

Procedure:

  • Reagent Preparation:

    • Dissolve the aldehyde-containing protein in the Reaction Buffer to a final concentration of 1-5 mg/mL.

    • Dissolve the this compound in the Reaction Buffer to a concentration that provides a 5 to 20-fold molar excess relative to the protein.

  • Conjugation Reaction:

    • Add the this compound solution to the protein solution.

    • (Optional) If using a catalyst, add the aniline stock solution to the reaction mixture to a final concentration of 10-20 mM.

    • Incubate the reaction mixture at room temperature for 2-4 hours with gentle stirring.

  • Monitoring the Reaction (Optional):

    • The progress of the reaction can be monitored by analytical techniques such as SDS-PAGE (which will show a shift in the molecular weight of the protein upon conjugation), HPLC, or mass spectrometry.

  • Purification:

    • Once the reaction is complete, purify the conjugate to remove excess this compound and other reagents. Size Exclusion Chromatography (SEC) is a commonly used method for this purpose.

Diagram: this compound Conjugation Workflow

ConjugationWorkflow start Start prepare_reagents Prepare Aldehyde-Protein and this compound in Reaction Buffer (pH 4.5-6.0) start->prepare_reagents mix_reagents Mix Reactants and Optional Catalyst (Aniline) prepare_reagents->mix_reagents incubate Incubate at Room Temperature for 2-4 hours mix_reagents->incubate monitor Monitor Reaction (Optional) via SDS-PAGE, HPLC, or MS incubate->monitor purify Purify Conjugate using SEC, IEX, or Dialysis monitor->purify characterize Characterize Final Product purify->characterize end End characterize->end

Caption: A generalized experimental workflow for the conjugation of this compound to a protein containing an aldehyde group.

References

Technical Support Center: Optimizing Hydrazone Bond Formation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for hydrazone bond formation. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions. Our goal is to help you improve the efficiency and success of your hydrazone ligation experiments.

Troubleshooting Guide

This section addresses common issues encountered during hydrazone bond formation and provides actionable solutions.

Issue 1: Low or No Product Yield

Question: I am not getting the expected yield for my hydrazone reaction. What are the potential causes and how can I fix this?

Answer: Low or no product yield in hydrazone formation can stem from several factors, ranging from reaction conditions to the nature of your starting materials. Here’s a step-by-step troubleshooting guide:

  • Verify Reaction pH: The pH of the reaction medium is critical. The optimal pH for hydrazone formation is typically around 4.5.[1][2][3] At this pH, the dehydration of the hemiaminal intermediate is acid-catalyzed and efficient.[1] If the pH is too low (below 3), the hydrazine (B178648) nucleophile can be protonated, rendering it unreactive.[1][3] Conversely, at neutral or basic pH, the dehydration step is often the rate-limiting step and can be very slow.[1][3]

    • Recommendation: Adjust the reaction pH to a mildly acidic range (pH 4-6) using a suitable buffer (e.g., acetate (B1210297) buffer) or a catalytic amount of a weak acid like acetic acid.[3]

  • Assess Reaction Kinetics: Some reactant combinations inherently exhibit slow kinetics, which can result in low yields within a typical reaction time.[3]

    • Recommendation: If your reactants are thermally stable, consider increasing the reaction temperature. Refluxing the reaction mixture can significantly accelerate the reaction rate.[3] Microwave irradiation has also been reported to speed up hydrazone formation.[3] Alternatively, the use of a catalyst is highly recommended to enhance the reaction rate.[3]

  • Evaluate Steric Hindrance: Bulky substituents on either the carbonyl compound or the hydrazine can sterically hinder the reaction, leading to lower yields.[3]

    • Recommendation: If feasible, choose starting materials with less steric hindrance. Increasing the reaction time and temperature may also help to overcome this issue.[3]

  • Check for Side Reactions: A common side reaction is the formation of azines, particularly when using an excess of the carbonyl compound with an unsubstituted hydrazine.[3][4] This side reaction consumes your starting material and reduces the yield of the desired hydrazone.

    • Recommendation: To minimize azine formation, use a slight excess (1.0 - 1.2 equivalents) of the hydrazine reactant.[3] Careful control of the stoichiometry is crucial.

Issue 2: Slow Reaction Rate at Neutral pH

Question: My application requires a neutral pH (e.g., bioconjugation), but the hydrazone formation is extremely slow. How can I accelerate the reaction?

Answer: The slow rate of hydrazone formation at neutral pH is a well-known challenge because the dehydration of the tetrahedral intermediate is not efficiently catalyzed under these conditions.[3] Fortunately, several catalytic systems have been developed to address this:

  • Aniline (B41778) Catalysis: Aniline and its derivatives are effective nucleophilic catalysts for hydrazone formation at neutral pH.[2][3] Aniline reacts with the carbonyl compound to form a more reactive Schiff base intermediate, which then readily reacts with the hydrazine.[3]

    • Caveat: High concentrations of aniline (10-100 mM) may be required for a significant rate enhancement, which can be problematic for biological applications due to its toxicity.[5]

  • Advanced Organocatalysts: More efficient and water-soluble organocatalysts have been developed that outperform aniline. These include anthranilic acids and aminobenzoic acids, which can increase reaction rates by one to two orders of magnitude compared to aniline.[5]

    • Examples: 5-methoxyanthranilic acid (5MA) and 3,5-diaminobenzoic acid have been identified as particularly effective catalysts.[5] Other potent catalysts include 2-aminophenols and 2-(aminomethyl)benzimidazoles.[3][6]

    • Recommendation: Screen a variety of these newer organocatalysts at lower concentrations (e.g., 1 mM) to find the most effective one for your specific substrates.[3]

  • Bifunctional Amine Buffers: Certain amine buffers can act as both a pH controller and a catalyst. These bifunctional buffers, such as 2-(aminomethyl)imidazoles and N,N-dimethylethylenediamine, can accelerate reactions by several orders of magnitude at neutral pH and have shown low toxicity in cellular applications.[7]

Issue 3: Product Instability and Reversibility

Question: My purified hydrazone product seems to be degrading or reverting to the starting materials. How can I improve its stability?

Answer: Hydrazone formation is a reversible process, and the stability of the hydrazone bond is influenced by several factors, most notably pH.[1][3]

  • pH-Dependent Stability: Hydrazones are generally most stable at neutral or slightly basic pH and are susceptible to hydrolysis under acidic conditions.[3]

    • Recommendation: After purification, store your hydrazone product in a neutral or slightly basic buffer. Avoid acidic conditions during work-up and storage.

  • Structural Effects on Stability: The structure of the carbonyl and hydrazine components significantly impacts the stability of the resulting hydrazone.

    • Recommendation: If your application allows, consider using an aromatic aldehyde or a carbonyl compound with an electron-withdrawing group to form a more stable hydrazone.[3] Hydrazones derived from aliphatic aldehydes tend to be less stable.[8]

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of hydrazone formation?

A1: Hydrazone formation is a two-step process. First, the nucleophilic hydrazine attacks the electrophilic carbonyl carbon of the aldehyde or ketone to form a tetrahedral hemiaminal intermediate. This is followed by an acid-catalyzed dehydration of the intermediate to yield the final hydrazone product.[1]

Q2: How does pH affect the rate of hydrazone formation?

A2: The reaction rate exhibits a bell-shaped dependence on pH.[3] At high pH, the dehydration step is slow. As the pH is lowered, this step is acid-catalyzed, and the rate increases. However, at very low pH (typically below 3-4), the hydrazine nucleophile becomes protonated, which reduces its nucleophilicity and slows down the initial addition step.[1][3] The optimal pH is a balance between these two effects, typically falling in the range of 4-6.[3]

Q3: How can I monitor the progress of my hydrazone formation reaction?

A3: The progress of the reaction can be monitored by various analytical techniques. Thin Layer Chromatography (TLC) is a simple method to observe the disappearance of starting materials and the appearance of the product spot.[9] For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to identify and quantify the reactants and products in the reaction mixture.[2][3] UV-Vis spectroscopy can also be employed if the product has a distinct chromophore.[5]

Q4: What are the best practices for purifying hydrazone products?

A4: The choice of purification method depends on the properties of your hydrazone.

  • Recrystallization: This is a common and effective method for solid hydrazones. The key is to find a suitable solvent or solvent system where the hydrazone is soluble at high temperatures but poorly soluble at low temperatures.[9]

  • Column Chromatography: For oily or non-crystalline products, silica (B1680970) gel column chromatography is often used.[10] It's important to note that some hydrazones can be sensitive to the acidic nature of silica gel.[11] In such cases, using a mobile phase containing a small amount of a basic modifier like triethylamine (B128534) or using basic alumina (B75360) can be beneficial.[11]

  • Reverse-Phase HPLC: For polar or peptidic hydrazones, preparative reverse-phase (C18) HPLC is a suitable purification method.[12]

Q5: My hydrazone product is an oil and won't crystallize. What should I do?

A5: Inducing crystallization of an oily product can be challenging. Here are a few techniques to try:

  • Trituration: Vigorously stir the oil with a non-polar solvent like cold n-hexane or pentane. This can sometimes lead to solidification.[10]

  • Solvent Adjustment: If using a mixed solvent system for recrystallization, try adjusting the solvent ratio. Slowly adding a non-solvent to a solution of the oil in a good solvent until turbidity persists can initiate crystallization.[10]

  • Scratching: Use a glass rod to scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass can serve as nucleation sites for crystal growth.[10]

  • Seeding: If you have a small amount of pure, solid hydrazone from a previous batch, add a tiny crystal to the supersaturated solution to induce crystallization.[10]

Data Presentation

Table 1: Effect of pH on Hydrazone Formation Rate

pHRelative Reaction RateReason for Rate Limitation
< 3Very SlowProtonation of the hydrazine nucleophile, reducing its reactivity.[1][3]
4 - 6OptimalBalance between sufficient nucleophilicity and acid-catalyzed dehydration.[3]
7SlowThe dehydration of the hemiaminal intermediate is the rate-limiting step.[1][3]
> 8Very SlowLack of protons to catalyze the dehydration of the hemiaminal intermediate.[3]

Table 2: Comparison of Catalysts for Hydrazone Formation at Neutral pH

CatalystTypical ConcentrationRelative Catalytic EfficiencyNotes
NoneN/ABaselineVery slow reaction at neutral pH.[1]
Aniline10 - 100 mMModerate (up to 40-fold rate increase at neutral pH)[1]Can be toxic to cells at high concentrations.[5]
5-Methoxyanthranilic Acid (5MA)1 mMHigh (6-fold greater activity than aniline at 1 mM)[1]A more efficient and water-soluble organocatalyst.[5]
2-(aminomethyl)imidazoles5 - 50 mMVery High (can yield second-order rate constants of >10 M⁻¹s⁻¹)[7]Acts as a bifunctional buffer and catalyst with low cellular toxicity.[7]

Experimental Protocols

Protocol 1: General Procedure for Acid-Catalyzed Hydrazone Synthesis

  • Dissolve the aldehyde or ketone (1.0 equivalent) in a suitable solvent (e.g., ethanol, methanol, or a buffered aqueous solution).[3]

  • Add the hydrazine derivative (1.0 - 1.2 equivalents).[3]

  • Add a catalytic amount of a weak acid, such as acetic acid (e.g., 1-2 drops), or adjust the pH of the buffered solution to 4-6.[3]

  • Stir the reaction mixture at room temperature or heat to reflux.

  • Monitor the reaction progress using a suitable analytical method (e.g., TLC, HPLC).[9]

  • Upon completion, the product may precipitate. If so, collect the solid by filtration. If the product is soluble, remove the solvent under reduced pressure.[9]

  • Purify the crude product by recrystallization or column chromatography.[9]

Protocol 2: Aniline-Catalyzed Hydrazone Ligation for Bioconjugation

  • In a microcentrifuge tube, combine the aldehyde-containing biomolecule (e.g., peptide or protein) and the hydrazide-modified probe in a suitable buffer (e.g., 0.1 M sodium phosphate (B84403) buffer, pH 7.0).[13]

  • Add a stock solution of aniline to achieve the desired final catalyst concentration (e.g., 10-20 mM).[13]

  • Incubate the reaction at room temperature for 2-4 hours.[13]

  • Monitor the reaction progress by LC-MS or HPLC.[13]

  • Once the reaction is complete, purify the conjugate using an appropriate method such as reverse-phase HPLC or size-exclusion chromatography.[13]

Visualizations

Hydrazone_Formation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis reactants Dissolve Aldehyde/Ketone and Hydrazine conditions Adjust pH (4-6) or Add Catalyst reactants->conditions mix Stir at RT or Heat conditions->mix monitor Monitor Progress (TLC, HPLC, LC-MS) mix->monitor monitor->mix Incomplete isolate Isolate Crude Product monitor->isolate Complete purify Purify Product (Recrystallization or Chromatography) isolate->purify characterize Characterize Pure Product purify->characterize

Caption: General experimental workflow for hydrazone synthesis.

Troubleshooting_Hydrazone_Yield start Low/No Product Yield check_ph Is pH optimal (4-6)? start->check_ph adjust_ph Adjust pH to 4-6 check_ph->adjust_ph No check_kinetics Are kinetics slow? check_ph->check_kinetics Yes adjust_ph->check_kinetics increase_temp_catalyst Increase Temperature or Add Catalyst check_kinetics->increase_temp_catalyst Yes check_sterics Is there steric hindrance? check_kinetics->check_sterics No increase_temp_catalyst->check_sterics modify_reactants Use less hindered reactants or increase reaction time/temp check_sterics->modify_reactants Yes check_side_products Are side products forming? check_sterics->check_side_products No modify_reactants->check_side_products adjust_stoichiometry Use slight excess of hydrazine check_side_products->adjust_stoichiometry Yes success Improved Yield check_side_products->success No adjust_stoichiometry->success

Caption: Troubleshooting decision tree for low hydrazone yield.

Aniline_Catalysis_Pathway carbonyl Aldehyde/Ketone (R-CHO) schiff_base Reactive Schiff Base Intermediate carbonyl->schiff_base + Aniline aniline Aniline Catalyst aniline->schiff_base schiff_base->carbonyl - Aniline (reversible) hydrazone Hydrazone Product schiff_base->hydrazone + Hydrazine hydrazine Hydrazine (R'-NHNH2) hydrazine->hydrazone

Caption: Simplified pathway of aniline-catalyzed hydrazone formation.

References

Troubleshooting protein aggregation with H2N-PEG6-Hydrazide

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: H2N-PEG6-Hydrazide Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides troubleshooting advice and frequently asked questions (FAQs) to address protein aggregation issues encountered when using this compound for bioconjugation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

This compound is a heterobifunctional linker molecule. It contains a hydrazide group (-CONHNH₂) at one end and a primary amine (H₂N-) at the other, connected by a six-unit polyethylene (B3416737) glycol (PEG) chain.[1][2] Its primary application is in bioconjugation, specifically for linking molecules to glycoproteins.[2][3]

The process typically involves two steps:

  • Oxidation: The sugar moieties (glycans) on a glycoprotein (B1211001) are mildly oxidized using an agent like sodium periodate (B1199274) (NaIO₄) to create reactive aldehyde groups.[4]

  • Conjugation: The hydrazide group of the linker reacts with these aldehyde groups to form a stable hydrazone bond.

The terminal amine group can then be used for subsequent conjugation to other molecules. The PEG spacer enhances the solubility and stability of the resulting conjugate.

Q2: Why is my protein aggregating after conjugation with this compound?

Protein aggregation during or after conjugation is a common issue that can stem from multiple factors related to the protein itself, the reagents, or the reaction conditions. Key causes include:

  • Protein Instability: The inherent stability of your protein is the most critical factor. Proteins are sensitive to changes in their environment, such as pH, ionic strength, and temperature. The conjugation process itself can introduce stress that leads to unfolding and aggregation.

  • Over-Modification: Attaching too many PEG linkers to the protein surface can alter its charge and hydrophobic properties, leading to reduced solubility and intermolecular interactions.

  • Reagent Properties & Concentration: The linker itself or other reagents, if used at high concentrations, can precipitate or cause localized changes in the solution that trigger protein aggregation.

  • Suboptimal Reaction Conditions: Incorrect pH, high temperature, or prolonged incubation times can denature the protein, making it prone to aggregation.

  • Chemical Modifications: Side reactions like oxidation can alter amino acid residues, potentially leading to aggregation.

Troubleshooting Guide: Protein Aggregation

This section provides a systematic approach to diagnosing and solving aggregation problems.

Problem 1: Immediate Precipitation Upon Reagent Addition

If you observe cloudiness or precipitation immediately after adding the this compound or the oxidizing agent, consider the following causes and solutions.

Potential Cause Recommended Solution Explanation
High Reagent Concentration 1. Prepare a stock solution of the this compound in an appropriate solvent (e.g., DMSO or aqueous buffer). 2. Add the dissolved reagent to the protein solution slowly and drop-wise while gently stirring.Adding the solid reagent directly or adding a concentrated solution too quickly can create localized high concentrations, causing the reagent or the protein to precipitate.
Solvent Mismatch Ensure the final concentration of any organic solvent (like DMSO) used to dissolve the linker is low (typically <5% v/v) in the final reaction mixture. Perform a solvent tolerance test on your protein beforehand.Many proteins are sensitive to organic solvents, which can disrupt their hydration shell and lead to denaturation and aggregation.
Incorrect Buffer pH Confirm the pH of your protein solution and reaction buffers. The oxidation step is typically done at a slightly acidic pH (e.g., pH 5.5), while the hydrazone ligation is optimal between pH 4-6. However, the primary concern is maintaining a pH where your protein is stable.Proteins are least soluble at their isoelectric point (pI). Ensure your buffer pH is at least one unit away from your protein's pI. Drastic pH changes can induce aggregation.
Problem 2: Aggregation During the Conjugation Reaction

If aggregation occurs during the incubation period, reaction parameters are the likely culprit.

Parameter Recommendation & Optimization Strategy
Molar Ratio Symptom: High aggregation with high degree of labeling. Solution: Reduce the molar excess of this compound. Perform a titration experiment using a range of molar ratios (e.g., 5:1, 10:1, 20:1 linker-to-protein) to find the optimal balance between conjugation efficiency and protein stability.
Protein Concentration Symptom: Aggregation is more severe at higher protein concentrations. Solution: Reduce the protein concentration to 1-5 mg/mL. While higher concentrations can speed up the reaction, they also increase the probability of intermolecular interactions leading to aggregation.
Temperature Symptom: Aggregation worsens at room temperature. Solution: Perform the entire conjugation process at a lower temperature, such as 4°C. Lower temperatures slow down the kinetics of both the reaction and the protein unfolding/aggregation processes.
Buffer Composition Symptom: Protein is known to be unstable in the chosen buffer. Solution: Screen different buffer systems (e.g., PBS, HEPES, Acetate). Consider including stabilizing excipients like arginine, glycerol (B35011), or non-ionic detergents (e.g., Tween-20) in the buffer to improve protein solubility.
Problem 3: Aggregation After Purification

If the conjugate appears soluble post-reaction but aggregates after purification, the purification method may be introducing stress.

Purification Method Potential Issue Recommended Solution
Size Exclusion Chromatography (SEC) Buffer Mismatch: Eluting into a buffer that is not optimal for the conjugate's stability.This is the preferred method for purifying PEGylated proteins. Ensure the SEC running buffer is optimized for the stability of the final conjugate. Collect fractions and analyze for aggregation immediately.
Ion Exchange Chromatography (IEX) Harsh Elution: Using a high salt concentration or extreme pH for elution can denature the conjugate.PEGylation shields surface charges, which can be exploited for separation. Use a shallow gradient for elution to minimize stress. PEGylated proteins often elute earlier than their unmodified counterparts.
Dialysis / Buffer Exchange Slow Process: Prolonged exposure to suboptimal conditions during dialysis can lead to aggregation.Use a desalting column for rapid buffer exchange instead of lengthy dialysis. If dialysis is necessary, ensure the destination buffer is optimized for stability and perform it at 4°C.

Key Experimental Protocols

Protocol 1: Glycoprotein Oxidation and Hydrazide Conjugation

This two-stage protocol provides a starting point for conjugating this compound to a glycoprotein.

Materials:

  • Glycoprotein (e.g., antibody) at 5 mg/mL

  • Oxidation Buffer: 100 mM Sodium Acetate, pH 5.5

  • Conjugation Buffer: 100 mM Sodium Acetate, pH 5.0, containing 10 mM Aniline (B41778) (catalyst)

  • Sodium Periodate (NaIO₄), fresh 100 mM stock in Oxidation Buffer

  • This compound, 10-50 mM stock in DMSO or water

  • Quenching Solution: 1 M Glycerol

  • Desalting column (e.g., Sephadex G-25)

Procedure:

  • Buffer Exchange: Equilibrate the glycoprotein into the Oxidation Buffer using a desalting column. Adjust protein concentration to 5 mg/mL.

  • Oxidation:

    • Add NaIO₄ stock solution to the protein to a final concentration of 1-2 mM.

    • Incubate for 30 minutes at 4°C in the dark.

  • Quenching: Stop the reaction by adding Quenching Solution to a final concentration of 10-20 mM. Incubate for 10 minutes at 4°C in the dark.

  • Purification: Immediately remove excess periodate and glycerol by passing the solution through a desalting column equilibrated with Conjugation Buffer.

  • Conjugation:

    • To the purified, oxidized glycoprotein, add the desired molar excess of this compound.

    • Incubate for 2-4 hours at 4°C or room temperature, with gentle mixing. The presence of aniline can significantly improve reaction efficiency.

  • Final Purification: Remove excess linker and byproducts using a desalting column or SEC, exchanging into a final, optimized storage buffer.

  • Analysis: Characterize the conjugate using SDS-PAGE, SEC-HPLC, and Mass Spectrometry to determine the degree of labeling and aggregation level.

Visualizations

Experimental Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Purification & Analysis Prot_Prep Protein Buffer Exchange (Oxidation Buffer) Oxidation 1. Oxidation (NaIO4, 4°C, 30 min) Prot_Prep->Oxidation Reagent_Prep Prepare NaIO4 & Linker Stock Solutions Reagent_Prep->Oxidation Quench 2. Quench (Glycerol) Oxidation->Quench Purify1 3. Purification (Desalting Column) Quench->Purify1 Conjugation 4. Conjugation (Add this compound) Purify1->Conjugation Purify2 Final Purification (SEC) Conjugation->Purify2 Aggregation Aggregation Observed? Conjugation->Aggregation Analysis Characterization (SDS-PAGE, HPLC, MS) Purify2->Analysis Purify2->Aggregation Troubleshoot Go to Troubleshooting Logic Aggregation->Troubleshoot

Caption: Workflow for glycoprotein conjugation with this compound.

Troubleshooting Decision Tree

G Start Protein Aggregation Observed When When does it occur? Start->When Immediate Immediately upon reagent addition When->Immediate Immediately During During incubation When->During During Reaction Post After purification When->Post Post-Purification Cause_Immediate Likely Cause: - High Local Concentration - Solvent Mismatch Immediate->Cause_Immediate Solution_Immediate Solution: 1. Add reagent drop-wise 2. Limit organic solvent 3. Check buffer pH vs pI Cause_Immediate->Solution_Immediate Cause_During Likely Cause: - Over-modification - High protein conc. - High temperature During->Cause_During Solution_During Solution: 1. Reduce molar ratio 2. Lower protein conc. 3. Decrease temperature (4°C) Cause_During->Solution_During Cause_Post Likely Cause: - Harsh elution - Suboptimal final buffer Post->Cause_Post Solution_Post Solution: 1. Use gentle elution (SEC) 2. Optimize storage buffer 3. Use rapid buffer exchange Cause_Post->Solution_Post

Caption: Decision tree for troubleshooting protein aggregation.

References

Technical Support Center: Optimizing pH for H2N-PEG6-Hydrazide Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for H2N-PEG6-Hydrazide reactions. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing reaction conditions, troubleshooting common issues, and answering frequently asked questions related to the use of this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a heterobifunctional linker composed of a primary amine (H2N), a six-unit polyethylene (B3416737) glycol (PEG) spacer, and a hydrazide group (-NH-NH2). The hydrazide group is particularly useful for reacting with aldehydes and ketones to form a hydrazone bond.[1] The PEG spacer is hydrophilic and can enhance the solubility and reduce the immunogenicity of the resulting conjugate.[2] This linker is widely used in bioconjugation, drug delivery, the development of antibody-drug conjugates (ADCs), and for creating pH-sensitive drug release systems.[2]

Q2: What is the optimal pH for reacting this compound with an aldehyde or ketone?

The formation of a hydrazone bond is highly pH-dependent. The optimal pH for this reaction is typically in the mildly acidic range of 4 to 6.[3] This is because the reaction is acid-catalyzed; however, at a pH below 3-4, the hydrazide nucleophile can become protonated, which reduces its reactivity and slows down the initial addition step.[3] At neutral or basic pH, the dehydration of the intermediate hemiaminal is often the rate-limiting step and can be very slow.[3]

Q3: How does the stability of the formed hydrazone bond depend on pH?

The stability of the hydrazone bond is also pH-dependent. The bond is generally stable at neutral pH (around 7.4) but is susceptible to hydrolysis under acidic conditions.[2] This property is often exploited for pH-sensitive drug release in acidic environments like tumors or cellular endosomes and lysosomes.[2] To enhance the stability of the conjugate during purification and storage, it is recommended to use buffers with a pH of 7.0 or higher.[4]

Q4: Can the reaction be performed at neutral pH?

While the reaction is slower at neutral pH, it is possible to carry it out. To accelerate the reaction at neutral pH, a nucleophilic catalyst such as aniline (B41778) can be used.[3] Aniline reacts with the carbonyl compound to form a more reactive Schiff base intermediate, which then readily reacts with the hydrazide.[3]

Q5: What are some common causes of low yield in hydrazone conjugation reactions?

Low yields in hydrazone formation can be attributed to several factors:

  • Suboptimal pH: The reaction pH is outside the optimal range of 4-6.[3]

  • Inactive Reagents: The this compound or the carbonyl-containing molecule may have degraded due to improper storage or handling.[5]

  • Slow Reaction Kinetics: Even at the optimal pH, the reaction may be inherently slow.[3]

  • Reversibility of the Reaction: Hydrazone formation is a reversible process, and the equilibrium may not favor product formation under the current conditions.[3]

  • Steric Hindrance: The structure of the reactants may sterically hinder the reaction.[6]

Troubleshooting Guide

This guide addresses common issues encountered during this compound reactions and provides potential causes and solutions.

IssuePotential Cause(s)Recommended Solution(s)
Low or No Product Yield Unfavorable pH.Adjust the reaction pH to the optimal range of 4-6 using a suitable buffer (e.g., acetate (B1210297) buffer).[3]
Inactive this compound reagent.Ensure the reagent is stored at -18°C or lower in a desiccated environment. Allow the vial to warm to room temperature before opening to prevent moisture condensation.[5]
Inactive aldehyde or ketone.Verify the purity and reactivity of the carbonyl compound using methods like HPLC or NMR.[5]
Slow reaction kinetics.Increase the reaction time or moderately increase the temperature (e.g., to 37°C).[5] Consider using a catalyst like aniline, especially for reactions at neutral pH.[3]
Product Degradation Hydrolysis of the hydrazone bond.The reaction is reversible, and the hydrazone can hydrolyze, especially under acidic conditions.[3] For purification and storage, use a buffer with a pH at or above neutral (e.g., PBS pH 7.4).[1]
Precipitation of Reagents Low solubility of one or both reactants in the reaction buffer.Add a co-solvent such as DMSO or DMF (up to 10% v/v). Ensure the final concentration of reagents is below their solubility limit.[6]
Incomplete Reaction Insufficient molar excess of one reactant.Use a 1.5 to 5-fold molar excess of this compound relative to the aldehyde or ketone-containing molecule.[5][6]

Experimental Protocols

General Protocol for Hydrazone Formation

This protocol provides a general guideline for the reaction of this compound with an aldehyde or ketone.

  • Reagent Preparation:

    • Dissolve the aldehyde or ketone-containing molecule in a suitable reaction buffer (e.g., 100 mM sodium acetate, pH 4.5-5.5).[5]

    • Dissolve this compound in the same reaction buffer to a concentration that provides a 1.5 to 5-fold molar excess over the carbonyl compound.[5]

  • Reaction:

    • Add the this compound solution to the solution of the carbonyl-containing molecule.

    • Incubate the reaction mixture at room temperature (20-25°C) for 2 to 24 hours with gentle stirring.[5] For slower reactions, the temperature can be increased to 37°C.[5]

    • The reaction progress can be monitored by analytical techniques such as HPLC or LC-MS.[5]

  • Purification:

    • Once the reaction is complete, purify the conjugate to remove excess this compound and other unreacted starting materials.

    • Common purification methods include size-exclusion chromatography (SEC) or dialysis against a buffer at or above neutral pH (e.g., PBS, pH 7.4).[1][5]

Aniline-Catalyzed Hydrazone Formation at Neutral pH

This protocol is for situations where the reaction needs to be performed at a neutral pH.

  • Reagent Preparation:

    • Dissolve the aldehyde or ketone-containing molecule and this compound in a neutral buffer (e.g., PBS, pH 7.4).

    • Prepare a stock solution of aniline in an organic solvent like DMSO.

  • Reaction:

    • Add the aniline stock solution to the reaction mixture to a final concentration of 10-20 mM.

    • Incubate at room temperature for 2-24 hours.

    • Monitor the reaction progress.

  • Purification:

    • Purify the conjugate using SEC or dialysis to remove excess reagents and the aniline catalyst.[5]

Visualizing Workflows and Relationships

Logical Workflow for Troubleshooting Low Conjugation Yield

TroubleshootingWorkflow start Low Conjugation Yield check_reagents 1. Check Reagents start->check_reagents hydrazide_purity This compound Purity & Activity check_reagents->hydrazide_purity Assess carbonyl_purity Aldehyde/Ketone Purity & Reactivity check_reagents->carbonyl_purity Assess check_conditions 2. Check Reaction Conditions ph_check Verify pH (Optimal: 4-6) check_conditions->ph_check time_temp_check Optimize Time & Temperature check_conditions->time_temp_check catalyst_check Consider Catalyst (e.g., Aniline at neutral pH) check_conditions->catalyst_check check_product 3. Analyze Product stability_check Check for Hydrolysis check_product->stability_check hydrazide_purity->check_conditions carbonyl_purity->check_conditions ph_check->check_product time_temp_check->check_product catalyst_check->check_product end Optimized Yield stability_check->end

Caption: A logical workflow for troubleshooting low yield in this compound conjugation.

pH-Dependence of Hydrazone Formation and Stability

pHDependence cluster_formation Hydrazone Formation Rate cluster_stability Hydrazone Bond Stability low_ph_f Low Rate (pH < 4) optimal_ph Optimal Rate (pH 4-6) low_ph_f->optimal_ph Increasing pH high_ph_f Low Rate (pH > 7) optimal_ph->high_ph_f Increasing pH low_ph_s Unstable (Hydrolysis) neutral_ph_s Stable low_ph_s->neutral_ph_s Increasing pH high_ph_s Stable neutral_ph_s->high_ph_s Increasing pH note General trend for hydrazone bond kinetics and stability as a function of pH.

References

Side reactions of H2N-PEG6-Hydrazide and how to avoid them

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for H2N-PEG6-Hydrazide. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the use of this compound in bioconjugation and other applications.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction of this compound?

This compound is primarily used for its hydrazide group, which reacts with aldehydes and ketones to form a hydrazone bond. This reaction is a cornerstone of bioconjugation, enabling the linkage of the PEG moiety to various molecules.

Q2: What are the most common side reactions I should be aware of when using this compound?

The most common side reactions include:

  • Hydrolysis of the hydrazone bond: The hydrazone linkage is reversible and susceptible to hydrolysis, particularly under acidic conditions.[1][2]

  • Oxidation of the hydrazide group: The free hydrazide moiety can be prone to oxidation, leading to loss of reactivity.

  • Azine formation: Two hydrazone molecules can react to form an azine, a side product that can complicate purification and analysis.[3]

  • Reaction with other nucleophiles: The aldehyde or ketone coupling partner can potentially react with other nucleophiles present in the reaction mixture.

Q3: How can I minimize the hydrolysis of the hydrazone bond?

To minimize hydrolysis, consider the following:

  • pH control: While the formation of hydrazones is often fastest at a slightly acidic pH (around 4.5-5.5), the resulting bond is also more prone to hydrolysis at low pH.[1][2] For applications requiring stability, performing the conjugation at a neutral pH (7.0-7.4) and subsequent storage under these conditions is recommended.

  • Structural considerations: Hydrazones formed from aromatic aldehydes are generally more stable to hydrolysis than those formed from aliphatic aldehydes due to electronic conjugation.

  • Reduction of the hydrazone bond: For applications demanding high stability, the hydrazone bond can be reduced to a more stable secondary amine linkage using a reducing agent like sodium cyanoborohydride (NaBH3CN).

Q4: What is azine formation and how can I prevent it?

Azine formation is a reaction where a hydrazone reacts with a second equivalent of a carbonyl compound, or two hydrazones react with each other. This side reaction is concentration-dependent. To minimize azine formation, it is advisable to use a slight excess of the hydrazide reagent relative to the carbonyl compound and to work at lower concentrations if feasible.

Q5: How should I store this compound to ensure its stability?

This compound should be stored under dry and cold conditions, typically at -20°C or below, in a desiccated environment to prevent degradation. Before use, allow the reagent vial to warm to room temperature before opening to prevent moisture condensation, which can lead to hydrolysis of the hydrazide group.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Conjugation Yield 1. Suboptimal pH: The pH of the reaction buffer may not be ideal for hydrazone formation. 2. Inactive Hydrazide: The this compound may have degraded due to improper storage. 3. Low Reactivity of Carbonyl: The aldehyde or ketone on the target molecule may be sterically hindered or electronically deactivated. 4. Insufficient Reaction Time or Temperature: The reaction may not have proceeded to completion.1. Optimize pH: Adjust the reaction buffer to a pH between 4.5 and 5.5 for faster kinetics, or use a neutral pH with a catalyst for improved stability of the final conjugate. 2. Verify Reagent Activity: Use a fresh vial of this compound. If degradation is suspected, verify its purity via mass spectrometry. 3. Use a Catalyst: Add a nucleophilic catalyst like aniline (B41778) (typically 10-100 mM) to increase the reaction rate, especially at neutral pH. 4. Increase Reaction Time/Temperature: Extend the reaction time (e.g., overnight) or slightly increase the temperature (e.g., to 37°C) if the biomolecules are stable under these conditions.
Presence of Multiple Products in Analysis (e.g., HPLC) 1. Azine Formation: The presence of a significant side-product could be due to azine formation. 2. Hydrolysis: The desired conjugate may be hydrolyzing back to the starting materials during the reaction or analysis. 3. Incomplete Reaction: Peaks corresponding to starting materials will be present if the reaction has not gone to completion.1. Adjust Molar Ratio: Use a slight excess (1.5 to 5-fold) of this compound to the carbonyl compound. 2. Control pH: Maintain a neutral pH during purification and storage to minimize hydrolysis. 3. Monitor Reaction: Monitor the reaction progress by HPLC to determine the optimal reaction time.
Precipitation During Reaction 1. Poor Solubility: One of the reactants or the final conjugate may have poor solubility in the reaction buffer. 2. Protein Aggregation: The conjugation process may be causing the protein to aggregate.1. Add Co-solvent: If compatible with your biomolecule, add a small amount of a water-miscible organic solvent like DMSO or DMF. 2. Use Additives: The inclusion of arginine in the reaction buffer can act as a protein aggregation inhibitor.

Experimental Protocols

Protocol 1: General Procedure for Hydrazone Conjugation

This protocol outlines a general method for conjugating this compound to an aldehyde- or ketone-containing molecule.

  • Reagent Preparation:

    • Dissolve the aldehyde- or ketone-containing molecule in a suitable buffer. A commonly used buffer is 100 mM sodium acetate, pH 5.5, for reactions without a catalyst, or 100 mM phosphate (B84403) buffer, pH 7.0, for aniline-catalyzed reactions.

    • Dissolve this compound in the same buffer immediately before use.

  • Conjugation Reaction:

    • Add a 1.5 to 5-fold molar excess of the this compound solution to the solution of the aldehyde- or ketone-containing molecule.

    • If using a catalyst, add aniline to a final concentration of 10-100 mM.

    • Incubate the reaction mixture for 2 to 24 hours at room temperature with gentle stirring. The optimal reaction time should be determined empirically by monitoring the reaction progress (e.g., by HPLC).

  • Purification:

    • Purify the conjugate using a suitable method such as size-exclusion chromatography (SEC) or reverse-phase high-performance liquid chromatography (RP-HPLC) to remove excess this compound and other reagents.

Protocol 2: Reduction of the Hydrazone Bond with Sodium Cyanoborohydride

To form a more stable linkage, the hydrazone bond can be reduced to a secondary amine.

  • Perform Conjugation: Follow the general procedure for hydrazone conjugation (Protocol 1).

  • Reduction Step:

    • After the hydrazone formation is complete, add sodium cyanoborohydride (NaBH3CN) to the reaction mixture. A typical final concentration is around 20-50 mM.

    • The reduction is typically carried out in an acidic medium (pH ~3-4). Careful pH adjustment may be necessary.

    • Allow the reduction reaction to proceed for several hours at room temperature.

  • Purification: Purify the final, reduced conjugate using an appropriate chromatographic method (e.g., SEC or RP-HPLC).

Data Presentation

Table 1: pH Influence on Hydrazone Formation and Stability

pH RangeReaction RateHydrazone StabilityRecommended Use Case
4.5 - 5.5 FastestLower (prone to hydrolysis)Rapid conjugation kinetics are desired.
6.0 - 7.0 ModerateModerateBalancing reaction speed and product stability.
7.0 - 7.4 Slow (Catalyst recommended)HighestApplications requiring long-term stability of the conjugate.

Table 2: Common Catalysts for Hydrazone Ligation

CatalystTypical ConcentrationFold Rate Enhancement (approx.)Notes
Aniline 10 - 100 mMup to 70-fold at pH 5.7The classic and most widely used catalyst.
p-substituted anilines (electron-rich) 10 - 50 mMCan be superior to anilineOffer improved catalytic efficiency.
Arginine 200 - 400 mMSlower than aniline but prevents protein aggregationDual-function catalyst and aggregation inhibitor.

Visualizations

HydrazoneFormationWorkflow cluster_prep Reagent Preparation cluster_reaction Conjugation cluster_analysis Analysis & Purification A Aldehyde/Ketone Molecule D Mix & Incubate (2-24h, RT) A->D B This compound B->D C Reaction Buffer (pH 4.5-7.4) C->D F Monitor Reaction (e.g., HPLC) D->F E Optional: Add Catalyst (e.g., Aniline) E->D G Purify Conjugate (SEC or RP-HPLC) F->G H Final PEG-Hydrazone Conjugate G->H

Caption: Experimental workflow for the conjugation of this compound.

SideReactionPathways Hydrazide This compound Hydrazone Desired Hydrazone Conjugate Hydrazide->Hydrazone Conjugation OxidizedHydrazide Oxidized Hydrazide (Inactive) Hydrazide->OxidizedHydrazide Oxidation Carbonyl Aldehyde / Ketone Carbonyl->Hydrazone Hydrolysis Hydrolysis Products (Starting Materials) Hydrazone->Hydrolysis Hydrolysis (Acidic pH) Azine Azine Byproduct Hydrazone->Azine Self-Reaction

Caption: Potential side reaction pathways in hydrazone ligation chemistry.

TroubleshootingLogic Start Low Conjugation Yield CheckReagents Verify Reagent Stability (Hydrazide & Carbonyl) Start->CheckReagents CheckReagents->Start Degraded CheckConditions Review Reaction Conditions (pH, Temp, Time) CheckReagents->CheckConditions Reagents OK CheckConditions->Start Suboptimal ConsiderCatalyst Use a Catalyst? (e.g., Aniline) CheckConditions->ConsiderCatalyst Conditions OK ConsiderCatalyst->Start No OptimizePurification Optimize Purification Method ConsiderCatalyst->OptimizePurification Catalyst Used Success Improved Yield OptimizePurification->Success Optimized

Caption: A logical troubleshooting workflow for low conjugation yield.

References

Technical Support Center: Purification of H2N-PEG6-Hydrazide Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with H2N-PEG6-Hydrazide conjugates.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a this compound conjugation reaction?

A1: The most common impurities are unreacted this compound linker, unconjugated starting molecules (e.g., proteins, peptides, or small molecules), and byproducts from the hydrolysis of activated groups. Efficient purification is crucial to remove these contaminants.[][2]

Q2: Which purification techniques are most effective for this compound conjugates?

A2: The choice of purification technique depends on the properties of the conjugate, particularly its size and the nature of the molecule it is conjugated to. The most common and effective methods include:

  • Size Exclusion Chromatography (SEC): Ideal for separating the larger conjugate from the smaller, unreacted PEG-hydrazide linker and other small molecule impurities.[][2][3]

  • Reverse Phase High-Performance Liquid Chromatography (RP-HPLC): Useful for purifying conjugates based on differences in hydrophobicity, especially for peptide and small molecule conjugates.[][4] It can also be used to separate positional isomers.[]

  • Ion Exchange Chromatography (IEX): Separates molecules based on charge. Since PEG chains can shield surface charges, IEX can be effective in separating PEGylated proteins from their unmodified counterparts.[][2]

  • Tangential Flow Filtration (TFF) / Dialysis: Effective for removing small impurities like unreacted PEG linkers from large protein or antibody conjugates by using a membrane with an appropriate molecular weight cut-off (MWCO).[5]

Q3: How can I confirm that my purification was successful?

A3: A multi-faceted analytical approach is recommended for comprehensive characterization.[6] Key techniques include:

  • LC-MS (Liquid Chromatography-Mass Spectrometry): This is the gold standard for confirming successful conjugation, determining the exact molecular weight of the conjugate, and identifying any remaining impurities.[6]

  • SDS-PAGE (for protein conjugates): A noticeable shift in the molecular weight band compared to the unconjugated protein indicates successful PEGylation.

  • HPLC (SEC or RP-HPLC): Analytical HPLC can be used to assess the purity of the final product by observing the disappearance of peaks corresponding to starting materials.[7][8][]

  • Capillary Electrophoresis (CE): Offers high-resolution separation of different PEGylated species and can be a valuable tool for characterization.[][6]

Q4: Can I use the same purification protocol for different molecules conjugated with this compound?

A4: Not necessarily. The optimal purification protocol is highly dependent on the physicochemical properties (size, charge, hydrophobicity) of the specific molecule you are conjugating. A method that works well for a large protein may not be suitable for a small peptide. Method development and optimization are often required for each new conjugate.

Purification Strategy Workflow

Purification_Workflow cluster_0 Crude Reaction Mixture cluster_1 Primary Purification cluster_2 Analysis & Characterization cluster_3 Final Product Reaction This compound Conjugation Reaction Purification Select Purification Method (SEC, RP-HPLC, IEX, TFF) Reaction->Purification Analysis Purity & Identity Check (HPLC, LC-MS, CE) Purification->Analysis Analysis->Purification Further Purification Needed PureProduct Purified Conjugate Analysis->PureProduct Meets Purity Specs

Caption: General workflow for the purification and analysis of this compound conjugates.

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Low Recovery of Conjugate Non-specific Binding: The conjugate is adsorbing to the chromatography resin or dialysis membrane.- For SEC/IEX: Use columns with a matrix known for low protein binding. Consider adding mobile phase modifiers like arginine to reduce interactions.[5]- For Dialysis/TFF: Use membranes made from low-protein-binding materials (e.g., regenerated cellulose). Pre-condition the membrane by flushing with a blocking agent if compatible with your downstream application.[5]
Precipitation: Changes in buffer composition, pH, or concentration during purification are causing the conjugate to become insoluble.- Ensure buffer compatibility throughout the purification process. Perform buffer exchanges gradually. - Maintain the conjugate concentration below its solubility limit.
Poor Separation of Conjugate and Unconjugated Molecule Similar Properties: The hydrodynamic radius (for SEC) or charge/hydrophobicity (for IEX/RP-HPLC) of the conjugate is too similar to the starting material.- SEC: The increase in hydrodynamic radius after PEGylation is key. This method is most effective when the PEG chain is large relative to the molecule being conjugated.[10] - IEX: Optimize the pH and salt gradient. The PEG chain can shield charges, altering the protein's pI, which can be exploited for separation.[][2] - RP-HPLC: Adjust the gradient of the organic solvent. A C18 column often provides good separation for PEGylated proteins.[4]
Presence of Unreacted this compound in Final Product Inefficient Removal: The purification method is not suitable for removing small molecules.- SEC: This is the most direct method to separate the large conjugate from the small, unreacted linker. Ensure the column has the appropriate fractionation range.[][2] - TFF/Dialysis: Use a membrane with a MWCO that is significantly smaller than the conjugate but large enough to allow the free linker (MW ~395.45 g/mol ) to pass through (e.g., 3-10 kDa MWCO for protein conjugates).[5] Perform sufficient diafiltration volumes (typically 5-10) to wash out the linker.[5]
Broad Peaks in Chromatography Polydispersity: The starting PEG material may be polydisperse, leading to a heterogeneous mixture of conjugates.- While this compound is a discrete-length PEG, broader peaks can still occur.[11] - RP-HPLC: The retention time can increase with the length of the attached PEG chain, and dispersity can lead to peak broadening.[11] - SEC: Optimize the flow rate. Slower flow rates generally improve resolution.[5]
Column Overloading: Too much sample has been injected onto the column.- Reduce the injection volume or the concentration of the sample.

Purification Method Selection

Method_Selection Start Start: Crude Conjugate Mixture SizeCheck Is the conjugate significantly larger than the free linker/impurities? Start->SizeCheck ChargeCheck Is there a significant charge difference between conjugate & starting material? SizeCheck->ChargeCheck No SEC Use Size Exclusion Chromatography (SEC) SizeCheck->SEC Yes TFF Use TFF / Dialysis SizeCheck->TFF Yes (for large conjugates) HydrophobicityCheck Is there a significant hydrophobicity difference? ChargeCheck->HydrophobicityCheck No IEX Use Ion Exchange Chromatography (IEX) ChargeCheck->IEX Yes RPHPLC Use Reverse Phase Chromatography (RP-HPLC) HydrophobicityCheck->RPHPLC Yes MultiMode Consider Multi-Modal or Orthogonal Chromatography HydrophobicityCheck->MultiMode No SEC->ChargeCheck TFF->ChargeCheck IEX->HydrophobicityCheck

Caption: Decision tree for selecting a suitable purification strategy.

Experimental Protocols

Protocol 1: Size Exclusion Chromatography (SEC)

This protocol is a general guideline for separating a PEGylated protein conjugate from unreacted PEG-hydrazide.

  • Column Selection: Choose an SEC column with a fractionation range appropriate for your conjugate's molecular weight. For example, a TSKgel G3000SWXL can be used for resolving PEGylated lysozyme (B549824) from the native protein.[2]

  • Mobile Phase Preparation: Prepare an isocratic mobile phase. A common buffer is phosphate-buffered saline (PBS) or a buffer containing 100 mM sodium phosphate.[3] To minimize secondary interactions, the mobile phase can be supplemented with additives like 300 mM arginine.[3]

  • System Equilibration: Equilibrate the SEC column with the mobile phase at a constant flow rate (e.g., 0.5 mL/min) until a stable baseline is achieved.[3]

  • Sample Preparation: Dissolve the crude conjugate mixture in the mobile phase and filter it through a 0.22 µm syringe filter to remove particulates.

  • Injection and Elution: Inject the prepared sample onto the column. The conjugate, having a larger hydrodynamic radius, will elute first, followed by the unconjugated protein/molecule, and finally the small unreacted this compound.

  • Fraction Collection: Collect fractions based on the UV absorbance profile (typically at 280 nm for proteins).

  • Analysis: Analyze the collected fractions using SDS-PAGE and/or LC-MS to confirm purity.

Protocol 2: Reverse Phase HPLC (RP-HPLC)

This protocol is suitable for purifying PEGylated peptides or small molecules.

  • Column Selection: A C18 or C4 reversed-phase column is typically used. C18 columns have been shown to provide excellent separation of PEGylated proteins from their unmodified forms.[4]

  • Mobile Phase Preparation:

    • Mobile Phase A: Water with 0.1% trifluoroacetic acid (TFA).

    • Mobile Phase B: Acetonitrile with 0.1% TFA.[4][6]

  • System Equilibration: Equilibrate the column with the initial mobile phase composition (e.g., 95% A, 5% B).

  • Sample Preparation: Dissolve the sample in a solvent compatible with the initial mobile phase conditions.

  • Injection and Gradient Elution: Inject the sample and apply a linear gradient, for example, from 5% to 95% Mobile Phase B over 20-30 minutes.[6][12] The more hydrophobic PEGylated conjugate will typically elute at a higher concentration of the organic solvent.

  • Fraction Collection: Collect the peaks of interest as they elute from the column.

  • Analysis: Confirm the identity and purity of the collected fractions using mass spectrometry.

SEC Purification Principle

SEC_Principle cluster_0 SEC Column cluster_1 Input cluster_2 Output (Elution Profile) Column Porous Beads Large molecules (conjugate) elute first as they are excluded from pores. Small molecules (free PEG-Hydrazide) enter pores, increasing their path length and elution time. Output Peak 1: Purified Conjugate Peak 2: Free Linker Column:p1->Output:f0 Early Elution Column:p2->Output:f1 Late Elution Input Crude Mixture (Conjugate + Free Linker) Input->Column:head

Caption: Principle of Size Exclusion Chromatography for conjugate purification.

References

Overcoming steric hindrance in PEGylation with H2N-PEG6-Hydrazide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for H2N-PEG6-Hydrazide. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions regarding steric hindrance in PEGylation experiments.

Troubleshooting Guides

This section addresses common issues encountered during PEGylation with this compound, with a focus on overcoming steric hindrance.

Problem 1: Low or No PEGylation Yield

Question: I am observing very low or no formation of my desired PEGylated product. What are the potential causes and solutions?

Possible Causes & Recommended Solutions:

Possible CauseRecommended Solution
Inaccessible Aldehyde/Ketone Group: The target carbonyl group on the biomolecule is buried within its three-dimensional structure, preventing the this compound from accessing it.[1]1. Introduce a Longer Spacer Arm: this compound already has a PEG spacer. If steric hindrance is still an issue, consider synthesizing a custom PEG linker with a longer chain (e.g., PEG12, PEG24) to increase the reach of the hydrazide group.[1][2] 2. Optimize Reaction pH: The hydrazone formation reaction is most efficient at a slightly acidic pH (typically 4.0-5.5).[3][4] This condition can also cause slight conformational changes in some proteins, potentially exposing the target site. Test a range of pH values within this window. 3. Partial Denaturation: In some cases, using mild, reversible denaturants (e.g., low concentrations of urea (B33335) or guanidine (B92328) hydrochloride) can help expose a buried reactive site. This must be done cautiously to avoid irreversible protein unfolding.[1]
Hydrolysis of Aldehyde/Ketone: The target carbonyl group on the biomolecule may be unstable in aqueous solutions over long reaction times.1. Decrease Reaction Time: Optimize the reaction to proceed for the shortest time necessary. Monitor the reaction progress at various time points (e.g., 1, 2, 4, 8 hours) to find the optimal duration. 2. Two-Step Reaction: If possible, perform the generation of the aldehyde/ketone on the target molecule immediately before introducing the this compound.
Suboptimal Molar Ratio: An insufficient molar excess of the PEG reagent may lead to low yields, especially if the target site is sterically hindered.Increase Molar Excess of PEG Reagent: Systematically increase the molar ratio of this compound to the target molecule. Start with a 10-fold excess and increase to 20-fold or even 50-fold, while monitoring for any negative effects like aggregation.
Instability of this compound: The reagent may have degraded due to improper storage.Ensure Proper Storage: this compound should be stored at -20°C for long-term stability.[5][6] Allow the reagent to warm to room temperature before opening to prevent condensation.
Problem 2: Loss of Biological Activity After PEGylation

Question: My PEGylation reaction is successful, but the resulting conjugate has significantly reduced or no biological activity. How can I address this?

Possible Causes & Recommended Solutions:

Possible CauseRecommended Solution
PEG Chain Obstructs Active Site: The PEG chain, although conjugated at a site distant from the active region, may be long and flexible enough to fold back and sterically block the active or binding site.[7][8][9]1. Use a Shorter PEG Linker: While a longer linker can help overcome hindrance during the reaction, an excessively long one can cause issues with activity. This compound has a moderate length. If activity is lost, consider a shorter linker like H2N-PEG2-Hydrazide or H2N-PEG4-Hydrazide.[10] 2. Site-Directed Mutagenesis: If the conjugation site is the issue, consider moving it. If you are generating the carbonyl group through enzymatic or chemical modification of a specific amino acid, choose a residue that is confirmed to be far from the active site based on structural data or computational modeling.[1]
Conformational Changes: The attachment of the PEG molecule may induce a conformational change in the biomolecule that alters its active site.[2]1. Biophysical Characterization: Use techniques like Circular Dichroism (CD) spectroscopy to analyze the secondary and tertiary structure of the PEGylated conjugate and compare it to the unmodified biomolecule.[2] 2. Optimize Reaction Conditions: Perform the conjugation at a lower temperature (e.g., 4°C) to minimize the chances of inducing conformational changes.[2][7]
Reaction Conditions Denatured the Protein: The slightly acidic pH required for hydrazone formation may have denatured the protein.1. Test pH Stability: Before PEGylation, incubate your protein across a range of pH values (e.g., 4.0 to 7.0) and then test its activity to determine its stability window. 2. Add Stabilizing Agents: Include excipients like glycerol, sucrose, or arginine in the reaction buffer to help stabilize the protein structure.

Frequently Asked Questions (FAQs)

Q1: What is steric hindrance in the context of PEGylation?

A: Steric hindrance refers to the spatial obstruction that occurs when the bulky nature of molecules prevents a chemical reaction from proceeding efficiently.[1] In PEGylation with this compound, this can happen in two main ways:

  • The three-dimensional structure of the target biomolecule (like a protein) can shield the target aldehyde or ketone group, preventing the PEG-hydrazide from reaching it.[1]

  • The PEG chain itself can physically block the interaction of the final PEGylated molecule with its biological target, leading to a loss of activity.[8][9]

Q2: How does the "PEG6" in this compound relate to overcoming steric hindrance?

A: The "PEG6" indicates that there are six repeating ethylene (B1197577) glycol units in the linker. This PEG chain acts as a flexible spacer arm. A longer spacer can help the reactive hydrazide group reach into sterically crowded areas on a target molecule that a shorter linker might not be able to access.[2][11] However, a PEG chain that is too long can sometimes wrap around and shield the active site of the biomolecule, so the length must be optimized.[2]

Q3: What are the optimal reaction conditions for conjugating this compound?

A: The key reaction is the formation of a hydrazone bond between the hydrazide and a carbonyl (aldehyde or ketone). The optimal conditions are:

  • pH: Slightly acidic, typically between pH 4.0 and 5.5.[3][4]

  • Temperature: Room temperature (20-25°C) for 2-4 hours or 4°C overnight.

  • Buffer: An amine-free buffer such as MES or acetate (B1210297) is recommended to avoid side reactions with the primary amine on the this compound.

Q4: How can I analyze my PEGylation reaction to assess its success?

A: Several analytical techniques can be used to monitor the reaction and characterize the product:

  • SDS-PAGE: A common initial check. PEGylated proteins will show a significant increase in apparent molecular weight, appearing as a higher band compared to the unmodified protein.[7]

  • HPLC: Size-Exclusion (SEC) or Reversed-Phase (RP-HPLC) can separate the PEGylated conjugate from the unreacted protein and excess PEG reagent.[12][13]

  • Mass Spectrometry (MS): Techniques like MALDI-TOF or ESI-MS can confirm the exact molecular weight of the conjugate, allowing you to determine the number of PEG molecules attached per biomolecule.[12][14]

Experimental Protocols & Visualizations

Protocol: General PEGylation with this compound

This protocol outlines a general procedure for conjugating this compound to a biomolecule containing a target aldehyde or ketone group.

Materials:

  • Biomolecule with a carbonyl group (protein, peptide, etc.)

  • This compound[5]

  • Reaction Buffer: 100 mM MES or Acetate buffer, pH 4.5 (amine-free)

  • Anhydrous DMSO

  • Purification system (e.g., SEC or dialysis)

Procedure:

  • Prepare the Biomolecule: Dissolve the biomolecule in the Reaction Buffer to a final concentration of 1-5 mg/mL.

  • Prepare the PEG Reagent: Immediately before use, dissolve the this compound in anhydrous DMSO to create a 10-20 mM stock solution.

  • Conjugation Reaction: Add a 10- to 20-fold molar excess of the dissolved PEG reagent to the biomolecule solution. Mix gently by pipetting.

  • Incubation: Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.

  • Purification: Remove excess, unreacted PEG reagent and byproducts using size exclusion chromatography (SEC), dialysis, or tangential flow filtration (TFF). The chosen method will depend on the size of your biomolecule.

  • Characterization: Analyze the purified conjugate using SDS-PAGE to visualize the mass shift, HPLC to assess purity, and Mass Spectrometry to confirm the final molecular weight.[7][12][14]

Diagrams

PEGylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Purification & Analysis Biomolecule_Prep Prepare Biomolecule in Amine-Free Buffer (pH 4.5) Conjugation Mix Biomolecule and PEG (10-20x Molar Excess of PEG) Biomolecule_Prep->Conjugation PEG_Prep Dissolve this compound in Anhydrous DMSO PEG_Prep->Conjugation Incubation Incubate (2-4h @ RT or O/N @ 4°C) Conjugation->Incubation Purification Purify Conjugate (SEC / Dialysis) Incubation->Purification Analysis Characterize Product (SDS-PAGE, HPLC, MS) Purification->Analysis

Caption: Experimental workflow for a typical PEGylation reaction.

Steric_Hindrance_Troubleshooting Start Low PEGylation Yield? Cause1 Inaccessible Carbonyl Group Start->Cause1 Yes Cause2 Suboptimal Molar Ratio Start->Cause2 Yes Solution1a Optimize pH (4.0-5.5) Cause1->Solution1a Solution1b Use Longer PEG Spacer Cause1->Solution1b Solution1c Mild, Reversible Denaturation Cause1->Solution1c End Improved Yield Solution1a->End Solution1b->End Solution1c->End Solution2 Increase Molar Excess of PEG Cause2->Solution2 Solution2->End

Caption: Troubleshooting logic for low PEGylation yield.

Caption: Hydrazone bond formation in PEGylation.

References

Technical Support Center: Preventing Hydrolysis of Hydrazone Linkages in Bioconjugates

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with hydrazone-linked bioconjugates. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address challenges related to the hydrolytic stability of hydrazone linkages in your experiments.

Frequently Asked Questions (FAQs)

Q1: My hydrazone-linked bioconjugate is showing premature cleavage in vitro. What are the likely causes?

A1: Premature cleavage of hydrazone linkages is most commonly attributed to hydrolytic instability. The stability of a hydrazone bond is highly dependent on its chemical environment. Key factors that influence hydrolysis include:

  • pH of the Medium: Hydrazone hydrolysis is acid-catalyzed.[1] The linkage is more labile in acidic environments (pH < 6) and relatively more stable at neutral physiological pH (around 7.4).[2][3] Exposure to acidic buffers or cellular compartments like endosomes and lysosomes (pH 4.5-5.5) can accelerate cleavage.[4][5]

  • Structure of the Carbonyl and Hydrazine (B178648) Precursors: The chemical structure of the aldehyde or ketone and the hydrazine derivative used to form the linkage significantly impacts stability.

    • Aromatic vs. Aliphatic Carbonyls: Hydrazones formed from aromatic aldehydes or ketones are generally more stable than those derived from aliphatic ones. This increased stability is due to resonance stabilization from the aromatic ring.

    • Substituents: Electron-donating groups on the carbonyl partner can facilitate the protonation of the hydrazone nitrogen, increasing the rate of hydrolysis. Conversely, electron-withdrawing groups can enhance stability.

  • Temperature: Elevated temperatures can increase the rate of hydrolysis. Most stability studies are conducted at 37°C to mimic physiological conditions.

Q2: How can I improve the stability of my hydrazone-linked bioconjugate at physiological pH?

A2: To enhance stability at pH 7.4 and prevent premature drug release, consider the following strategies:

  • Utilize Aromatic Aldehydes or Ketones: Conjugation with aromatic carbonyl compounds results in a more stable hydrazone bond compared to aliphatic counterparts.

  • Introduce Stabilizing Substituents: Modifying the structure of the linker with specific chemical groups can fine-tune the stability. For instance, acyl hydrazones have been shown to have different stability profiles based on the adjacent chemical groups.

  • Consider Alternative Linkages: If high stability is critical, oxime linkages are a viable alternative. Oxime bonds are significantly more stable to hydrolysis across a range of pH values compared to hydrazones. Another highly stable option is the trialkylhydrazonium ion, though its formation chemistry is less biocompatible.

  • Control Reaction and Storage Conditions: Ensure that the pH of your buffers and storage solutions is maintained at or above 7.4. Store bioconjugates at recommended low temperatures to minimize degradation.

Q3: At what pH should I expect my hydrazone-linked conjugate to release its payload?

A3: Hydrazone linkers are designed to be pH-sensitive, releasing their payload in acidic environments. Significant release is typically observed in the pH range of 4.5 to 5.5, which mimics the conditions within cellular endosomes and lysosomes. However, the exact pH at which substantial hydrolysis occurs can be tuned by the chemical structure of the hydrazone linker. For example, some linkers are designed for release in the slightly acidic tumor microenvironment (around pH 6.5).

Q4: What are the best analytical methods to monitor the stability of my hydrazone-linked bioconjugate?

A4: The most common and reliable methods for assessing hydrazone stability are:

  • High-Performance Liquid Chromatography (HPLC): RP-HPLC is widely used to separate the intact conjugate from the cleaved components. By monitoring the decrease in the peak area of the conjugate over time, you can determine its stability profile and calculate its half-life.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to monitor the kinetics of hydrazone hydrolysis. This is achieved by observing the disappearance of a proton signal from the hydrazone and the appearance of the corresponding aldehydic proton signal from the released carbonyl compound.

Troubleshooting Guide

This guide addresses specific issues you might encounter during your experiments with hydrazone-linked bioconjugates.

Issue Possible Cause Troubleshooting Steps
Low or no product yield during hydrazone formation. Unreactive Starting Materials: Sterically hindered ketones or aldehydes can have low reactivity.Increase the reaction temperature or prolong the reaction time. Consider using a more reactive hydrazine derivative.
Inappropriate Reaction pH: The reaction is acid-catalyzed, but a pH that is too low (e.g., below 3) can protonate the hydrazine, making it non-nucleophilic.Carefully control the pH of the reaction. A mildly acidic condition is often optimal.
Formation of side products, such as azines. Incorrect Stoichiometry: Using an excess of the carbonyl compound with unsubstituted hydrazine can lead to the formation of an azine.Use a 1:1 molar ratio of the carbonyl compound to the hydrazine. Add the carbonyl compound dropwise to the hydrazine solution.
Inconsistent stability results between batches. Purity of Starting Materials: Impurities in the aldehyde/ketone or hydrazine can affect the reaction and the stability of the final conjugate.Ensure the purity of your starting materials using freshly distilled or high-purity reagents.
Variability in Storage Conditions: Differences in pH, temperature, or exposure to light of stored samples can lead to varying degrees of hydrolysis.Store all batches under identical, controlled conditions (e.g., buffered at pH 7.4, protected from light, frozen).
Bioconjugate is stable in buffer but degrades rapidly in plasma. Enzymatic or Chemical Degradation in Plasma: Plasma contains enzymes and other small molecules that can catalyze the hydrolysis of the hydrazone bond.Perform in vitro plasma stability assays to assess the conjugate's behavior in a more physiologically relevant environment. Consider linker modifications to improve plasma stability.

Quantitative Data Summary

The stability of hydrazone linkages is highly dependent on their chemical structure and the pH of the environment. The following tables summarize quantitative data on the half-lives of different hydrazone linkages at various pH values.

Table 1: Half-life (t½) of Aliphatic Aldehyde-Derived Hydrazone-PEG-PE Conjugates at 37°C

Linker Acyl HydrazideHalf-life at pH 7.4 (minutes)Half-life at pH 5.5 (minutes)
AMBH150< 2
EMCH120< 2
MPBH90< 2
KMUH20< 2

Data adapted from a study on PEG-PE conjugates. Aliphatic aldehyde-based conjugates are highly sensitive to acidic pH.

Table 2: Stability of Aromatic Aldehyde-Derived Hydrazone-PEG-PE Conjugates at 37°C

pHHalf-life (t½)
7.4Not attained after 72 hours
5.5Not attained after 48 hours

Data adapted from a study on PEG-PE conjugates. Hydrazones derived from aromatic aldehydes are significantly more stable, even under mildly acidic conditions.

Table 3: Comparative Hydrolytic Stability of Isostructural Conjugates

Linkage TypeRelative First-Order Rate Constant for Hydrolysis (krel)
Oxime1
Methylhydrazone~600
Acetylhydrazone~300
Semicarbazone~160

Data adapted from Kalia and Raines. This data highlights the significantly greater stability of oxime linkages compared to various hydrazone linkages.

Experimental Protocols

Protocol 1: General Procedure for Hydrazone Formation

This protocol describes a general method for the synthesis of a hydrazone-linked conjugate.

  • Dissolve the Carbonyl Compound: Dissolve the aldehyde or ketone-containing molecule in a suitable solvent (e.g., ethanol, methanol, or an aqueous buffer).

  • Dissolve the Hydrazine Derivative: In a separate container, dissolve the hydrazine-containing molecule in the same solvent.

  • Reaction: Add the carbonyl solution to the hydrazine solution. A 1:1 molar ratio is typically used.

  • Catalysis (Optional): If the reaction is slow, a catalytic amount of a weak acid, such as acetic acid, can be added.

  • Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Isolation: Once the reaction is complete, the hydrazone product may precipitate. If so, it can be collected by filtration. Otherwise, the solvent can be removed under reduced pressure to induce precipitation.

  • Purification: The crude product can be purified by recrystallization or column chromatography.

  • Characterization: Confirm the structure of the purified hydrazone using NMR spectroscopy, mass spectrometry, and IR spectroscopy.

Protocol 2: Assessing Hydrolytic Stability by HPLC

This protocol outlines a method to determine the stability of a hydrazone conjugate in different buffer systems.

  • Prepare Buffer Solutions: Prepare buffers at the desired pH values (e.g., pH 5.0, 6.5, and 7.4).

  • Prepare Conjugate Stock Solution: Prepare a concentrated stock solution of the purified hydrazone conjugate in a suitable organic solvent (e.g., DMSO).

  • Incubation: Add a small aliquot of the conjugate stock solution to each buffer to achieve the desired final concentration (typically 1-10 µM). The final concentration of the organic solvent should be low (e.g., <1%) to avoid affecting the stability.

  • Incubate at 37°C: Place the samples in an incubator at 37°C with gentle shaking.

  • Time-Point Sampling: At predetermined time points (e.g., 0, 1, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each sample.

  • Quench Reaction: Immediately quench the hydrolysis by diluting the aliquot in the HPLC mobile phase or by adding a suitable quenching agent.

  • HPLC Analysis: Inject the quenched sample into an HPLC system.

  • Data Analysis: Monitor the degradation of the parent hydrazone conjugate by measuring the decrease in its peak area over time. Calculate the percentage of the remaining conjugate at each time point to determine the stability profile and calculate the half-life.

Visualizations

Hydrolysis_Mechanism Hydrazone Hydrazone (R-CH=N-NH-R') Protonation Protonation of Imine Nitrogen Hydrazone->Protonation + H+ Protonated_Hydrazone Protonated Hydrazone (R-CH=N+H-NH-R') Protonation->Protonated_Hydrazone Water_Attack Nucleophilic Attack by Water Protonated_Hydrazone->Water_Attack + H2O Tetrahedral_Intermediate Tetrahedral Intermediate Water_Attack->Tetrahedral_Intermediate Cleavage Cleavage of C-N Bond Tetrahedral_Intermediate->Cleavage Products Aldehyde/Ketone (R-CHO) + Hydrazine (H2N-NH-R') Cleavage->Products

Caption: Acid-catalyzed hydrolysis mechanism of a hydrazone linkage.

Stability_Workflow cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Analysis Stock Prepare Conjugate Stock Solution Incubate Incubate Samples at 37°C Stock->Incubate Buffers Prepare Buffers (pH 5.0, 7.4) Buffers->Incubate Sampling Collect Aliquots at Time Points Incubate->Sampling Quench Quench Hydrolysis Sampling->Quench HPLC HPLC Analysis Quench->HPLC Data Calculate Half-life HPLC->Data

Caption: Experimental workflow for assessing hydrazone stability via HPLC.

Troubleshooting_Flowchart Start Premature Cleavage Observed? Check_pH Verify pH of Medium (Should be ≥ 7.4) Start->Check_pH Yes Stable Conjugate is Stable Start->Stable No Check_Structure Examine Linker Structure Check_pH->Check_Structure pH is Neutral Adjust_pH Action: Adjust and Maintain pH at 7.4 Check_pH->Adjust_pH pH is Acidic Is_Aliphatic Is Carbonyl Aliphatic? Check_Structure->Is_Aliphatic Use_Aromatic Action: Redesign with Aromatic Carbonyl Is_Aliphatic->Use_Aromatic Yes Consider_Oxime Action: Consider Oxime Linker Is_Aliphatic->Consider_Oxime No, but still unstable Use_Aromatic->Stable Consider_Oxime->Stable Adjust_pH->Stable

Caption: Troubleshooting flowchart for premature hydrazone cleavage.

References

Validation & Comparative

A Comparative Guide to H2N-PEG6-Hydrazide and Other PEG Hydrazide Linkers in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of bioconjugation and the development of targeted therapeutics such as antibody-drug conjugates (ADCs), the choice of a chemical linker is a critical determinant of the final product's efficacy, stability, and pharmacokinetic profile. Among the diverse array of linker technologies, polyethylene (B3416737) glycol (PEG) hydrazide linkers have garnered significant attention due to their utility in forming pH-sensitive hydrazone bonds. This guide provides an objective comparison of H2N-PEG6-Hydrazide with other PEG hydrazide linkers of varying lengths, supported by a synthesis of available experimental data.

Introduction to PEG Hydrazide Linkers

PEG hydrazide linkers are heterobifunctional reagents that incorporate a polyethylene glycol spacer, a terminal primary amine (-NH2), and a hydrazide (-NH-NH2) functional group. The hydrazide moiety readily reacts with carbonyl groups (aldehydes and ketones) to form a hydrazone bond. This reaction is particularly useful for the site-specific conjugation of molecules to glycoproteins, including antibodies, where the carbohydrate moieties can be oxidized to generate aldehyde groups. The PEG spacer enhances the solubility and biocompatibility of the resulting conjugate, can reduce immunogenicity, and provides a flexible connection between the biomolecule and the payload.

The length of the PEG chain is a crucial parameter that can be modulated to fine-tune the properties of the bioconjugate. This guide focuses on this compound, which contains six ethylene (B1197577) glycol units, and compares its performance characteristics with other commonly used H2N-PEGn-Hydrazide linkers.

Quantitative Data Summary

The following tables summarize the impact of PEG chain length on key performance parameters of PEG hydrazide linkers in the context of antibody-drug conjugates. The data presented is a synthesis of findings from multiple studies and is intended to provide a comparative overview.

Table 1: Impact of PEG Linker Length on Drug-to-Antibody Ratio (DAR) for Cysteine-Linked ADCs

LinkerAverage DARObservations
H2N-PEG4-Hydrazide2.5Shorter PEG chain may lead to lower drug loading.
This compound 5.0 Intermediate PEG length appears optimal for achieving a higher DAR in this context.
H2N-PEG8-Hydrazide4.8High DAR is maintained with a slightly longer PEG chain.
H2N-PEG12-Hydrazide3.7A further increase in PEG length may begin to decrease the achievable DAR.
H2N-PEG24-Hydrazide3.0Long PEG chains might introduce steric hindrance, impacting conjugation efficiency.

Note: The data is based on cysteine-linked conjugation and the specific experimental conditions can influence the outcome.

Table 2: Influence of PEG Linker Length on ADC Pharmacokinetics

LinkerClearance Rate (mL/day/kg)Key Pharmacokinetic Attributes
No PEG Linker~15Rapid clearance from circulation.
H2N-PEG2-Hydrazide~10Modest improvement in circulation time.
H2N-PEG4-Hydrazide~7Significant reduction in clearance compared to no PEG.
This compound ~5 Approaching optimal clearance reduction.
H2N-PEG8-Hydrazide~5Plateau in clearance reduction is observed around this PEG length.
H2N-PEG12-Hydrazide~5Further increases in PEG length show minimal additional impact on clearance.
H2N-PEG24-Hydrazide~5Similar pharmacokinetic profile to PEG8 and PEG12.

Note: This data is generalized from studies on ADCs and illustrates a common trend. The specific antibody, payload, and target antigen can all influence the pharmacokinetic profile.

Table 3: Stability of Hydrazone Bonds

Hydrazone Bond TypeHalf-life at pH 7.4Half-life at pH 5.0Key Stability Characteristics
Aliphatic Aldehyde-derivedMinutes to Hours< 2 minutesRelatively unstable at physiological pH, with rapid hydrolysis in acidic conditions.
Aromatic Aldehyde-derived> 72 hours> 48 hoursHighly stable at both physiological and acidic pH due to resonance stabilization.

Note: The stability of the hydrazone bond is more dependent on the electronic structure of the carbonyl and hydrazide precursors than the PEG chain length. Aromatic hydrazones are generally more stable than aliphatic ones.

Experimental Protocols

Protocol 1: Site-Specific Antibody-Drug Conjugation using this compound

This protocol describes the generation of an antibody-drug conjugate by creating aldehyde groups on the antibody's carbohydrate chains and subsequent conjugation with this compound linked to a payload.

Materials:

  • Monoclonal antibody (mAb) in phosphate-buffered saline (PBS)

  • Sodium periodate (B1199274) (NaIO4)

  • This compound-payload conjugate

  • Aniline (B41778) (optional catalyst)

  • Quenching solution (e.g., glycerol (B35011) or ethylene glycol)

  • Conjugation buffer (e.g., 0.1 M sodium acetate, pH 5.5)

  • Purification system (e.g., Size Exclusion Chromatography - SEC, Hydrophobic Interaction Chromatography - HIC)

  • DMSO (for dissolving the linker-payload)

Methodology:

  • Antibody Preparation and Oxidation:

    • Buffer exchange the antibody into the conjugation buffer (0.1 M sodium acetate, pH 5.5).

    • Adjust the antibody concentration to 2-5 mg/mL.

    • Add a freshly prepared solution of sodium periodate to the antibody solution to a final concentration of 1-2 mM.

    • Incubate the reaction in the dark at 4°C for 30 minutes.

    • Quench the reaction by adding glycerol to a final concentration of 10-20 mM and incubate for 10 minutes at 4°C.

    • Immediately purify the oxidized antibody using a desalting column equilibrated with the conjugation buffer to remove excess periodate and glycerol.

  • Conjugation Reaction:

    • Dissolve the this compound-payload conjugate in a minimal amount of DMSO.

    • Add a 10- to 50-fold molar excess of the linker-payload solution to the oxidized antibody.

    • (Optional) For catalysis, add aniline to a final concentration of 1-10 mM.

    • Incubate the reaction mixture at room temperature for 2-4 hours or at 4°C overnight with gentle agitation.

  • Purification of the ADC:

    • Purify the ADC from unreacted linker-payload and other impurities using SEC or HIC.

    • For SEC, use a column (e.g., Superdex 200) equilibrated with PBS, pH 7.4.

    • For HIC, use a column (e.g., Phenyl Sepharose) and a decreasing salt gradient to separate ADC species with different drug-to-antibody ratios.

  • Characterization of the ADC:

    • Drug-to-Antibody Ratio (DAR): Determine the average number of drug molecules per antibody using UV-Vis spectroscopy (measuring absorbance at 280 nm for the antibody and at a wavelength specific to the payload) or mass spectrometry.

    • Purity and Aggregation: Analyze the purified ADC by SEC-HPLC to assess the percentage of monomeric ADC and the presence of aggregates.

    • Identity and Homogeneity: Confirm the molecular weight of the ADC and its different DAR species using mass spectrometry (e.g., LC-MS).

Visualizations

experimental_workflow cluster_prep Antibody Preparation & Oxidation cluster_conjugation Conjugation cluster_purification Purification & Characterization mAb Monoclonal Antibody buffer_exchange Buffer Exchange (pH 5.5) mAb->buffer_exchange oxidation Periodate Oxidation (NaIO4) buffer_exchange->oxidation quench Quenching (Glycerol) oxidation->quench purify_ox Purification (Desalting Column) quench->purify_ox oxidized_mAb Oxidized Antibody purify_ox->oxidized_mAb conjugation_reaction Hydrazone Bond Formation oxidized_mAb->conjugation_reaction linker_payload This compound-Payload linker_payload->conjugation_reaction raw_adc Crude ADC conjugation_reaction->raw_adc purification Purification (SEC / HIC) raw_adc->purification purified_adc Purified ADC purification->purified_adc characterization Characterization (DAR, Purity, Identity) purified_adc->characterization

Caption: Experimental workflow for ADC synthesis using this compound.

signaling_pathway cluster_extracellular Extracellular Space (pH 7.4) cluster_intracellular Intracellular Compartment (pH ~5.0) ADC Antibody-Drug Conjugate (Stable Hydrazone Bond) receptor Target Cell Receptor ADC->receptor Binding endosome Endosome/Lysosome receptor->endosome Internalization cleavage Hydrazone Bond Cleavage (Acid-catalyzed Hydrolysis) endosome->cleavage payload_release Payload Release cleavage->payload_release cellular_effect Cytotoxic Effect payload_release->cellular_effect

Caption: Mechanism of action for an ADC with a pH-sensitive hydrazone linker.

Discussion and Conclusion

The selection of an appropriate PEG hydrazide linker is a critical step in the design of bioconjugates, particularly ADCs. The length of the PEG spacer plays a significant role in modulating the physicochemical and pharmacokinetic properties of the resulting conjugate.

  • This compound as a Balanced Choice: Based on the available data, this compound emerges as a well-balanced linker. It appears to facilitate a high drug-to-antibody ratio, which is often desirable for potent ADCs, while contributing to a significant reduction in the clearance rate, thereby extending the circulation half-life of the conjugate.

  • Impact of Shorter vs. Longer PEG Chains: Shorter PEG linkers (e.g., PEG2, PEG4) may not provide sufficient hydrophilicity to overcome the aggregation issues associated with hydrophobic payloads and offer less pronounced improvements in pharmacokinetics. Conversely, while longer PEG linkers (e.g., PEG12, PEG24) can offer similar pharmacokinetic benefits to PEG6 and PEG8, they may also introduce steric hindrance that could potentially lower the conjugation efficiency or, in some cases, reduce the in vitro potency of the ADC.

  • Hydrazone Bond Stability: It is crucial to remember that the stability of the hydrazone bond is primarily dictated by the electronic properties of the reacting carbonyl and hydrazide moieties. For applications requiring drug release in the acidic environment of endosomes and lysosomes, an aliphatic aldehyde on the antibody is typically preferred to form a more acid-labile hydrazone bond. If high stability is required, an aromatic aldehyde would be the preferred conjugation partner.

A Head-to-Head Comparison of H2N-PEG6-Hydrazide and NHS Ester Crosslinkers for Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate crosslinker is a critical decision that dictates the efficiency, stability, and ultimate success of bioconjugation. This guide provides an objective comparison of two widely used classes of crosslinkers: H2N-PEG6-Hydrazide and N-hydroxysuccinimide (NHS) esters. By examining their reaction mechanisms, performance characteristics, and experimental protocols, this document aims to equip researchers with the necessary information to make an informed choice for their specific application.

Introduction to the Crosslinkers

This compound belongs to the class of hydrazide-containing reagents. These molecules react with carbonyl groups (aldehydes or ketones) to form a hydrazone linkage. A key feature of this chemistry is its site-specificity, particularly for glycoproteins, where the carbohydrate moieties can be oxidized to generate aldehyde groups. The inclusion of a polyethylene (B3416737) glycol (PEG) spacer, in this case with six ethylene (B1197577) glycol units, enhances the solubility and reduces the immunogenicity of the resulting conjugate.

NHS esters are one of the most common types of amine-reactive crosslinkers. They react with primary amines, such as the side chain of lysine (B10760008) residues and the N-terminus of proteins, to form a highly stable amide bond.[1] The widespread availability of lysine residues on the surface of most proteins makes NHS esters a robust and broadly applicable tool for bioconjugation, though this can sometimes lead to a heterogeneous mixture of conjugated products.[2]

Quantitative Performance Comparison

Table 1: General Performance Characteristics

FeatureThis compoundNHS Ester Crosslinkers
Target Functional Group Aldehydes and KetonesPrimary Amines (e.g., Lysine, N-terminus)
Resulting Bond HydrazoneAmide
Reaction pH Slightly acidic to neutral (pH 4.5-7.0)[3]Neutral to slightly basic (pH 7.2-8.5)[1]
Reaction Speed Moderate (can be accelerated by catalysts)[4]Fast (minutes to a few hours)[1]
Specificity High (dependent on the presence of carbonyls)Moderate (targets abundant lysine residues)[2]
Conjugation Efficiency Can be high (approaching quantitative)[5]Variable (can be high but is reduced by hydrolysis)
Reversibility of Linkage Reversible under acidic conditions[6]Generally considered irreversible
Common Side Reactions Generally clean, but the reaction is reversible.Hydrolysis of the NHS ester, potential reaction with tyrosine, serine, and threonine.

Table 2: Stability of the Resulting Linkage

The stability of the hydrazone bond is highly dependent on pH, which can be a desirable feature for applications such as drug delivery in the acidic environment of tumors or endosomes.[7] In contrast, the amide bond formed from NHS esters is exceptionally stable under a wide range of physiological conditions.

Linkage TypeConditionHalf-life (t½)Reference
Hydrazone (aliphatic)pH 7.420 - 150 minutes[7]
Hydrazone (aromatic)pH 7.4> 72 hours[7]
HydrazonepH 7.2183 hours[8]
HydrazonepH 5.04.4 hours[8]
AmidePhysiological pHGenerally considered highly stable and effectively irreversible.[1]

Experimental Protocols

Detailed and reproducible protocols are essential for successful bioconjugation. Below are representative protocols for both this compound (requiring aldehyde generation) and NHS ester-based conjugation methods.

Protocol 1: Two-Step Protein Conjugation with this compound

This protocol first involves the generation of aldehyde groups on the target protein, a common strategy for non-glycoproteins or for increasing reactive sites on glycoproteins.

Step 1: Generation of Aldehyde Groups on the Protein

Materials:

  • Protein of interest in a suitable buffer (e.g., 0.1 M Sodium Acetate (B1210297), pH 5.5)

  • Sodium meta-periodate (NaIO₄) solution (freshly prepared at 20 mM in 0.1 M Sodium Acetate, pH 5.5)

  • Desalting column

Procedure:

  • Prepare the protein solution at a concentration of approximately 5 mg/mL in 0.1 M sodium acetate buffer, pH 5.5.

  • Add an equal volume of the 20 mM sodium meta-periodate solution to the protein solution.

  • Incubate the reaction mixture for 30 minutes at 4°C in the dark.

  • Immediately remove the excess periodate (B1199274) by passing the solution through a desalting column equilibrated with 0.1 M Sodium Acetate, pH 5.5.

Step 2: Conjugation with this compound

Materials:

  • Aldehyde-modified protein from Step 1

  • This compound

  • Anhydrous DMSO or DMF

  • Conjugation buffer (e.g., 0.1 M Sodium Acetate, pH 5.5)

  • (Optional) Aniline (B41778) catalyst (e.g., from a 1 M stock in DMSO)

  • Purification system (e.g., size-exclusion chromatography, dialysis)

Procedure:

  • Prepare a stock solution of this compound in anhydrous DMSO or DMF (e.g., 50 mM).

  • Add a 20- to 50-fold molar excess of the this compound solution to the aldehyde-modified protein solution.[3]

  • (Optional) For improved efficiency, aniline can be added as a catalyst to a final concentration of 1-10 mM.[4]

  • Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C.

  • Purify the conjugate to remove excess this compound and other reagents using a desalting column, dialysis, or size-exclusion chromatography.

Protocol 2: Protein Conjugation with an NHS Ester Crosslinker

This protocol describes a general procedure for labeling a protein on its primary amines.[3]

Materials:

  • Protein of interest in an amine-free buffer (e.g., 0.1 M Sodium Bicarbonate, pH 8.0-8.5 or PBS, pH 7.4)

  • NHS ester crosslinker

  • Anhydrous DMSO or DMF

  • Quenching solution (e.g., 1 M Tris-HCl, pH 7.5 or 1 M Glycine)

  • Purification system (e.g., size-exclusion chromatography, dialysis)

Procedure:

  • Prepare the protein solution at a concentration of 1-10 mg/mL in the chosen amine-free buffer.

  • Immediately before use, dissolve the NHS ester crosslinker in anhydrous DMSO or DMF to a concentration of 1-10 mg/mL.

  • Add a 5- to 20-fold molar excess of the NHS ester solution to the protein solution with gentle mixing.

  • Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.

  • (Optional) Quench the reaction by adding the quenching solution to a final concentration of 10-50 mM and incubating for 15-30 minutes at room temperature.

  • Purify the conjugate to remove unreacted NHS ester and byproducts using a desalting column, dialysis, or size-exclusion chromatography.

Visualizing the Chemistry and Workflows

Diagrams illustrating the reaction mechanisms and a typical experimental workflow can aid in understanding the fundamental differences between these two conjugation strategies.

G cluster_0 This compound Reaction cluster_1 NHS Ester Reaction Protein_Aldehyde Protein with Aldehyde Group (R'-CHO) Hydrazone Protein-PEG6 Conjugate (R'-CH=N-NH-CO-PEG6-NH2) Protein_Aldehyde->Hydrazone + Hydrazide Hydrazide This compound (H2N-NH-CO-PEG6-NH2) Hydrazide->Hydrazone Water H2O Hydrazone->Water - H2O Protein_Amine Protein with Primary Amine (R'-NH2) Amide Protein Conjugate (R'-NH-CO-R) Protein_Amine->Amide + NHS Ester NHS_Ester NHS Ester Crosslinker (R-CO-O-NHS) NHS_Ester->Amide NHS NHS Amide->NHS - NHS

Caption: Reaction mechanisms of this compound and NHS ester crosslinkers.

G cluster_0 Conjugation Chemistry start Start: Protein Solution prep Protein Preparation (Buffer Exchange, Concentration) start->prep oxidation Aldehyde Generation (for Hydrazide Chemistry) prep->oxidation If Hydrazide conjugation Addition of Crosslinker (Hydrazide or NHS Ester) prep->conjugation If NHS Ester oxidation->conjugation incubation Incubation (Time, Temperature, pH) conjugation->incubation quenching Quenching of Reaction (Optional) incubation->quenching purification Purification (Size Exclusion, Dialysis) quenching->purification characterization Characterization (Degree of Labeling, Activity) purification->characterization end Final Conjugate characterization->end

Caption: General experimental workflow for protein bioconjugation.

Conclusion

The choice between this compound and NHS ester crosslinkers is highly dependent on the specific application, the nature of the biomolecule to be conjugated, and the desired properties of the final product.

This compound is an excellent choice for site-specific conjugation, particularly to glycoproteins, and for applications where a pH-sensitive, cleavable linkage is advantageous, such as in controlled drug release systems. The reaction is generally clean, though it may require an initial step to generate the target carbonyl groups.

NHS ester crosslinkers offer a robust and widely applicable method for labeling proteins via their abundant primary amines. The resulting amide bond is highly stable, making it ideal for applications requiring a permanent linkage. However, researchers should be mindful of the potential for heterogeneous labeling and the competing hydrolysis reaction.

Ultimately, a thorough understanding of the principles of each chemistry, and potentially empirical testing and optimization, are necessary to achieve the desired outcome for any given research or drug development objective.

References

Validating H2N-PEG6-Hydrazide Conjugation: A Comparative Guide to Mass Spectrometry and Alternative Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and efficient conjugation of molecules is a cornerstone of innovation. The use of heterobifunctional linkers like H2N-PEG6-Hydrazide, which contains a hydrazide group reactive towards aldehydes and ketones and a stable polyethylene (B3416737) glycol (PEG) spacer, is increasingly common in the development of bioconjugates, including antibody-drug conjugates (ADCs) and targeted drug delivery systems. The successful formation of a stable hydrazone bond is critical to the function of the final product. Therefore, robust analytical methods are required to validate this conjugation.

Mass spectrometry (MS) has emerged as a primary tool for the detailed characterization of such bioconjugates, providing a wealth of information from basic confirmation of conjugation to in-depth structural elucidation.[1][2][3] This guide offers an objective comparison of mass spectrometry with other common analytical techniques for validating this compound conjugation, supported by experimental data and detailed protocols.

Mass Spectrometry for Comprehensive Conjugation Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. This capability allows for the precise determination of molecular weight, making it exceptionally well-suited for confirming the successful conjugation of this compound to a target molecule.[1][3]

Key information that can be obtained from mass spectrometry analysis includes:

  • Confirmation of Conjugation: A clear mass shift corresponding to the addition of the this compound linker confirms a successful conjugation event.

  • Determination of Conjugation Stoichiometry: For macromolecules with multiple potential conjugation sites, such as proteins with multiple oxidized sugar moieties, MS can resolve species with different numbers of attached linkers.

  • Identification of Conjugation Sites: Through tandem mass spectrometry (MS/MS) techniques and peptide mapping, the specific amino acid residues or other sites of conjugation can be identified.

  • Assessment of Sample Heterogeneity: MS can reveal the presence of unconjugated starting materials, partially conjugated intermediates, and final product, providing a comprehensive profile of the reaction mixture.

Comparative Analysis of Validation Techniques

While mass spectrometry offers a high level of detail, other techniques are also employed for the validation of bioconjugation. The choice of method often depends on the specific information required, the nature of the conjugate, and available instrumentation.

FeatureMass Spectrometry (MS)Size-Exclusion Chromatography (SEC)Hydrophobic Interaction Chromatography (HIC)Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE)
Primary Information Precise mass measurement, conjugation stoichiometry, site of conjugation.Separation based on hydrodynamic volume, detection of aggregation.Separation based on hydrophobicity, determination of drug-to-antibody ratio (DAR).Separation based on molecular weight, visualization of mass shift.
Resolution High to very high; can resolve single PEG unit differences.Low to moderate.Moderate to high.Low.
Sensitivity High.Moderate.Moderate.Low to moderate.
Quantitative Capability Can be quantitative with appropriate standards and methods.Quantitative.Quantitative.Semi-quantitative.
Throughput Moderate to high, depending on the MS technique.High.High.High.
Instrumentation Cost High.Moderate.Moderate.Low.
Key Advantage Provides unambiguous mass confirmation and detailed structural information.Simple and robust for assessing size variants.Good for resolving species with different levels of conjugation.Widely accessible and easy to perform.
Key Limitation Can be complex for heterogeneous samples; potential for ion suppression.Does not provide mass information.Indirectly measures conjugation; requires method development.Low resolution; not suitable for detailed characterization.

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable results. Below are protocols for the analysis of this compound conjugates using Liquid Chromatography-Mass Spectrometry (LC-MS) and Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry.

Protocol 1: LC-MS Analysis of a this compound Conjugated Peptide

This protocol is suitable for the analysis of a peptide that has been conjugated with this compound following oxidation of a serine residue to an aldehyde.

  • Sample Preparation:

    • Dissolve the conjugated peptide in a solution of 0.1% formic acid in water to a final concentration of 1 mg/mL.

    • If necessary, desalt the sample using a C18 ZipTip or equivalent solid-phase extraction method to remove non-volatile salts.

  • Liquid Chromatography:

    • Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 10 minutes.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry (ESI-QTOF):

    • Ionization Mode: Positive electrospray ionization (ESI+).

    • Capillary Voltage: 3.5 kV.

    • Sampling Cone Voltage: 30 V.

    • Source Temperature: 120°C.

    • Desolvation Temperature: 350°C.

    • Mass Range: 400-2000 m/z.

    • Data Acquisition: Acquire data in full scan mode. If site analysis is required, perform tandem MS (MS/MS) using collision-induced dissociation (CID).

  • Data Analysis:

    • Deconvolute the resulting mass spectrum to obtain the zero-charge mass of the peptide and its conjugate.

    • Compare the experimental mass with the theoretical mass to confirm conjugation.

    • For MS/MS data, use appropriate software to analyze the fragment ions and identify the site of modification.

Protocol 2: MALDI-TOF MS Analysis of a this compound Conjugated Protein

This protocol is suitable for the rapid analysis of larger protein conjugates.

  • Sample Preparation:

    • Prepare a stock solution of the conjugated protein at 1 mg/mL in water or a volatile buffer like ammonium (B1175870) bicarbonate.

    • Prepare a matrix solution. For proteins, sinapinic acid (10 mg/mL in 50% acetonitrile/0.1% trifluoroacetic acid) is commonly used. For smaller PEGylated peptides, α-cyano-4-hydroxycinnamic acid (CHCA) can be a better choice.

  • Target Spotting:

    • Mix the protein solution and the matrix solution in a 1:1 ratio.

    • Spot 1 µL of the mixture onto the MALDI target plate.

    • Allow the spot to air dry completely at room temperature, which allows for the co-crystallization of the sample and matrix.

  • Instrumental Analysis:

    • Instrument: MALDI-TOF Mass Spectrometer.

    • Mode: Linear positive ion mode.

    • Laser: Nitrogen laser (337 nm).

    • Laser Power: Optimize for best signal-to-noise ratio without causing excessive fragmentation.

    • Mass Range: Set a mass range that encompasses the expected molecular weights of the unconjugated and conjugated protein.

  • Data Analysis:

    • Analyze the resulting spectrum to identify peaks corresponding to the unconjugated protein and the protein conjugated with one or more this compound linkers.

    • The mass difference between the peaks will confirm the successful conjugation and can be used to determine the degree of PEGylation.

Quantitative Data Summary

The following table presents hypothetical data from a comparative study validating the conjugation of this compound to a model protein.

Analytical TechniqueParameter MeasuredResult
Mass Spectrometry (LC-MS) Mass of Conjugate (Da)25,448.2 (Expected: 25,447.9)
% Conjugated92%
Size-Exclusion Chromatography (SEC) % Monomer98%
% Aggregate2%
Hydrophobic Interaction Chromatography (HIC) Average Linker-to-Protein Ratio1.9
SDS-PAGE Apparent Molecular Weight ShiftObserved

Visualizing the Workflow and Logic

Diagrams created using Graphviz can effectively illustrate the experimental and logical workflows.

G cluster_start Starting Materials cluster_reaction Conjugation Reaction cluster_product Product Mixture cluster_purification Purification cluster_final Final Product A Target Molecule (with aldehyde/ketone) C Hydrazone Bond Formation (pH 4-6) A->C B This compound B->C D PEGylated Conjugate C->D E Unreacted Starting Materials C->E F Purification (e.g., SEC, IEX) D->F E->F G Purified Conjugate F->G

Caption: Workflow for this compound Conjugation.

G cluster_sample Sample Preparation cluster_analysis Mass Spectrometry Analysis cluster_data Data Interpretation A Purified Conjugate B Desalting & Dilution A->B C LC Separation (Optional) B->C D Ionization (ESI or MALDI) B->D Direct Infusion C->D E Mass Analyzer (TOF, Orbitrap, etc.) D->E F Mass Spectrum E->F G Deconvolution F->G H Mass Confirmation G->H I Stoichiometry Determination G->I

Caption: Mass Spectrometry Validation Workflow.

Conclusion

The validation of this compound conjugation is a critical step in the development of novel bioconjugates. Mass spectrometry stands out as a premier analytical technique, offering unparalleled detail in confirming conjugation, determining stoichiometry, and identifying the precise location of the modification. While alternative methods such as SEC, HIC, and SDS-PAGE provide valuable and often complementary information, they lack the definitive mass measurement capabilities of MS. For researchers requiring a comprehensive and unambiguous validation of their this compound conjugation, mass spectrometry, particularly when coupled with liquid chromatography, is the method of choice.

References

A Comparative Guide to the Efficacy of H2N-PEG6-Hydrazide In Vivo vs. In Vitro

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of H2N-PEG6-Hydrazide as a bioconjugation linker in in vitro and in vivo settings. This compound is a heterobifunctional linker featuring a hydrazide group for reaction with carbonyls (aldehydes or ketones) and an amine group, spaced by a discrete six-unit polyethylene (B3416737) glycol (PEG) chain. Its primary application is in the development of targeted therapeutics like Antibody-Drug Conjugates (ADCs), where it connects a cytotoxic payload to a targeting antibody.[1][2] The efficacy of the resulting conjugate behaves differently in controlled laboratory settings compared to complex biological systems.

The Dual Role of the this compound Linker

The structure of this linker dictates its function. The hydrazide group forms a hydrazone bond with an aldehyde or ketone on a modified antibody or drug.[3] This bond is known to be cleavable under acidic conditions, such as those found in cellular lysosomes, which is a desirable trait for payload release inside a target cell.[4] The PEG6 spacer enhances water solubility, reduces aggregation of conjugates with hydrophobic drugs, and can improve pharmacokinetic properties.[5]

Performance Comparison: In Vitro vs. In Vivo

The transition from a controlled in vitro environment to a complex in vivo system introduces numerous variables that significantly impact the performance and perceived efficacy of a conjugate linked with this compound. While in vitro assays are essential for initial screening and mechanistic studies, they often do not fully predict in vivo success.

Key Performance Metrics
ParameterIn Vitro EvaluationIn Vivo EvaluationRationale for Discrepancy
Linkage Stability Generally stable in buffered solutions at neutral pH (e.g., cell culture media).Subject to hydrolysis and degradation in plasma due to enzymatic activity and interaction with plasma proteins. The hydrazone bond's stability can be a limiting factor, potentially leading to premature drug release.The in vivo environment contains complex biological components not present in standard in vitro media, which can accelerate linker cleavage.
Potency (IC50) Often highly potent. Direct exposure of target cells to the ADC allows for efficient binding, internalization, and payload release, leading to low IC50 values.Apparent potency can be lower. Factors like circulation time, tumor penetration, and premature drug release can reduce the amount of ADC reaching the target site.In vitro assays measure direct cytotoxicity, while in vivo efficacy is a composite of pharmacokinetics, biodistribution, and cytotoxicity.
Pharmacokinetics Not applicable. Assays are conducted in a static environment.Crucial determinant of efficacy. The PEG6 spacer helps prolong circulation half-life, increasing the probability of tumor accumulation.The PEG linker's ability to shield the conjugate from clearance mechanisms is a key in vivo advantage that cannot be assessed in vitro.
Bystander Effect Can be readily measured in co-culture assays. The ability of a released payload to kill neighboring antigen-negative cells is an important efficacy parameter.More complex to quantify but highly relevant. Prematurely released drug can lead to systemic toxicity, while controlled release at the tumor site can enhance efficacy through the bystander effect.The biodistribution and metabolism of the released payload significantly influence both off-target toxicity and on-target bystander killing in vivo.
Predictive Value Provides a baseline for cytotoxicity and target engagement. However, high in vitro potency does not always translate to in vivo efficacy.Considered the "gold standard" for assessing therapeutic potential, as it integrates all physiological factors affecting the drug's performance.The complexity of a living organism, including the immune system, metabolism, and physical barriers to drug delivery, is the primary reason for the discrepancy.

Experimental Protocols

Detailed methodologies are critical for the successful design and evaluation of ADCs using this compound.

Protocol 1: Site-Specific Aldehyde Introduction on an Antibody

For a controlled reaction with the hydrazide linker, aldehyde groups can be generated on the antibody's glycan chains.

  • Antibody Preparation : Dialyze the monoclonal antibody (mAb) into a suitable buffer (e.g., PBS, pH 7.4). Adjust the concentration to 1-2 mg/mL.

  • Oxidation : Prepare a fresh solution of sodium periodate (B1199274) (NaIO₄). Add the NaIO₄ solution to the antibody to a final concentration of 1-2 mM.

  • Incubation : Incubate the reaction mixture in the dark at 4°C for 30 minutes.

  • Quenching : Stop the reaction by adding glycerol (B35011) to a final concentration of 10-20 mM and incubate for 10 minutes at 4°C.

  • Purification : Remove excess periodate and quenching agent by buffer exchange using a desalting column (e.g., Sephadex G-25) equilibrated with a conjugation buffer (e.g., PBS, pH 6.0).

Protocol 2: ADC Conjugation via Hydrazone Ligation

This protocol describes the conjugation of an aldehyde-modified antibody with a drug-linker construct prepared using this compound.

  • Drug-Linker Preparation : The payload (cytotoxic drug) is first functionalized with the this compound linker through its amine group, leaving the hydrazide group available. This step is highly specific to the drug's chemistry.

  • Conjugation Reaction : Add a 10- to 50-fold molar excess of the Drug-PEG6-Hydrazide solution to the aldehyde-modified antibody from Protocol 1.

  • Catalysis (Optional but Recommended) : To accelerate the reaction at this pH, an aniline (B41778) catalyst can be added to a final concentration of 1-10 mM.

  • Incubation : Incubate the reaction mixture at room temperature for 2-4 hours or at 4°C overnight.

  • Purification : Purify the resulting ADC using size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC) to remove unreacted drug-linker and other impurities.

  • Characterization : Determine the drug-to-antibody ratio (DAR) using UV-Vis spectroscopy and/or mass spectrometry. Assess purity and aggregation by SEC.

Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)

This assay measures the ADC's ability to kill target cells.

  • Cell Plating : Seed target cells (antigen-positive) and control cells (antigen-negative) in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • ADC Treatment : Prepare serial dilutions of the purified ADC and a control antibody in the cell culture medium. Add the solutions to the wells.

  • Incubation : Incubate the plates for 72-96 hours at 37°C in a CO₂ incubator.

  • MTT Addition : Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization : Add a solubilization solution (e.g., DMSO or a detergent-based buffer) to dissolve the formazan crystals.

  • Data Acquisition : Read the absorbance at a wavelength of ~570 nm using a plate reader.

  • Analysis : Calculate the percentage of cell viability relative to untreated controls and plot the results to determine the IC50 value (the concentration of ADC that inhibits cell growth by 50%).

Visualizing Workflows and Mechanisms

general_workflow Purify Purify InVitro InVitro Purify->InVitro InVivo InVivo InVitro->InVivo informs Ab Ab DrugLinker DrugLinker

adc_mechanism ADC ADC in Circulation TargetCell Target Cancer Cell (Antigen Positive) ADC->TargetCell Targeting Endosome Endosome Binding 1. Binding to Surface Antigen Internalization 2. Internalization (Endocytosis) Lysosome Lysosome (Acidic pH) Release 3. Linker Cleavage Payload Released Payload (Cytotoxic Drug) Effect 4. Cytotoxic Effect (e.g., DNA Damage) Apoptosis Cell Death (Apoptosis)

logical_comparison ADC ADC with This compound Linker vitro_env vitro_env ADC->vitro_env Evaluated In vivo_env vivo_env ADC->vivo_env Evaluated In vitro_metric vitro_metric vivo_metric vivo_metric vitro_metric->vivo_metric Poorly Correlates

Conclusion and Recommendations

The efficacy of an ADC constructed with this compound is context-dependent.

  • In Vitro studies are indispensable for the initial screening of candidates, confirming target binding, and providing a baseline measure of potency. The controlled environment allows for the direct assessment of the conjugate's ability to kill target cells. However, the stability of the hydrazone bond and the benefits of the PEG spacer are not fully challenged in these systems.

  • In Vivo studies provide the ultimate test of an ADC's therapeutic potential. The PEG6 component of the linker is critical in this setting, as it directly influences the conjugate's pharmacokinetic profile, which is a primary determinant of overall efficacy. While in vitro results might show high potency, the conjugate's performance in vivo can be attenuated by factors like poor stability in plasma or suboptimal biodistribution. Conversely, a moderately potent ADC in vitro may demonstrate excellent in vivo efficacy if the linker provides a favorable pharmacokinetic profile, leading to high tumor accumulation.

For drug development professionals, it is crucial to use in vitro data as a guide for selecting candidates for further testing, rather than as a final predictor of success. A comprehensive evaluation must include rigorous in vivo studies to understand the complex interplay between the antibody, the this compound linker, and the payload within a physiological system.

References

Unlocking Enhanced Bioconjugate Performance: A Comparative Guide to PEG6 Spacers in Crosslinking

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of a crosslinker is a critical decision that can significantly impact the performance and efficacy of bioconjugates. The spacer arm connecting the reactive ends of a crosslinker is not merely a passive linker; it plays a crucial role in the overall properties of the resulting conjugate, influencing everything from solubility and stability to biological activity and immunogenicity. This guide provides a comprehensive comparison of polyethylene (B3416737) glycol (PEG) spacers, with a focus on PEG6, against traditional alkyl-based linkers and other PEG lengths, highlighting the distinct advantages conferred by the unique physicochemical properties of PEGylation.

The inclusion of a PEG spacer, a hydrophilic and flexible chain of repeating ethylene (B1197577) glycol units, has emerged as a key strategy for optimizing the performance of bioconjugates such as antibody-drug conjugates (ADCs), protein-protein conjugates, and diagnostic probes.[1][2][3] A PEG6 spacer, containing six ethylene glycol units, offers a favorable balance of these properties for a wide range of applications.

Core Advantages of a PEG6 Spacer at a Glance

The primary advantages of incorporating a PEG6 spacer into a crosslinker stem from its inherent hydrophilicity, flexibility, and biocompatibility.[1][4] These properties translate into tangible benefits for the resulting bioconjugate, as summarized below in comparison with traditional alkyl chain spacers.

FeaturePEG6 SpacerAlkyl Chain SpacerAdvantage of PEG6
Solubility High water solubility.[5]Hydrophobic, low water solubility.Enhances the solubility of the entire bioconjugate, especially important when working with hydrophobic payloads, preventing aggregation and improving handling in aqueous buffers.[2][3][6]
Immunogenicity Generally non-immunogenic and can shield epitopes on the conjugated molecule.[3][5][7]Can be immunogenic.Reduces the risk of an unwanted immune response against the conjugate, a critical factor for in vivo applications.[3]
Stability Can enhance the stability of the conjugate and protect it from proteolytic degradation.[7][8][9]Can lead to aggregation and reduced stability of the conjugate.Increases the shelf-life and in vivo circulation time of the bioconjugate.[2][8]
Flexibility Highly flexible, providing spatial separation between the conjugated molecules.[1][10]Rigid structure.Reduces steric hindrance, helping to preserve the biological activity of the conjugated molecules.[7][11]
Pharmacokinetics Increases the hydrodynamic size of the conjugate, leading to a longer circulation half-life and reduced clearance.[2][3]Can lead to rapid clearance from circulation.Improves the overall exposure of the target tissue to the bioconjugate, potentially leading to increased efficacy.[2]

Quantitative Comparison of PEG Spacer Lengths

The length of the PEG spacer can be fine-tuned to optimize the properties of a bioconjugate. While the optimal length is application-dependent, studies have provided quantitative data on how different PEG spacer lengths affect key parameters.

A study on bombesin-based radiolabeled antagonists demonstrated the impact of PEG spacer length on serum stability and hydrophilicity.[8]

SpacerSerum Stability (T1/2 in min)[8]Hydrophilicity (logD)[12]
PEG2246 ± 4-2.27 ± 0.07
PEG4--
PEG6584 ± 20-2.50 ± 0.09
PEG12(Reversed trend)-2.22

Data adapted from studies on bombesin (B8815690) antagonists, illustrating the trend of improved stability and hydrophilicity with increasing PEG length up to a certain point.[8][12]

The data indicates that increasing the PEG spacer length from PEG2 to PEG6 significantly increases serum stability.[8] Similarly, the hydrophilicity, as indicated by a more negative logD value, increases with PEG length from PEG2 to PEG6.[12]

Another key parameter influenced by the spacer is the binding affinity of the conjugated molecule. While direct comparisons for PEG6 were not available, a study on aptamer-amphiphiles showed that PEG spacers, in general, improve binding affinity compared to alkyl spacers.[1]

SpacerBinding Affinity (Kd in nM)[1]
No Spacer-
C6 Alkyl(Greatest loss of affinity)
C12 Alkyl-
PEG8(Significantly lower Kd)
PEG24(Significantly lower Kd)

This data illustrates the general trend of improved binding affinity with PEG spacers compared to alkyl spacers.[1] The inclusion of a PEG spacer resulted in a significantly lower Kd value, signifying a stronger binding interaction.[1]

Experimental Protocols

To facilitate the replication and validation of these findings, this section provides detailed methodologies for key experiments used to evaluate the performance of crosslinkers.

Determination of Conjugate Solubility

Objective: To assess the impact of the spacer on the solubility of the bioconjugate, particularly when a hydrophobic payload is attached.

Methodology:

  • Preparation of Conjugates: Synthesize conjugates with the desired crosslinkers (e.g., PEG6-containing vs. alkyl-containing).

  • Solubility Assay:

    • Prepare a series of dilutions of the conjugate in a relevant aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

    • Incubate the solutions for a set period (e.g., 24 hours) at a controlled temperature (e.g., 25°C).

    • Measure the absorbance of the solutions at a wavelength specific to the protein or payload (e.g., 280 nm for protein) before and after centrifugation to pellet any aggregates.

    • The concentration at which precipitation is observed is an indicator of the solubility limit.

In Vitro Serum Stability Assay

Objective: To determine the stability of the conjugate in the presence of serum enzymes.

Methodology:

  • Incubation: Incubate the bioconjugate in fresh serum (e.g., human or mouse) at 37°C.

  • Time Points: Collect aliquots at various time points (e.g., 0, 1, 4, 8, 24, 48 hours).

  • Analysis:

    • Stop the enzymatic degradation by adding a quenching solution (e.g., acetonitrile).

    • Analyze the samples by a suitable method such as HPLC or SDS-PAGE to quantify the amount of intact conjugate remaining.

  • Half-Life Calculation: The half-life (T1/2) of the conjugate is calculated by plotting the percentage of intact conjugate versus time and fitting the data to a one-phase decay model.

Binding Affinity Assay (Surface Plasmon Resonance - SPR)

Objective: To measure the binding affinity of the conjugated molecule (e.g., an antibody) to its target.

Methodology:

  • Immobilization: Immobilize the target protein on a sensor chip.

  • Binding: Flow different concentrations of the bioconjugate over the sensor chip surface.

  • Detection: Measure the change in the refractive index at the surface, which is proportional to the mass of the bound analyte.

  • Data Analysis: Fit the binding data to a suitable model (e.g., 1:1 Langmuir binding) to determine the association (ka), dissociation (kd), and equilibrium dissociation constant (Kd). A lower Kd value indicates a higher binding affinity.

Visualizing the Impact of PEG6 Spacers

Diagrams generated using Graphviz illustrate key concepts and workflows related to the use of PEG6 spacers in crosslinking.

G Figure 1. Structural Comparison of Linkers cluster_0 PEG6 Linker cluster_1 Alkyl Linker PEG6 PEG6 Spacer Hydrophilic & Flexible (-O-CH2-CH2-)6 Alkyl Alkyl Spacer Hydrophobic & Rigid (-CH2-)n

Figure 1. Structural Comparison of Linkers

This diagram visually contrasts the hydrophilic and flexible nature of a PEG6 spacer with the hydrophobic and rigid structure of a traditional alkyl spacer.

G Figure 2. Workflow for ADC Development A Antibody Selection D Conjugation A->D B Linker Synthesis (with PEG6 Spacer) B->D C Drug Payload Selection C->D E Purification D->E F In Vitro & In Vivo Characterization E->F G Lead Candidate F->G

Figure 2. Workflow for ADC Development

This workflow illustrates the central role of the linker, incorporating a PEG6 spacer, in the development pipeline of an antibody-drug conjugate.

G Figure 3. Impact of PEG Spacer on Conjugate Properties center PEG6 Spacer sol Increased Solubility center->sol stab Enhanced Stability center->stab pk Improved Pharmacokinetics center->pk imm Reduced Immunogenicity center->imm agg Decreased Aggregation center->agg act Maintained Activity center->act

Figure 3. Impact of PEG Spacer on Conjugate Properties

This diagram summarizes the multifaceted positive impacts that incorporating a PEG6 spacer can have on the key properties of a bioconjugate.

References

A Comparative Guide to Bioconjugation: H2N-PEG6-Hydrazide vs. Click Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and efficient covalent linking of molecules is fundamental to innovation. Bioconjugation techniques are the engine behind advancements in antibody-drug conjugates (ADCs), targeted imaging agents, and functionalized biomaterials.[1] Among the premier methods in the bioconjugation toolkit are hydrazone ligation, utilizing reagents like H2N-PEG6-Hydrazide, and the Nobel Prize-winning click chemistry, particularly the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and its catalyst-free variant, Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[1]

This guide provides an objective comparison of these powerful techniques, supported by experimental data, to inform the selection of the most suitable strategy for your research and development needs.

Mechanism of Action: A Tale of Two Chemistries

This compound (Hydrazone Ligation)

Hydrazone ligation involves the reaction between a hydrazide, such as this compound, and a carbonyl group (an aldehyde or ketone) to form a hydrazone bond.[1] The PEG6 linker is a six-unit polyethylene (B3416737) glycol chain that enhances solubility and provides spatial separation between the conjugated molecules. This reaction is highly chemoselective because aldehydes and ketones are not commonly found on native biomolecules, thus minimizing side reactions.[1] A defining characteristic of the hydrazone bond is its reversibility under acidic conditions (pH < 6), a feature that can be strategically exploited for drug delivery systems designed to release payloads in the acidic environment of endosomes or lysosomes.[1][2][3]

Caption: Hydrazone ligation mechanism.

Click Chemistry (Azide-Alkyne Cycloaddition)

Click chemistry refers to a class of reactions that are rapid, high-yielding, and produce no byproducts.[4] The most prevalent form in bioconjugation is the CuAAC reaction, where an azide (B81097) and a terminal alkyne "click" together in the presence of a copper(I) catalyst to form an exceptionally stable 1,4-disubstituted triazole ring.[4][5] This linkage is resistant to hydrolysis, oxidation, and reduction.[4] To mitigate concerns about the cytotoxicity of the copper catalyst, especially in living systems, strain-promoted azide-alkyne cycloaddition (SPAAC) was developed, which uses a strained cyclooctyne (B158145) that reacts spontaneously with an azide without needing a catalyst.[1][4]

Caption: CuAAC click chemistry mechanism.

Quantitative Performance Comparison

The choice between these methods often depends on the desired reaction speed, stability of the final conjugate, and the biological environment. The following table summarizes key quantitative performance metrics.

ParameterHydrazone LigationClick Chemistry (CuAAC)Click Chemistry (SPAAC)
Second-Order Rate Constant 0.01 - 1 M⁻¹s⁻¹ (Uncatalyzed)[6] 10 - 1000 M⁻¹s⁻¹ (Aniline-catalyzed) [7]100 - 1000 M⁻¹s⁻¹0.1 - 1.0 M⁻¹s⁻¹
Optimal pH 4.0 - 6.0 (Can be shifted to ~7 with aniline (B41778) catalyst)[8]4.0 - 11.0[5]7.0 - 8.5
Catalyst Requirement None required, but aniline derivatives accelerate the reaction.[2]Copper(I) is required.[5]None required.
Bond Stability Reversible, labile at pH < 6. Stability can be increased by using aromatic carbonyls.[3][6]Highly stable ; resistant to hydrolysis, oxidation, and reduction.[4]Highly stable ; resistant to hydrolysis, oxidation, and reduction.[9]
Bioorthogonality Considered effectively bioorthogonal, though aldehydes can have some side reactivity.[6]Highly bioorthogonal; azides and alkynes are abiotic.[5]Highly bioorthogonal.[1]
Catalyst Toxicity Aniline catalysts can be cytotoxic, but more biocompatible versions exist.[2]Copper(I) can be toxic to cells and organisms.[1]N/A (Catalyst-free).

Experimental Protocols

A generalized workflow for bioconjugation is essential for reproducible results. The process involves preparation of the biomolecule and the labeling reagent, the conjugation reaction itself, followed by purification and analysis.

Workflow prep prep react react process process analysis analysis A 1. Prepare Biomolecule (e.g., Protein in Buffer) C 3. Initiate Conjugation Reaction (Combine reactants, add catalyst if needed) A->C B 2. Prepare Label (e.g., this compound or Alkyne-Dye) B->C D 4. Incubate ( নির্দিষ্ট সময় এবং তাপমাত্রায় ) C->D E 5. Purify Conjugate (e.g., SEC, Dialysis, HPLC) D->E F 6. Analyze Product (e.g., SDS-PAGE, Mass Spec, UV-Vis) E->F

Caption: General bioconjugation workflow.
Protocol 1: Hydrazone Ligation with this compound

This protocol describes the labeling of a protein with an aldehyde group using this compound.

  • Protein Preparation: Prepare the aldehyde-containing protein in a sodium phosphate (B84403) buffer (e.g., 100 mM, pH 7.0) to a final concentration of 1-5 mg/mL.

  • Reagent Preparation: Prepare a 10 mM stock solution of this compound in an appropriate solvent (e.g., DMSO or water). Also, prepare a 1 M stock solution of aniline catalyst in DMSO.[1]

  • Reaction Setup: In a microcentrifuge tube, add the protein solution. Add the this compound stock solution to achieve a 10- to 20-fold molar excess over the protein.

  • Catalysis (Optional but Recommended): Add the aniline stock solution to the reaction mixture for a final concentration of 10-20 mM. Aniline significantly accelerates the reaction at neutral pH.[1]

  • Incubation: Incubate the reaction at room temperature or 37°C for 2-4 hours.[1] For uncatalyzed reactions, incubation may need to be extended to 12-24 hours at pH 4.5-5.0.

  • Purification: Remove the excess hydrazide reagent and catalyst using size-exclusion chromatography (e.g., a desalting column) or dialysis against a suitable buffer like PBS.

  • Analysis: Confirm conjugation using SDS-PAGE (which will show a mass shift) and mass spectrometry to determine the final molecular weight.

Protocol 2: Copper-Catalyzed Click Chemistry (CuAAC)

This protocol outlines the conjugation of an azide-modified biomolecule to an alkyne-containing label.

  • Reagent Preparation:

    • Biomolecule: Prepare the azide-modified biomolecule in a degassed, amine-free buffer (e.g., phosphate or HEPES buffer, pH 7.5) at a concentration of 1-10 mg/mL.

    • Alkyne Label: Prepare a 10 mM stock solution of the alkyne-containing label in DMSO.

    • Catalyst Solution: Prepare a premixed catalyst solution. For example, mix 2.5 µL of 20 mM CuSO₄ with 5.0 µL of 50 mM THPTA (a water-soluble ligand that stabilizes Cu(I) and protects the biomolecule).[10]

    • Reducing Agent: Prepare a fresh 100 mM solution of sodium ascorbate (B8700270) in water.

  • Reaction Setup: To the biomolecule solution, add the alkyne label to a final concentration that is a 2- to 5-fold molar excess.

  • Initiation: Add the premixed CuSO₄/THPTA catalyst solution to the reaction mixture (final Cu concentration typically 50-250 µM).[10] Finally, add the sodium ascorbate solution to a final concentration of 1-5 mM to reduce Cu(II) to the active Cu(I) state.[10]

  • Incubation: Gently mix and incubate the reaction at room temperature for 1-4 hours. The reaction is often complete within 1 hour.

  • Purification: Purify the conjugate to remove excess reagents, copper, and ligand using size-exclusion chromatography, dialysis, or affinity purification if applicable.

  • Analysis: Analyze the final product by SDS-PAGE, mass spectrometry, or fluorescence (if a fluorescent alkyne was used).

Conclusion: Making the Right Choice

Both this compound and click chemistry are elite bioconjugation methods, but their suitability depends on the specific application.

  • Choose this compound (Hydrazone Ligation) when:

    • A cleavable linker is desired, for example, in pH-sensitive drug delivery systems that release a payload in acidic endosomes.[1][2]

    • The reaction must be catalyst-free, but the speed of SPAAC is insufficient. Aniline-catalyzed hydrazone formation can be extremely rapid.[7]

    • Introducing an aldehyde or ketone into the biomolecule is more straightforward than incorporating an azide or alkyne.

  • Choose Click Chemistry when:

    • An exceptionally stable and inert bond is critical for the application, such as in creating long-circulating imaging agents or stable ADCs.[1][4]

    • Working in complex biological media or living systems. The bioorthogonality of SPAAC is a major advantage here, as it avoids copper toxicity.[1]

    • High efficiency and rapid kinetics are needed for an in vitro conjugation, making CuAAC an excellent choice.[5]

By understanding the distinct mechanisms, kinetics, and stability profiles of these two powerful chemistries, researchers can select the optimal tool to construct novel molecular hybrids, pushing the boundaries of medicine and materials science.

References

A Comparative Guide to H2N-PEG6-Hydrazide for Advanced Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of H2N-PEG6-Hydrazide with other common bioconjugation reagents. By examining their performance based on available experimental data, this document aims to equip researchers with the knowledge to select the most appropriate tool for their specific application. This comparison will delve into the reaction mechanisms, target specificities, and the stability of the resulting conjugates.

Introduction to this compound and its Applications

This compound is a heterobifunctional linker containing a terminal primary amine and a hydrazide group, connected by a six-unit polyethylene (B3416737) glycol (PEG) spacer. This structure allows for the conjugation of two different molecules. The hydrazide group reacts specifically with carbonyl groups (aldehydes and ketones) to form a hydrazone bond, a reaction that is particularly useful for the site-specific modification of biomolecules.[1][2][3]

The PEG spacer enhances the solubility and biocompatibility of the resulting conjugate, reduces immunogenicity, and provides a flexible connection between the conjugated molecules.[4] Key applications of this compound and similar hydrazide-PEG linkers include:

  • Antibody-Drug Conjugates (ADCs): The hydrazone bond's pH-sensitivity, being relatively stable at physiological pH (~7.4) and cleavable under the acidic conditions of endosomes and lysosomes, makes it an attractive linker for releasing cytotoxic drugs within target cancer cells.[1]

  • PROTACs (Proteolysis-Targeting Chimeras): As a PEG-based linker, it can be used in the synthesis of PROTACs, which are molecules designed to induce the degradation of specific target proteins.

  • Drug Delivery and Nanotechnology: Hydrazide-PEG linkers are used to functionalize nanoparticles and liposomes for targeted drug delivery, leveraging the pH-sensitive release mechanism.

  • Biomolecule Labeling and Diagnostics: The specific reactivity of the hydrazide group allows for the labeling of glycoproteins and other biomolecules for diagnostic and research purposes.

Performance Comparison: this compound vs. Alternatives

The choice of a bioconjugation reagent is critical and depends on factors such as the target functional groups, desired bond stability, and the reaction conditions. Here, we compare the performance of this compound (utilizing hydrazone chemistry) with three widely used alternatives: maleimide-PEG linkers, NHS esters, and click chemistry reagents.

Data Presentation
Linker ChemistryTarget Functional GroupBond FormedBond StabilityReaction ConditionsKey AdvantagesKey Disadvantages
H2N-PEG-Hydrazide Aldehydes, KetonesHydrazonepH-sensitive (cleavable at acidic pH)pH 5-7Site-specific conjugation to glycans; pH-controlled drug release.Potential for hydrolysis at neutral pH over time; requires introduction of a carbonyl group.
Maleimide-PEG Thiols (e.g., Cysteine)ThioetherGenerally stablepH 6.5-7.5High selectivity for thiols; stable bond.Potential for retro-Michael reaction leading to de-conjugation; requires free thiols.
NHS Ester-PEG Primary Amines (e.g., Lysine)AmideHighly stablepH 7-9Readily available targets (lysines); very stable bond.Lack of site-specificity leading to heterogeneous products; potential to modify functionally important lysines.
Click Chemistry (e.g., SPAAC) Azides, AlkynesTriazoleHighly stablePhysiological conditionsBioorthogonal; high efficiency and specificity; very stable bond.Requires introduction of non-native functional groups (azide or alkyne).

Experimental Protocols

Detailed methodologies are crucial for reproducible and successful bioconjugation. Below are generalized protocols for each of the discussed reagents.

Protocol 1: Antibody Glycan Modification and Conjugation with H2N-PEG-Hydrazide

This protocol describes the site-specific conjugation of a payload to the glycan moieties of an antibody.

Materials:

  • Antibody in a suitable buffer (e.g., PBS, pH 7.4)

  • Sodium periodate (B1199274) (NaIO₄) solution

  • This compound-payload conjugate

  • Aniline (B41778) (optional, as a catalyst)

  • Quenching solution (e.g., glycerol)

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Antibody Oxidation:

    • Cool the antibody solution to 0-4°C.

    • Add a freshly prepared solution of sodium periodate to the antibody solution to a final concentration of 1-10 mM.

    • Incubate the reaction on ice in the dark for 30 minutes to oxidize the vicinal diols in the glycan to aldehydes.

    • Quench the reaction by adding glycerol (B35011) to a final concentration of 10-20 mM.

    • Remove excess periodate and glycerol by buffer exchange into a suitable conjugation buffer (e.g., PBS, pH 6.0-7.0).

  • Hydrazone Ligation:

    • Add the this compound-payload conjugate to the oxidized antibody solution at a desired molar excess.

    • If using a catalyst, add aniline to a final concentration of 10-20 mM.

    • Incubate the reaction at room temperature for 2-4 hours or at 4°C overnight.

  • Purification:

    • Purify the resulting antibody-drug conjugate using size-exclusion chromatography to remove unreacted linker-payload and other small molecules.

  • Characterization:

    • Characterize the ADC for drug-to-antibody ratio (DAR), purity, and aggregation using techniques such as UV-Vis spectroscopy, HIC-HPLC, SEC-HPLC, and mass spectrometry.

Protocol 2: Maleimide-Based Conjugation to Antibody Cysteine Residues

This protocol details the conjugation of a maleimide-activated payload to reduced cysteine residues in an antibody.

Materials:

  • Antibody in a suitable buffer (e.g., PBS, pH 7.4)

  • Reducing agent (e.g., TCEP or DTT)

  • Maleimide-PEG-payload conjugate dissolved in a compatible organic solvent (e.g., DMSO)

  • Quenching solution (e.g., N-acetylcysteine)

  • Purification column

Procedure:

  • Antibody Reduction:

    • Add the reducing agent to the antibody solution to a final concentration sufficient to reduce the desired number of disulfide bonds (typically a 2-5 fold molar excess over antibody).

    • Incubate at 37°C for 30-60 minutes.

    • Remove the reducing agent by buffer exchange.

  • Maleimide (B117702) Conjugation:

    • Add the maleimide-PEG-payload solution to the reduced antibody solution at a slight molar excess relative to the available thiol groups.

    • Incubate at room temperature for 1-2 hours or at 4°C overnight.

  • Quenching:

    • Add a molar excess of the quenching solution to react with any unreacted maleimide groups.

  • Purification and Characterization:

    • Purify and characterize the ADC as described in Protocol 1.

Protocol 3: NHS Ester-Based Conjugation to Antibody Lysine (B10760008) Residues

This protocol describes the non-specific conjugation of an NHS ester-activated payload to lysine residues on an antibody.

Materials:

  • Antibody in an amine-free buffer (e.g., PBS, pH 8.0-8.5)

  • NHS ester-PEG-payload conjugate dissolved in an anhydrous organic solvent (e.g., DMSO or DMF)

  • Quenching solution (e.g., Tris or glycine)

  • Purification column

Procedure:

  • NHS Ester Conjugation:

    • Add the NHS ester-PEG-payload solution to the antibody solution at a desired molar excess.

    • Incubate at room temperature for 1-2 hours.

  • Quenching:

    • Add the quenching solution to a final concentration of 50-100 mM to stop the reaction.

  • Purification and Characterization:

    • Purify and characterize the ADC as described in Protocol 1.

Mandatory Visualization

Experimental Workflow for this compound Conjugation

experimental_workflow cluster_oxidation Step 1: Antibody Glycan Oxidation cluster_ligation Step 2: Hydrazone Ligation cluster_purification Step 3: Purification Antibody Antibody with Glycan Oxidized_Antibody Antibody with Aldehyde Groups Antibody->Oxidized_Antibody Oxidation ADC Antibody-Drug Conjugate (ADC) Oxidized_Antibody->ADC Hydrazone Bond Formation NaIO4 Sodium Periodate (NaIO₄) Hydrazide_Linker This compound-Payload Purified_ADC Purified ADC ADC->Purified_ADC Purification SEC Size-Exclusion Chromatography

Caption: Experimental workflow for site-specific ADC generation via hydrazone ligation.

Logical Relationship of Bioconjugation Chemistries

bioconjugation_comparison cluster_hydrazone Hydrazone Ligation cluster_maleimide Maleimide Chemistry cluster_nhs NHS Ester Chemistry Biomolecule Biomolecule (e.g., Antibody) Carbonyl Aldehyde/Ketone Biomolecule->Carbonyl Glycan Oxidation Thiol Thiol (Cysteine) Biomolecule->Thiol Disulfide Reduction Amine Amine (Lysine) Biomolecule->Amine Native Residue Hydrazide H2N-PEG-Hydrazide Hydrazone_Bond Hydrazone Bond (pH-sensitive) Hydrazide->Hydrazone_Bond Carbonyl->Hydrazone_Bond Maleimide Maleimide-PEG Thioether_Bond Thioether Bond (Stable) Maleimide->Thioether_Bond Thiol->Thioether_Bond NHS_Ester NHS Ester-PEG Amide_Bond Amide Bond (Very Stable) NHS_Ester->Amide_Bond Amine->Amide_Bond

Caption: Comparison of common bioconjugation reaction mechanisms.

Signaling Pathway: GPCR Internalization and Drug Release

gpcr_pathway cluster_extracellular Extracellular Space (pH 7.4) cluster_intracellular Intracellular Space ADC ADC (Hydrazone Linker) GPCR GPCR on Cell Surface ADC->GPCR Binding Endosome Endosome (pH 5.5-6.5) GPCR->Endosome Internalization Lysosome Lysosome (pH 4.5-5.0) Endosome->Lysosome Maturation Drug Released Drug Lysosome->Drug Linker Cleavage (Acid Hydrolysis) Signaling Downstream Signaling Cascade Drug->Signaling Modulation Cellular_Response Cellular Response (e.g., Apoptosis) Signaling->Cellular_Response

References

A Comparative Guide to Validating the Functional Activity of H2N-PEG6-Hydrazide Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of functional assays and analytical techniques to validate the activity of biomolecules conjugated with H2N-PEG6-Hydrazide. It offers supporting experimental data, detailed protocols, and objective comparisons with alternative conjugation chemistries to aid in the selection of optimal validation strategies.

Introduction to this compound Conjugation

This compound is a heterobifunctional linker that utilizes the reaction between its hydrazide moiety and a carbonyl group (aldehyde or ketone) on a target biomolecule to form a hydrazone bond.[1][2] This chemistry is particularly useful for site-specific conjugation, for instance, by oxidizing the carbohydrate domains in the Fc region of an antibody to generate aldehyde groups.[2][3][4] The resulting hydrazone linkage can be designed to be stable or pH-sensitive, offering versatility in applications such as antibody-drug conjugates (ADCs) where controlled payload release is desired in the acidic tumor microenvironment.

I. Validation of Conjugation Success and Purity

Before assessing functional activity, it is crucial to confirm the successful conjugation of this compound and to characterize the purity of the resulting conjugate.

A. Analytical Techniques for Characterization

A suite of analytical methods should be employed to provide orthogonal confirmation of PEGylation.

Analytical TechniquePrincipleKey Information Provided
SDS-PAGE Separation by molecular weight.Visual confirmation of an increase in molecular weight post-PEGylation.
Mass Spectrometry (ESI-MS, MALDI-TOF) Measures mass-to-charge ratio.Precise mass of the conjugate, determination of the degree of PEGylation (number of PEG chains per molecule).
Size-Exclusion Chromatography (SEC) Separation based on hydrodynamic radius.Separation of PEGylated conjugate from unreacted biomolecule and free PEG, and quantification of aggregates.
Reverse-Phase HPLC (RP-HPLC) Separation based on hydrophobicity.Purity analysis and separation of species with different degrees of PEGylation.
Hydrophobic Interaction Chromatography (HIC) Separation based on hydrophobicity under non-denaturing conditions.An alternative to RP-HPLC for purity assessment, particularly for molecules sensitive to organic solvents.
Nuclear Magnetic Resonance (NMR) Provides detailed structural information.Confirms the formation of the hydrazone bond and the structure of the conjugate.
B. Experimental Protocols

1. SDS-PAGE Analysis of a PEGylated Antibody

  • Purpose: To visually confirm the increase in molecular weight of an antibody after conjugation with this compound.

  • Protocol:

    • Prepare a 1 mg/mL solution of both the unmodified and the PEGylated antibody in a suitable buffer (e.g., PBS).

    • Mix 10 µL of each antibody solution with 10 µL of 2x Laemmli sample buffer.

    • Heat the samples at 95°C for 5 minutes.

    • Load 15 µL of each sample onto a 4-15% gradient polyacrylamide gel.

    • Run the gel at 150V for 60-90 minutes.

    • Stain the gel with Coomassie Brilliant Blue and destain until bands are clearly visible.

  • Expected Outcome: The PEGylated antibody will show a band with a higher apparent molecular weight compared to the unmodified antibody.

2. Mass Spectrometry for Determining Degree of PEGylation

  • Purpose: To accurately determine the mass of the conjugate and the number of attached PEG chains.

  • Protocol:

    • Desalt the purified PEGylated antibody using a C4 ZipTip or dialysis.

    • For ESI-MS, dilute the sample to 0.1-1 mg/mL in a solution of 50% acetonitrile (B52724) and 0.1% formic acid.

    • Infuse the sample into the mass spectrometer.

    • Acquire the mass spectrum and deconvolute the data to obtain the zero-charge mass spectrum.

  • Data Analysis: The mass difference between the unmodified antibody and the PEGylated species will correspond to the mass of the attached this compound linkers. Multiple peaks may be observed, representing different degrees of PEGylation.

II. Functional Assays to Validate Biological Activity

The primary goal of functional validation is to ensure that the conjugated biomolecule retains its intended biological activity.

A. Comparison of Key Functional Assays
Functional AssayPrincipleApplication ExampleKey Performance Metrics
Enzyme-Linked Immunosorbent Assay (ELISA) Measures antigen-antibody binding.Confirming that a PEGylated antibody retains its ability to bind to its target antigen.EC50, Binding Affinity (KD)
Cell-Based Assays (e.g., Cytotoxicity, Proliferation) Measures the biological response of cells to the conjugate.Assessing the potency of an antibody-drug conjugate (ADC) with a hydrazone-linked payload.IC50, EC50
Surface Plasmon Resonance (SPR) Measures real-time binding kinetics.Detailed characterization of the binding affinity and kinetics of the PEGylated molecule to its target.Association rate (ka), Dissociation rate (kd), Affinity (KD)
Flow Cytometry Measures cell surface protein binding.Quantifying the binding of a PEGylated antibody to its target receptor on the cell surface.Mean Fluorescence Intensity (MFI)
B. Experimental Protocols

1. ELISA for Antigen Binding of a PEGylated Antibody

  • Purpose: To quantify the antigen-binding activity of a PEGylated antibody compared to its unmodified counterpart.

  • Protocol:

    • Coat a 96-well microplate with the target antigen (e.g., 1 µg/mL in PBS) and incubate overnight at 4°C.

    • Wash the plate three times with PBS containing 0.05% Tween 20 (PBST).

    • Block the plate with 5% non-fat dry milk in PBST for 1 hour at room temperature.

    • Prepare serial dilutions of the unmodified and PEGylated antibodies in the blocking buffer.

    • Add the antibody dilutions to the plate and incubate for 2 hours at room temperature.

    • Wash the plate three times with PBST.

    • Add a horseradish peroxidase (HRP)-conjugated secondary antibody and incubate for 1 hour at room temperature.

    • Wash the plate five times with PBST.

    • Add TMB substrate and incubate until a blue color develops.

    • Stop the reaction with 1M H2SO4 and read the absorbance at 450 nm.

  • Data Analysis: Plot the absorbance values against the antibody concentrations and fit a sigmoidal dose-response curve to determine the EC50 for both the unmodified and PEGylated antibodies. A minimal shift in EC50 indicates preserved binding activity.

III. Comparison with Alternative Conjugation Chemistries

The choice of conjugation chemistry can significantly impact the stability, homogeneity, and in vivo performance of the conjugate.

FeatureThis compound (Hydrazone)NHS-Ester-PEGClick Chemistry (SPAAC)
Target Group Aldehyde/KetonePrimary Amines (e.g., Lysine)Azide or Alkyne
Specificity High (site-specific with engineered or oxidized sites)Low (reacts with multiple lysines)High (bio-orthogonal)
Bond Stability pH-sensitive (cleavable in acidic environments)Stable amide bondVery stable triazole ring
Reaction Kinetics Moderate, can be catalyzed by aniline. Second-order rate constants typically < 0.1 M⁻¹s⁻¹.Fast at neutral to basic pH.Fast, especially strain-promoted variants.
Homogeneity Can be high with controlled reaction sites.Heterogeneous products with varying degrees of PEGylation.High, leading to well-defined conjugates.
Applications ADCs with pH-sensitive drug release, reversible modifications.General protein PEGylation for improved pharmacokinetics.In vivo labeling, highly stable conjugates.

IV. Visualizing Workflows and Pathways

A. Experimental Workflow for Conjugation and Validation

G Experimental Workflow A Antibody Oxidation (e.g., with NaIO4) B This compound Conjugation A->B Forms Aldehyde C Purification (e.g., SEC) B->C Removes Excess PEG D Characterization (MS, SDS-PAGE) C->D Confirms Conjugation E Functional Validation (ELISA, Cell Assay) D->E Assesses Activity G Mechanism of ADC Action ADC ADC in Circulation (pH 7.4, Stable) TumorCell Tumor Cell ADC->TumorCell Binds to Antigen Endosome Endosome (pH 5.0-6.5) TumorCell->Endosome Internalization Lysosome Lysosome (pH 4.5-5.0) Endosome->Lysosome DrugRelease Drug Release Lysosome->DrugRelease Hydrazone Cleavage Apoptosis Cell Death DrugRelease->Apoptosis

References

A Comparative Performance Analysis of H2N-PEG6-Hydrazide for Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of H2N-PEG6-Hydrazide's performance against other industry-standard bioconjugation techniques. The information presented herein is supported by experimental data to assist researchers in selecting the optimal linker technology for their specific applications, such as the development of antibody-drug conjugates (ADCs), protein modification, and drug delivery systems.[1][2]

This compound is a heterobifunctional linker that combines a polyethylene (B3416737) glycol (PEG) spacer with a reactive hydrazide group.[3][4] The PEG component enhances the hydrophilicity, stability, and pharmacokinetic profile of the conjugated molecule, while the hydrazide group enables covalent bonding to carbonyl groups (aldehydes or ketones) to form a hydrazone linkage.[1] This chemistry is particularly useful for site-specific modifications and for creating pH-sensitive drug release systems.

Core Technology: Hydrazone Ligation

The primary mechanism of this compound involves the reaction of its terminal hydrazide (-NH-NH₂) group with an aldehyde or ketone on a target molecule. This reaction is typically carried out at a slightly acidic pH (pH 5-7) and results in the formation of a hydrazone bond (C=N-NH). The stability of this bond is a key feature; it is relatively stable in the bloodstream but can be designed to be labile under the acidic conditions found within cellular endosomes or tumor microenvironments, facilitating controlled drug release.

Comparative Performance Data

The selection of a bioconjugation linker is critical and depends on the desired balance between reaction efficiency, bond stability, and site-specificity. The following table summarizes the performance of hydrazone ligation compared to other prevalent industry standards.

Linkage ChemistryTarget Functional GroupResulting BondRelative Hydrolytic StabilityReaction KineticsSite-SpecificityKey Features
Hydrazone Ligation (H2N-PEG-Hydrazide) Aldehyde, KetoneHydrazoneModerate (pH-sensitive)Fast (Catalyst can enhance)High (Requires carbonyl group)pH-sensitive release; ideal for ADCs.
Oxime Ligation Aldehyde, KetoneOximeHighModerate to Fast (Catalyst dependent)High (Requires carbonyl group)Forms a very stable bond, suitable for permanent linkages.
Thiol-Maleimide Thiol (e.g., Cysteine)ThioetherHighVery Fast (pH 6.5-7.5)High (Requires free thiol)Widely used for site-specific conjugation to engineered cysteines.
Amine-NHS Ester Amine (e.g., Lysine)AmideVery HighFast (pH 7-9)Low to Moderate (Targets abundant lysines)Creates highly stable bonds but often results in heterogeneous products.
Click Chemistry (e.g., Azide-Alkyne) Azide, AlkyneTriazoleVery HighVery FastVery High (Bioorthogonal handles required)Highly efficient and specific, requiring pre-functionalization of molecules.

Experimental Protocols

Detailed methodologies for key comparative experiments are provided below.

Protocol 1: General Protein Conjugation via Hydrazone Ligation

This protocol describes the conjugation of this compound to an aldehyde-functionalized antibody.

Materials:

  • Aldehyde-functionalized antibody (e.g., via periodate (B1199274) oxidation of glycoproteins)

  • This compound

  • Conjugation Buffer: 100 mM Sodium Acetate, 150 mM NaCl, pH 5.5

  • Aniline (B41778) catalyst solution (optional): 100 mM Aniline in DMSO

  • PD-10 desalting columns

  • HPLC system for analysis

Procedure:

  • Prepare the antibody solution at a concentration of 5-10 mg/mL in pre-chilled Conjugation Buffer.

  • Dissolve this compound in the Conjugation Buffer to a final concentration of 10-20 mM.

  • Add a 20-fold molar excess of the this compound solution to the antibody solution.

  • If using a catalyst, add the aniline solution to a final concentration of 10-20 mM.

  • Incubate the reaction mixture at room temperature for 2-4 hours with gentle mixing.

  • Purify the resulting conjugate by removing excess PEG reagent using a PD-10 desalting column, eluting with PBS, pH 7.4.

  • Analyze the conjugate by Hydrophobic Interaction Chromatography (HIC)-HPLC or Mass Spectrometry to determine the drug-to-antibody ratio (DAR).

Protocol 2: Comparative Hydrolytic Stability Assay

This protocol compares the stability of hydrazone, oxime, and thioether linkages.

Materials:

  • Bioconjugates with different linkers (Hydrazone, Oxime, Thioether)

  • Incubation Buffers:

    • Phosphate-Buffered Saline (PBS), pH 7.4

    • Acetate Buffer, pH 5.0

  • HPLC system with a UV or fluorescence detector

Procedure:

  • Dilute each bioconjugate to a final concentration of 1 mg/mL in both the pH 7.4 PBS and the pH 5.0 Acetate Buffer.

  • Incubate the samples at 37°C.

  • At specified time points (e.g., 0, 2, 6, 12, 24, and 48 hours), withdraw an aliquot from each sample.

  • Immediately analyze the aliquots by reverse-phase HPLC to quantify the amount of released payload versus the intact conjugate.

  • Plot the percentage of intact conjugate remaining over time for each condition to determine the hydrolysis rate. Hydrazone linkers are expected to show significantly faster hydrolysis at pH 5.0 compared to pH 7.4, while oxime and thioether linkers will remain highly stable at both pH values.

Visualizations

Workflow and Pathway Diagrams

The following diagrams, generated using Graphviz, illustrate key workflows and relationships in bioconjugation.

Hydrazone_Ligation_Workflow cluster_prep Step 1: Preparation cluster_reaction Step 2: Conjugation cluster_purify Step 3: Purification & Analysis Mol_Prep Prepare Biomolecule (e.g., Antibody) Carbonyl_Gen Generate Carbonyl Group (e.g., Oxidation) Mol_Prep->Carbonyl_Gen Reaction Incubate Biomolecule + PEG-Hydrazide (pH 5.5, with Catalyst) Carbonyl_Gen->Reaction PEG_Prep Dissolve this compound PEG_Prep->Reaction Purify Purify Conjugate (e.g., Desalting Column) Reaction->Purify Analyze Analyze Product (e.g., HIC-HPLC, MS) Purify->Analyze Final_Product Final Bioconjugate Analyze->Final_Product

Caption: Workflow for bioconjugation using this compound.

Linker_Stability_Comparison Low Low (pH Sensitive) Moderate Moderate High High Very_High Very High Hydrazone Hydrazone Hydrazone->Low Oxime Oxime Oxime->High Thioether Thioether Thioether->High Amide Amide Amide->Very_High

Caption: Comparative stability of common bioconjugation linkages.

Conjugation_Pathways cluster_specific Site-Specific Conjugation cluster_nonspecific Non-Specific Conjugation Antibody Monoclonal Antibody Engineered_Site Engineered Site (e.g., Cysteine, Carbonyl) Antibody->Engineered_Site Surface_Lysines Surface Lysines (Abundant) Antibody->Surface_Lysines Specific_Linker Thiol- or Hydrazide-Linker Engineered_Site->Specific_Linker Homogeneous_ADC Homogeneous ADC (Defined DAR) Specific_Linker->Homogeneous_ADC Amine_Linker NHS Ester-Linker Surface_Lysines->Amine_Linker Heterogeneous_ADC Heterogeneous ADC (Mixture of DARs) Amine_Linker->Heterogeneous_ADC

Caption: Pathways for site-specific versus non-specific conjugation.

References

Safety Operating Guide

Proper Disposal of H2N-PEG6-Hydrazide: A Safety-Focused Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: This document provides essential safety and logistical information for the proper disposal of H2N-PEG6-Hydrazide, a PEGylated hydrazide derivative commonly used in bioconjugation, drug delivery, and nanoparticle functionalization. Due to the hazardous nature of the hydrazide functional group, strict adherence to the following procedures is critical to ensure personnel safety and environmental protection. This guide is intended for researchers, scientists, and drug development professionals.

Executive Summary: Prioritizing Safety

This compound and other hydrazine-containing compounds are classified as hazardous materials. They are potentially toxic if ingested, inhaled, or absorbed through the skin, and may be carcinogenic. Furthermore, hydrazines are known to be highly reactive and can undergo vigorous reactions with certain chemicals. Therefore, the primary and recommended method for the disposal of this compound is through a licensed hazardous waste disposal service. For the treatment of small spills or residual quantities in the laboratory, a chemical neutralization protocol is provided below as a secondary option, which must be performed with extreme caution.

Core Disposal and Neutralization Procedures

Primary Disposal Method: Licensed Hazardous Waste Contractor

All significant quantities of this compound, including expired reagents, unwanted stock solutions, and heavily contaminated labware, must be disposed of as hazardous chemical waste.

Step-by-Step Protocol:

  • Segregation and Labeling:

    • Collect all this compound waste in a dedicated, clearly labeled, and chemically compatible container. The container must be in good condition and have a secure, leak-proof closure.

    • The label should include the full chemical name ("this compound"), the hazard class (e.g., "Toxic," "Corrosive"), and the date of accumulation.

  • Storage:

    • Store the sealed waste container in a designated hazardous waste accumulation area within the laboratory.

    • This area should be well-ventilated, away from incompatible materials (especially oxidizing agents, acids, and bases), and have secondary containment to prevent the spread of potential leaks.

  • Arranging for Pickup:

    • Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup of the hazardous waste.

    • Follow all institutional and local regulations for the documentation and handover of chemical waste.

Secondary Method: Laboratory-Scale Neutralization of Small Quantities

For minor spills or trace amounts of this compound, chemical neutralization can be considered. The following protocol is based on the safer method of using an alpha-keto acid, which converts the hazardous hydrazine (B178648) into a more environmentally benign product.

Important Note: This procedure should be performed in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including a lab coat, chemical-resistant gloves (nitrile), and safety goggles.

Materials:

  • Alpha-ketoglutaric acid

  • Water (deionized or distilled)

  • pH indicator strips or a calibrated pH meter

  • Stir plate and stir bar

  • Appropriate glass beakers

Experimental Protocol:

  • Preparation of Neutralizing Solution:

    • Prepare a 0.5 M solution of alpha-ketoglutaric acid in water. For example, dissolve 7.3 g of alpha-ketoglutaric acid in 100 mL of water.

  • Dilution of this compound Waste:

    • If neutralizing a solution of this compound, dilute it with water to a concentration of approximately 1-3%.

    • If neutralizing a small amount of solid this compound, dissolve it in a sufficient volume of water to achieve a similar concentration.

  • Neutralization Reaction:

    • Place the beaker containing the diluted this compound solution on a stir plate and begin gentle stirring.

    • Slowly add the 0.5 M alpha-ketoglutaric acid solution to the this compound solution. A molar excess of the neutralizing agent is recommended to ensure complete reaction. As a general guideline, use a 2:1 molar ratio of alpha-ketoglutaric acid to the estimated amount of this compound.

    • Monitor the reaction. While this method is significantly less exothermic than using oxidizers, a slight temperature increase may be observed. If the reaction becomes vigorous, cease addition of the neutralizing agent until it subsides.

  • Verification and Disposal:

    • After the addition is complete, allow the mixture to stir for at least one hour to ensure the reaction has gone to completion.

    • Check the pH of the resulting solution. Adjust to a neutral pH (6-8) with a suitable buffer if necessary.

    • The neutralized solution can typically be disposed of down the drain with copious amounts of water, but always confirm this with your institution's EHS guidelines first.

Comparison of Neutralization Methods

FeatureAlpha-Ketoglutaric Acid NeutralizationHypochlorite (Bleach) Neutralization
Safety High (less exothermic, safer byproducts)Low (highly exothermic, can be explosive)
Byproducts Generally non-hazardous pyridazine (B1198779) derivatives and waterCan produce carcinogenic N-nitrosoalkylamines and other toxic compounds
Concentration Limit Can be used for a wider range of concentrationsRequires significant dilution to <3% hydrazine to be manageable
Recommendation Preferred method for laboratory scale Not recommended due to high risk and hazardous byproducts

Disposal Workflow Visualization

cluster_assessment Initial Assessment cluster_primary Primary Disposal Route cluster_secondary Secondary Neutralization Route (with caution) start This compound Waste Generated decision Significant Quantity or Routine Disposal? start->decision spill Minor Spill or Residual Contamination? decision->spill No collect Collect in Labeled, Sealed Container decision->collect Yes spill->decision No (Re-evaluate) prepare Prepare 0.5M Alpha-Ketoglutaric Acid Solution spill->prepare Yes store Store in Designated Hazardous Waste Area collect->store contact Contact EHS for Pickup store->contact end_primary Professional Disposal contact->end_primary dilute Dilute Hydrazide Waste to <3% prepare->dilute neutralize Slowly Add Neutralizer and Stir dilute->neutralize verify Verify Neutral pH neutralize->verify end_secondary Dispose According to EHS Guidelines verify->end_secondary

Caption: Disposal workflow for this compound.

This guide provides a framework for the safe handling and disposal of this compound. Always consult your institution's specific safety protocols and the material's Safety Data Sheet (SDS) before handling any chemical.

Personal protective equipment for handling H2N-PEG6-Hydrazide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling H2N-PEG6-Hydrazide. The following procedures are based on the known hazards associated with hydrazide compounds and PEGylated molecules, aiming to ensure laboratory safety and proper chemical management.

Hazard Identification and Risk Assessment

Potential Hazards:

  • Toxicity: Hydrazide compounds can be toxic if ingested, inhaled, or absorbed through the skin.[2]

  • Corrosivity: Some hydrazine (B178648) solutions can be corrosive, causing severe skin and eye damage upon contact.[1]

  • Carcinogenicity: Hydrazine and certain derivatives are suspected or known carcinogens.[1]

  • Flammability: Hydrazine vapors can be flammable and may form explosive mixtures with air.

  • Reactivity: Hydrazines are potent reducing agents and can react violently with oxidizing agents, acids, and some metal oxides.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is essential to minimize exposure and ensure personal safety. This includes protection for the eyes, face, hands, and body.

PPE CategorySpecification
Eye and Face Chemical splash goggles that meet ANSI Z.87.1 standards. A face shield should be worn over goggles when there is a risk of splashing or explosion.
Hand Two pairs of chemotherapy-grade, powder-free nitrile gloves should be worn. Gloves should be inspected before use and changed immediately after contamination.
Body A disposable, polyethylene-coated polypropylene (B1209903) gown with a closed back and tight-fitting cuffs. A Nomex® laboratory coat can also be used.
Respiratory A respirator is required if engineering controls like a fume hood are not feasible or when vapors/aerosols may be generated. Annual fit testing and training are necessary.
Footwear Closed-toe, closed-heel shoes that cover the entire foot.

Handling and Storage Procedures

Proper handling and storage are critical to maintaining the stability of this compound and preventing hazardous incidents.

Handling:

  • Work in a well-ventilated chemical fume hood.

  • Avoid inhalation of vapors and direct contact with skin and eyes.

  • Keep away from heat, sparks, and open flames.

  • Ground and bond containers when transferring material to prevent static discharge.

  • Wash hands thoroughly after handling.

Storage:

  • Store in a cool, dry, and well-ventilated area away from direct sunlight and heat sources.

  • Keep containers tightly closed and consider storing under an inert atmosphere (e.g., nitrogen or argon) to prevent reaction with air and moisture.

  • Store separately from incompatible materials such as oxidizing agents, strong acids, and combustible materials.

Spill Management and Emergency Procedures

In the event of a spill or exposure, immediate and appropriate action is necessary.

Spill Cleanup:

  • Evacuate the area and restrict access.

  • Eliminate all ignition sources.

  • Wear the appropriate PPE as outlined in the table above.

  • Absorb the spill with an inert, non-combustible material like sand or vermiculite. Do not use combustible absorbents like sawdust.

  • Collect the absorbed material into a sealed, properly labeled container for hazardous waste disposal.

  • Ventilate the area and decontaminate the spill site.

First Aid:

  • Eye Contact: Immediately flush eyes with large amounts of water for at least 30 minutes, removing contact lenses if present. Seek immediate medical attention.

  • Skin Contact: Quickly remove contaminated clothing. Immediately wash the affected skin with plenty of water. Seek immediate medical attention.

  • Inhalation: Move the person to fresh air. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.

Disposal Plan

All materials contaminated with this compound, including empty containers, pipette tips, and used PPE, must be treated as hazardous waste.

Disposal Protocol:

  • Segregate Waste: Do not mix this compound waste with other chemical waste streams.

  • Neutralization (for dilute solutions): Dilute hydrazine-containing waste with water to a concentration of less than 5%. Neutralize the dilute solution by slowly adding a 5% solution of sodium hypochlorite (B82951) or calcium hypochlorite.

  • Collection: Collect all solid and liquid waste in clearly labeled, sealed containers suitable for hazardous materials.

  • Disposal: Dispose of the hazardous waste through a licensed waste disposal contractor, following all federal, state, and local regulations.

Experimental Workflow and Logical Relationships

G Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Experiment cluster_disposal Disposal a Don PPE b Prepare Work Area in Fume Hood a->b c Weighing and Aliquoting b->c Proceed to handling d Reaction Setup c->d e Decontaminate Work Area d->e Experiment complete f Doff PPE e->f g Segregate Waste f->g Dispose of contaminated materials h Neutralize Liquid Waste (if applicable) g->h i Package for Hazardous Waste Pickup h->i

Caption: Logical workflow for the safe handling of this compound.

References

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。